molecular formula C8H13N3 B1611610 3-(1H-imidazol-2-yl)piperidine CAS No. 90747-55-0

3-(1H-imidazol-2-yl)piperidine

Número de catálogo: B1611610
Número CAS: 90747-55-0
Peso molecular: 151.21 g/mol
Clave InChI: CFZKRYFTIHMWBI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(1H-imidazol-2-yl)piperidine is a useful research compound. Its molecular formula is C8H13N3 and its molecular weight is 151.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-(1H-imidazol-2-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-2-7(6-9-3-1)8-10-4-5-11-8/h4-5,7,9H,1-3,6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZKRYFTIHMWBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80534434
Record name 3-(1H-Imidazol-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80534434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90747-55-0
Record name 3-(1H-Imidazol-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80534434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-imidazol-2-yl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-(1H-imidazol-2-yl)piperidine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Medicinal Chemistry of 3-(1H-imidazol-2-yl)piperidine

Introduction

The this compound scaffold represents a privileged heterocyclic motif of significant interest to the pharmaceutical and medicinal chemistry communities. This structure combines the basic, saturated piperidine ring with the aromatic, amphiprotic imidazole ring, creating a versatile building block for drug discovery. The unique stereoelectronic properties of these two rings confer upon the molecule the ability to engage in a wide array of biological interactions, making it a cornerstone for the development of novel therapeutics targeting various receptors and enzymes.

This guide provides a comprehensive overview of the core chemical properties, synthesis, and pharmacological relevance of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Core Molecular Structure and Physicochemical Properties

The fundamental structure of this compound consists of a piperidine ring substituted at the 3-position with an imidazole ring linked via its C2 carbon. This arrangement creates a chiral center at the C3 position of the piperidine ring, meaning the molecule can exist as (R) and (S) enantiomers.

Key Identifiers and Properties

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Properties such as acidity (pKa), lipophilicity (logP), and molecular size influence absorption, distribution, metabolism, and excretion (ADME). The data below, largely derived from predictive models, provides a foundational understanding of the molecule's characteristics.[1][2]

PropertyValueSource
Molecular Formula C₈H₁₃N₃PubChem[1]
Molecular Weight 151.21 g/mol PubChem[1]
CAS Number 90747-55-0ChemicalBook[2]
Predicted XlogP 0.2PubChem[1]
Predicted pKa 14.05 ± 0.10ChemicalBook[2]
Predicted Boiling Point 375.9 ± 35.0 °CChemicalBook[2]
Predicted Density 1.094 ± 0.06 g/cm³ChemicalBook[2]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 2PubChem[1]

Expert Insight: The predicted pKa of ~14 is likely associated with the N-H proton on the imidazole ring, while the piperidine nitrogen will have a pKa in the typical range for secondary amines (~10-11), making it protonated at physiological pH. The low predicted XlogP value of 0.2 suggests a high degree of hydrophilicity. This is a critical consideration for drug design, as it impacts membrane permeability and solubility. Modifications to the scaffold are often necessary to balance this hydrophilicity for optimal ADME properties.

Synthesis and Reactivity

The synthesis of this compound and its derivatives can be approached through several established organic chemistry methodologies. A common strategy involves the construction of the imidazole ring from a suitably functionalized piperidine precursor.

Generalized Synthetic Workflow

A prevalent method for forming the 2-substituted imidazole ring is the condensation of a diamine with an aldehyde, followed by oxidation. In this context, the synthesis can be conceptualized as starting from a protected piperidine derivative containing a carboxylic acid or aldehyde equivalent at the 3-position, which is then elaborated to form the imidazole ring.

G cluster_0 Piperidine Precursor Preparation cluster_1 Imidazole Ring Formation cluster_2 Final Deprotection P1 N-Protected Piperidine P2 Functionalization at C3 (e.g., to Aldehyde or Carboxylic Acid) P1->P2 Standard Organic Methods I1 Condensation with Ammonia/Amine Source & Glyoxal P2->I1 Coupling I2 Cyclization & Dehydration/ Oxidation I1->I2 Heating F1 Removal of N-Protecting Group (e.g., Boc, Cbz) I2->F1 Purification F2 Final Product: This compound F1->F2 Acidic or Hydogenolysis Conditions G cluster_0 Presynaptic Neuron H3R H3 Receptor (Gi-coupled) AC Adenylate Cyclase H3R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Release Neurotransmitter Release (e.g., Histamine) PKA->Release Inhibits Antagonist This compound Derivative (Antagonist) Antagonist->H3R Blocks Receptor G Start Synthesized Crude Product Purify Purification (Column Chromatography) Start->Purify Purity Purity Assessment (RP-HPLC) Purify->Purity Identity Structural Confirmation Purify->Identity Final Qualified Reference Standard Purity->Final NMR NMR Spectroscopy (¹H, ¹³C) Identity->NMR MS Mass Spectrometry (HRMS) Identity->MS NMR->Final MS->Final

References

Elucidating the Molecular Architecture of 3-(1H-imidazol-2-yl)piperidine: A Multi-Modal Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. 3-(1H-imidazol-2-yl)piperidine, a heterocyclic compound featuring both a saturated piperidine ring and an aromatic imidazole moiety, presents a unique characterization challenge. Its potential as a scaffold in medicinal chemistry necessitates an unambiguous determination of its constitution and connectivity. This technical guide provides a comprehensive, field-proven methodology for the complete structure elucidation of this molecule. We will move beyond a simple recitation of techniques to explain the causality behind experimental choices, demonstrating how a synergistic application of Mass Spectrometry, FT-IR, and advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides a self-validating system for structural confirmation. The final, unequivocal proof via X-ray crystallography is also discussed as the gold standard.

Introduction: The Rationale for Rigorous Elucidation

The this compound scaffold is of significant interest due to the prevalence of both piperidine and imidazole rings in pharmacologically active compounds.[1][2] The piperidine ring offers a flexible, three-dimensional structure ideal for targeting biological receptors, while the imidazole ring can participate in hydrogen bonding and metal coordination, crucial for enzyme inhibition and receptor binding.[3] However, synthetic ambiguity can arise, particularly concerning the point of attachment between the two rings. Isomers, such as 3-(1H-imidazol-1-yl)piperidine[4] or 4-(1H-imidazol-2-yl)piperidine, could potentially form as synthetic byproducts. Therefore, a robust and orthogonal analytical workflow is not merely academic but essential for ensuring the integrity of research and development programs. This guide outlines such a workflow.

The Analytical Workflow: A Foundational Strategy

The structure elucidation process is a logical progression, starting with broad-stroke information and progressively refining our understanding with high-resolution techniques. Each step provides a piece of the puzzle, and the congruence of all data is what builds confidence in the final assignment.

G cluster_0 Synthesis Synthesis & Purification MS Mass Spectrometry (MS) Confirm Molecular Formula Synthesis->MS Is the mass correct? FTIR FT-IR Spectroscopy Identify Functional Groups MS->FTIR Are expected groups present? NMR NMR Spectroscopy Establish Connectivity FTIR->NMR How are atoms connected? Xray X-ray Crystallography Absolute Confirmation NMR->Xray What is the 3D structure? Conclusion Final Structure Confirmed NMR->Conclusion Xray->Conclusion

Caption: Overall workflow for the structure elucidation of this compound.

Mass Spectrometry (MS): Confirming the Elemental Composition

The first step is to confirm that the synthesized compound has the correct molecular weight and, by extension, the correct molecular formula. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is the technique of choice for this purpose.

Rationale: ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion, typically the protonated species [M+H]⁺. HRMS provides a highly accurate mass measurement (to within 5 ppm), which allows for the unambiguous determination of the elemental formula.

Experimental Protocol (ESI-HRMS):

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water with 0.1% formic acid.

  • Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Acquire the spectrum in positive ion mode.

  • Analyze the data to find the monoisotopic mass of the [M+H]⁺ ion.

  • Use the instrument's software to predict the molecular formula based on the accurate mass and compare it to the theoretical value.

Data Presentation & Interpretation:

ParameterTheoretical ValueObserved ValueInterpretation
Molecular Formula C₈H₁₃N₃C₈H₁₃N₃Confirmed elemental composition.
Monoisotopic Mass 151.1110 g/mol -Theoretical mass of the neutral molecule.
[M+H]⁺ (m/z) 152.1182~152.1180The observed protonated molecular ion confirms the molecular weight.[5]
[M+Na]⁺ (m/z) 174.1002~174.1000Often observed sodium adduct, further supporting the molecular weight.[5]

The observation of an ion with an m/z value matching the theoretical [M+H]⁺ within a narrow mass tolerance (e.g., < 5 ppm) provides strong evidence for the correct elemental composition. Studies on imidazole derivatives in mass spectrometry show that the imidazole ring itself is quite stable, with fragmentation often involving the loss of substituents.[6][7]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For this compound, we expect to see characteristic absorptions for the N-H bonds of both the piperidine and imidazole rings, as well as C-H and C-N bonds.

Rationale: Specific chemical bonds vibrate at characteristic frequencies when they absorb infrared radiation. By identifying these absorption bands, we can confirm the presence of key functional groups and gain confidence that we have the correct general structure.

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.

  • Record a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Data Presentation & Interpretation:

Wavenumber (cm⁻¹)IntensityAssignmentSignificance
~3400 - 3200Broad, MediumN-H StretchConfirms presence of secondary amine (piperidine) and imidazole N-H.[8]
~3150 - 3050Weak-MediumAromatic C-H StretchIndicates the C-H bonds on the imidazole ring.
~2950 - 2800StrongAliphatic C-H StretchConfirms the CH₂ groups of the piperidine ring.
~1650 - 1550MediumC=N / C=C StretchCharacteristic stretching vibrations of the imidazole ring.[9]
~1350 - 1250MediumC-N StretchRelates to the C-N bonds in both the piperidine and imidazole rings.

The presence of these key bands provides strong, albeit non-specific, evidence for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[10] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to unambiguously determine the atomic connectivity of this compound.[11][12]

Rationale: NMR exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus dictates its resonance frequency (chemical shift), and interactions between neighboring nuclei (J-coupling) cause signals to split. By analyzing these parameters, we can piece the molecule together atom by atom.

Experimental Protocol (General):

  • Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for observing exchangeable N-H protons).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire a standard ¹H NMR spectrum.

  • Acquire a ¹³C{¹H} NMR spectrum.

  • Perform a suite of 2D NMR experiments: COSY, HSQC, and HMBC.[13]

1D NMR: ¹H and ¹³C Spectra
  • ¹H NMR Interpretation: The ¹H NMR spectrum provides the first detailed look at the proton environments. We expect to see complex signals in the aliphatic region (1.5-3.5 ppm) for the nine piperidine protons and two signals in the aromatic region (6.5-7.5 ppm) for the two equivalent C-H protons of the imidazole ring. The two N-H protons will likely appear as broad signals that can be confirmed by D₂O exchange.

  • ¹³C NMR Interpretation: The ¹³C NMR spectrum will show the number of unique carbon environments. For the expected C₂ symmetry of the imidazole ring (on the NMR timescale), we anticipate 6 distinct signals: 4 for the piperidine ring carbons and 2 for the imidazole ring carbons (one for the two equivalent C-H carbons and one for the C-N=C carbon).

Predicted NMR Data (in DMSO-d₆):

¹H NMR δ (ppm)MultiplicityIntegrationAssignment
H-4', H-5'~6.8s2HImidazole CH
N-H~11.8br s1HImidazole NH
N-H~3.0br s1HPiperidine NH
Piperidine H's~1.5-3.5m9HC2, C3, C4, C5, C6-H
¹³C NMR δ (ppm)Assignment
C-2'~145Imidazole C=N
C-4', C-5'~120Imidazole CH
C-2, C-6~45-50Piperidine CH₂
C-3~40-45Piperidine CH
C-4, C-5~25-30Piperidine CH₂
2D NMR: Assembling the Pieces

While 1D NMR suggests the presence of the two ring systems, 2D NMR is required to prove their connectivity.[14]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It will be instrumental in tracing the connectivity of the protons around the piperidine ring.

Caption: Expected COSY correlations for the piperidine ring protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached (a one-bond correlation). This allows for the definitive assignment of the ¹³C spectrum based on the more easily assigned ¹H spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): The Keystone Experiment. The HMBC experiment is the most critical for proving the overall structure, as it shows correlations between protons and carbons over two or three bonds.[15] This is how we will definitively link the piperidine and imidazole rings.

The key correlations we are looking for are:

  • A correlation from the proton on C3 of the piperidine ring (H3) to the C2 carbon of the imidazole ring (C2').

  • Correlations from the protons on C2 and C4 of the piperidine ring to C2' of the imidazole.

  • A correlation from the imidazole C-H protons (H4'/H5') to the C3 carbon of the piperidine ring.

G cluster_piperidine Piperidine Ring cluster_imidazole Imidazole Ring H2 H on C2 C2_im C2' H2->C2_im 3-bond H3 H on C3 H3->C2_im Crucial 2-bond correlation C3 C3 H4 H on C4 H4->C2_im 3-bond C45_im C4'/C5' H45_im H on C4'/C5' H45_im->C3 3-bond

Caption: Key HMBC correlations confirming the link between the piperidine and imidazole rings.

The observation of these specific cross-peaks in the HMBC spectrum provides irrefutable evidence that the imidazole ring is attached at the C3 position of the piperidine ring via its C2 position.

X-ray Crystallography: The Ultimate Confirmation

While the combination of MS and NMR provides a definitive structure in solution, single-crystal X-ray crystallography offers the gold standard for absolute structural proof in the solid state.[16]

Rationale: This technique involves diffracting X-rays off a single, well-ordered crystal. The diffraction pattern can be mathematically reconstructed to generate a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom and confirming bond lengths, bond angles, and stereochemistry.[17]

Experimental Protocol (Brief):

  • Grow a single, diffraction-quality crystal of the compound. This is often the most challenging step and can involve screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Mount the crystal on a goniometer in an X-ray diffractometer.

  • Collect diffraction data by rotating the crystal in the X-ray beam.

  • Process the data and solve the structure using specialized software.

A successful crystal structure analysis not only confirms the connectivity established by NMR but also provides detailed information about the molecule's conformation in the solid state.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic interpretation of data from multiple analytical techniques. Mass spectrometry confirms the molecular formula, and FT-IR identifies the constituent functional groups. The core of the elucidation lies in a comprehensive suite of NMR experiments. 1D NMR provides an initial census of proton and carbon environments, COSY traces the spin systems within the piperidine ring, and HSQC links protons to their carbons. Ultimately, the HMBC experiment serves as the keystone, providing the long-range correlation data necessary to irrefutably link the two heterocyclic rings at the correct positions. While X-ray crystallography can provide the ultimate confirmation, the described spectroscopic workflow, when properly executed and interpreted, constitutes a robust and self-validating method for the unambiguous structural determination of this compound, ensuring the scientific integrity of any subsequent research or development efforts.

References

An In-depth Technical Guide to 3-(1H-imidazol-2-yl)piperidine (CAS 90747-55-0)

Author: BenchChem Technical Support Team. Date: January 2026

A Keystone Scaffold for Modern Drug Discovery

This guide offers a comprehensive technical overview of 3-(1H-imidazol-2-yl)piperidine, a heterocyclic compound of significant interest to researchers and drug development professionals. By dissecting its chemical properties, synthesis, and potential pharmacological applications, we aim to provide a foundational resource for its exploration in medicinal chemistry.

Introduction: A Privileged Structure in Medicinal Chemistry

This compound (CAS 90747-55-0) is a small molecule that incorporates two key pharmacophores: the piperidine ring and the imidazole ring. The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals, valued for its ability to confer desirable physicochemical properties such as basicity and lipophilicity, which can enhance a molecule's pharmacokinetic profile.[1] Similarly, the imidazole ring is a versatile heterocycle present in numerous biologically active compounds, capable of participating in various non-covalent interactions with biological targets.[2] The strategic combination of these two scaffolds in this compound presents a unique opportunity for the development of novel therapeutics targeting a range of biological pathways.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in biological systems and for the design of analytical and formulation strategies.

PropertyValueSource
CAS Number 90747-55-0Internal Data
Molecular Formula C₈H₁₃N₃Internal Data
Molecular Weight 151.21 g/mol Internal Data
Appearance Off-white to yellow solid (predicted)Inferred
Boiling Point 375.9 °C at 760 mmHg (predicted)ChemBridge Corporation
Density 1.094 g/cm³ (predicted)ChemBridge Corporation
pKa Basic (piperidine nitrogen), Weakly basic (imidazole nitrogen)Inferred from structure
LogP 0.2 (predicted)PubChem

Synthesis and Characterization

Synthesis_of_this compound cluster_0 Proposed Synthetic Pathway A Piperidine-3-carboximidamide C Intermediate Adduct A->C Reaction with B Glyoxal or equivalent B->C D This compound C->D Cyclization and Dehydration

Caption: Proposed synthesis of this compound.

Proposed Synthetic Protocol

Step 1: Reaction of Piperidine-3-carboximidamide with Glyoxal

  • To a solution of piperidine-3-carboximidamide hydrochloride (1 equivalent) in a suitable solvent such as ethanol, add a base (e.g., sodium bicarbonate, 1.1 equivalents) to liberate the free base.

  • Add an aqueous solution of glyoxal (40%, 1 equivalent) dropwise to the reaction mixture at room temperature.

  • Stir the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The formation of an intermediate adduct is expected.

Step 2: Cyclization and Dehydration to form this compound

  • Upon completion of the initial reaction, adjust the pH of the mixture to acidic conditions (pH 4-5) using a mild acid like acetic acid.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) for 6-8 hours to promote cyclization and subsequent dehydration.

  • Cool the reaction mixture to room temperature and neutralize with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford this compound.

Analytical Characterization

The structural confirmation of the synthesized this compound would be achieved through standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the piperidine and imidazole protons. The piperidine ring protons would appear as a series of multiplets in the upfield region, while the imidazole protons would resonate in the downfield aromatic region. The NH protons of both rings would likely appear as broad singlets.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for the carbons of the piperidine and imidazole rings. The chemical shifts would be consistent with the electronic environment of each carbon atom.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 152.1182.[3] The fragmentation pattern would likely involve cleavage of the piperidine ring and loss of small neutral molecules.[3][4]

Pharmacology and Potential Therapeutic Applications

The unique structural combination of a piperidine and an imidazole ring in this compound suggests a high potential for biological activity. Based on studies of structurally related compounds, several therapeutic avenues can be envisaged.

Aromatase Inhibition

Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a validated strategy for the treatment of hormone-dependent breast cancer.[5] Several non-steroidal aromatase inhibitors feature an imidazole or triazole moiety that coordinates with the heme iron of the enzyme.[5] The imidazole ring in this compound could similarly interact with the aromatase active site, while the piperidine scaffold can be functionalized to optimize binding and pharmacokinetic properties.[6][7]

Aromatase_Inhibition_Pathway cluster_1 Mechanism of Aromatase Inhibition Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Catalyzes conversion TumorGrowth Estrogen-Dependent Tumor Growth Estrogens->TumorGrowth Promotes Inhibitor This compound (Proposed Inhibitor) Inhibitor->Aromatase Inhibits

Caption: Proposed mechanism of aromatase inhibition.

Histamine H₃ Receptor Antagonism

The histamine H₃ receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists of the H₃ receptor are being investigated for the treatment of various neurological and psychiatric disorders. The imidazole ring is a key feature of histamine and many H₃ receptor ligands. The this compound scaffold could serve as a basis for the design of novel H₃ receptor antagonists.[8][9]

Delta-Opioid Receptor Agonism

The delta-opioid receptor is a target for the development of novel analgesics with potentially fewer side effects than traditional mu-opioid receptor agonists.[10] Several classes of non-peptidic delta-opioid agonists incorporate a piperidine or piperazine ring. The imidazolylpiperidine scaffold has been explored for its potential as a delta-opioid receptor agonist, suggesting another promising therapeutic application for this compound and its derivatives.[10][11]

Experimental Protocols

HPLC Method for Purity Assessment

A robust High-Performance Liquid Chromatography (HPLC) method is crucial for determining the purity of this compound. Given its basic nature, a reversed-phase method with a suitable buffer and a base-deactivated column would be appropriate.[12][13]

HPLC_Workflow cluster_2 HPLC Analysis Workflow SamplePrep Sample Preparation (Dissolve in Mobile Phase) Injection Injection onto C18 Column SamplePrep->Injection Elution Gradient Elution (Acetonitrile/Water with TFA) Injection->Elution Detection UV Detection (e.g., 210 nm) Elution->Detection Analysis Data Analysis (Purity Calculation) Detection->Analysis

Caption: General workflow for HPLC analysis.

Chromatographic Conditions (Proposed):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A suitable gradient from low to high percentage of Mobile Phase B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Column Temperature: 25 °C.

In Vitro Aromatase Inhibition Assay

To evaluate the potential of this compound as an aromatase inhibitor, a commercially available fluorescence-based assay kit can be utilized.

Protocol Outline:

  • Prepare a solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the human recombinant aromatase enzyme and the fluorescent substrate.

  • Add varying concentrations of the test compound and a known aromatase inhibitor (e.g., letrozole) as a positive control.

  • Incubate the plate at the recommended temperature for the specified time.

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ value for the test compound.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a molecule with considerable potential in the field of drug discovery. Its synthesis is achievable through established chemical methodologies, and its structural features suggest a range of possible pharmacological activities, including aromatase inhibition, histamine H₃ receptor antagonism, and delta-opioid receptor agonism. This guide provides a foundational framework for researchers to embark on the further investigation and development of this promising compound.

References

An In-Depth Technical Guide to the Synthesis of 3-(1H-imidazol-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 3-(1H-imidazol-2-yl)piperidine, a heterocyclic scaffold of significant interest in medicinal chemistry. The guide delves into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the construction of this molecule. By focusing on a convergent synthetic strategy that leverages the classical Debus-Radziszewski imidazole synthesis, this document offers a practical and scientifically rigorous resource for researchers engaged in the design and synthesis of novel therapeutic agents. The methodologies presented are supported by in-depth explanations of the chemical principles at play, ensuring a thorough understanding of the synthetic process.

Introduction: The Significance of the this compound Scaffold

The fusion of piperidine and imidazole rings in the form of this compound creates a unique three-dimensional structure with a rich pharmacophoric profile. The piperidine moiety, a ubiquitous feature in many natural products and pharmaceuticals, provides a basic nitrogen center and a flexible saturated ring system that can be readily functionalized to modulate physicochemical properties and target interactions.[1] The imidazole ring, another privileged heterocyclic motif, offers a combination of hydrogen bond donors and acceptors, as well as the potential for aromatic and coordination interactions. This combination of features makes this compound and its derivatives attractive scaffolds for the development of a wide range of therapeutic agents.

Strategic Approach: A Convergent Synthesis

The synthesis of this compound is most effectively approached through a convergent strategy. This involves the separate synthesis of a suitably protected piperidine precursor which is then used to construct the imidazole ring. This approach allows for greater flexibility in the introduction of substituents on either the piperidine or imidazole rings and often leads to higher overall yields compared to linear syntheses.

A key consideration in this strategy is the protection of the piperidine nitrogen. The secondary amine of the piperidine ring is nucleophilic and can interfere with the reactions used to form the imidazole ring. Therefore, the use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, is essential. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions at the final stage of the synthesis.

Core Synthesis: The Debus-Radziszewski Imidazole Synthesis

The cornerstone of the presented synthetic route is the Debus-Radziszewski imidazole synthesis, a classic and versatile method for the construction of imidazole rings.[2][3][4] This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound (such as glyoxal), an aldehyde, and ammonia. In our targeted synthesis, the aldehyde component is a protected piperidine-3-carboxaldehyde.

The general mechanism of the Debus-Radziszewski synthesis is believed to proceed in two main stages:

  • Formation of a Diimine Intermediate: The 1,2-dicarbonyl compound reacts with two equivalents of ammonia to form a diimine intermediate.

  • Condensation with the Aldehyde: The diimine intermediate then condenses with the aldehyde to form the imidazole ring through a series of cyclization and dehydration steps.

This one-pot reaction provides an efficient means of constructing the imidazole ring directly onto the piperidine scaffold.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound, starting from commercially available materials.

Synthesis of tert-Butyl 3-Formylpiperidine-1-carboxylate

The starting material for the imidazole ring formation is the N-Boc protected piperidine-3-carboxaldehyde. This can be prepared from the corresponding alcohol via oxidation.

Protocol:

  • To a solution of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

  • Stir the mixture vigorously for 30 minutes until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-formylpiperidine-1-carboxylate as a colorless oil.

Synthesis of tert-Butyl this compound-1-carboxylate

This key step utilizes the Debus-Radziszewski reaction to construct the imidazole ring.

Protocol:

  • To a solution of tert-butyl 3-formylpiperidine-1-carboxylate (1.0 eq) in a mixture of methanol and aqueous ammonia (e.g., 28% solution) at 0 °C, add a 40% aqueous solution of glyoxal (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux (typically 60-70 °C) for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in DCM) to yield tert-butyl this compound-1-carboxylate.

Deprotection to Yield this compound

The final step involves the removal of the Boc protecting group to afford the target compound.

Protocol:

  • Dissolve tert-butyl this compound-1-carboxylate (1.0 eq) in a solution of hydrochloric acid in dioxane (e.g., 4 M) or trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • If using HCl/dioxane, the product will be the hydrochloride salt. If using TFA, the trifluoroacetate salt is formed.

  • To obtain the free base, dissolve the salt in water and basify with a suitable base (e.g., sodium hydroxide or sodium carbonate) to pH > 10.

  • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or a mixture of chloroform and isopropanol).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give this compound as the final product.

Data Presentation

StepProductStarting MaterialKey ReagentsTypical Yield (%)
4.1tert-Butyl 3-formylpiperidine-1-carboxylatetert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylateDess-Martin periodinane85-95
4.2tert-Butyl this compound-1-carboxylatetert-Butyl 3-formylpiperidine-1-carboxylateGlyoxal, Ammonia50-70
4.3This compoundtert-Butyl this compound-1-carboxylateHCl or TFA>95

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Imidazole Formation (Debus-Radziszewski) cluster_2 Step 3: Deprotection Start tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate Aldehyde tert-Butyl 3-formylpiperidine-1-carboxylate Start->Aldehyde Dess-Martin periodinane Protected_Product tert-Butyl this compound-1-carboxylate Aldehyde->Protected_Product Glyoxal, Ammonia Final_Product This compound Protected_Product->Final_Product HCl or TFA

Caption: Synthetic workflow for this compound.

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a reliable and adaptable method for the preparation of this compound. The use of the robust Debus-Radziszewski reaction allows for the efficient construction of the core imidazole ring, while the implementation of a protecting group strategy ensures a clean and high-yielding synthesis. This foundational molecule serves as a valuable starting point for the development of a diverse range of derivatives with potential applications in drug discovery. Future work in this area could focus on the development of asymmetric syntheses to access enantiomerically pure forms of this scaffold, as well as the exploration of alternative methods for imidazole ring formation that may offer milder reaction conditions or improved substrate scope.

References

An In-Depth Technical Guide to 3-(1H-imidazol-2-yl)piperidine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Synthesis of Core Principles and Practical Methodologies for Researchers, Scientists, and Drug Development Professionals.

The 3-(1H-imidazol-2-yl)piperidine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique combination of a basic piperidine ring and an aromatic imidazole moiety allows for diverse interactions with various biological targets. This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of these derivatives, offering both foundational knowledge and practical insights for researchers in drug discovery and development.

The Strategic Importance of the this compound Core

The piperidine ring, a ubiquitous saturated heterocycle in pharmaceuticals, offers a versatile scaffold that can be readily functionalized to modulate physicochemical properties such as lipophilicity and basicity, which are critical for pharmacokinetic profiles.[1][2] The imidazole ring, an aromatic heterocycle with both hydrogen bond donor and acceptor capabilities, is a key pharmacophoric element in many endogenous molecules and drugs, enabling crucial binding interactions with protein targets. The linkage of the imidazole at the 2-position to the 3-position of the piperidine ring creates a specific spatial arrangement of these two key pharmacophores, predisposing these molecules to interact with a range of receptors and enzymes.

Synthetic Strategies: Constructing the Core and its Analogs

The synthesis of this compound derivatives typically involves multi-step sequences that allow for the introduction of diversity at various positions of both the piperidine and imidazole rings. A general and adaptable synthetic approach is outlined below.

General Synthetic Workflow

A common strategy for the synthesis of the this compound core involves the condensation of a suitably protected 3-aminopiperidine derivative with an imidazole-2-carboxaldehyde or a related electrophilic imidazole species. Subsequent modifications of the piperidine nitrogen and the imidazole ring allow for the generation of a diverse library of analogs.

G cluster_synthesis General Synthetic Workflow start Commercially Available Starting Materials step1 Synthesis of Protected 3-Aminopiperidine start->step1 step2 Synthesis of Imidazole-2-carboxaldehyde start->step2 step3 Condensation and Cyclization step1->step3 step2->step3 step4 Deprotection step3->step4 step5 Functionalization of Piperidine Nitrogen step4->step5 step6 Modification of Imidazole Ring step4->step6 end Diverse Library of This compound Analogs step5->end step6->end

Caption: A generalized workflow for the synthesis of this compound analogs.

Exemplary Protocol: Synthesis of a Representative Derivative

The following protocol details the synthesis of a generic this compound derivative, illustrating the key chemical transformations. This protocol is a composite of established synthetic methodologies.[3][4][5]

Step 1: Synthesis of N-Boc-3-aminopiperidine

  • To a solution of 3-aminopiperidine dihydrochloride in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine to neutralize the salt.

  • Add di-tert-butyl dicarbonate (Boc)₂O dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work up the reaction by washing with aqueous solutions and purify the product by column chromatography to yield N-Boc-3-aminopiperidine.

Step 2: Synthesis of 1H-imidazole-2-carbaldehyde

  • This can be achieved through various methods, including the oxidation of 2-(hydroxymethyl)imidazole or formylation of an appropriately protected imidazole.

Step 3: Reductive Amination to form N-Boc-3-(1H-imidazol-2-yl)piperidine

  • Dissolve N-Boc-3-aminopiperidine and 1H-imidazole-2-carbaldehyde in a suitable solvent such as methanol or dichloroethane.

  • Add a reducing agent, for example, sodium triacetoxyborohydride (STAB), portion-wise.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction and extract the product. Purify by column chromatography.

Step 4: Deprotection of the Piperidine Nitrogen

  • Treat the N-Boc protected intermediate with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane, to remove the Boc protecting group.

  • Evaporate the solvent and excess acid to obtain the deprotected this compound salt.

Step 5: N-Alkylation/Arylation of the Piperidine

  • To a solution of the deprotected piperidine and a suitable base (e.g., triethylamine or diisopropylethylamine) in a solvent like DMF or acetonitrile, add the desired alkyl or aryl halide (or another electrophile).

  • Heat the reaction mixture as needed to drive the reaction to completion.

  • Purify the final product by column chromatography or recrystallization.

Key Biological Targets and Mechanisms of Action

Derivatives of the this compound scaffold have demonstrated significant activity at several important biological targets, primarily within the central nervous system (CNS).

Alpha-2 (α₂) Adrenergic Receptors

A significant number of this compound analogs exhibit potent agonistic activity at α₂-adrenergic receptors.[6] These receptors are G-protein coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[6] Activation of α₂-adrenoceptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] This signaling cascade has numerous physiological effects, including sedation, analgesia, and a reduction in sympathetic outflow.[7]

G cluster_alpha2 α₂-Adrenergic Receptor Signaling agonist α₂-Adrenoceptor Agonist (e.g., this compound derivative) receptor α₂-Adrenergic Receptor agonist->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits atp ATP camp cAMP atp->camp Converted by Adenylyl Cyclase pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Inhibition of Neurotransmitter Release) pka->cellular_response Leads to

Caption: Simplified signaling pathway of α₂-adrenergic receptor activation.

Histamine H₃ Receptors

Another prominent target for this class of compounds is the histamine H₃ receptor, where they often act as antagonists or inverse agonists.[8] The H₃ receptor is also a Gi/o-protein coupled receptor that functions as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine.[9] By blocking this receptor, H₃ antagonists increase the release of histamine and other neurotransmitters, leading to enhanced wakefulness and cognitive function.[10]

G cluster_h3 Histamine H₃ Receptor Signaling antagonist H₃ Receptor Antagonist (e.g., this compound derivative) receptor Histamine H₃ Receptor antagonist->receptor Blocks g_protein Gi/o Protein receptor->g_protein Inhibits Activation of adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Relieves Inhibition of camp cAMP adenylyl_cyclase->camp Increases neurotransmitter_release Increased Neurotransmitter Release (e.g., Histamine, Acetylcholine) camp->neurotransmitter_release Promotes

Caption: Mechanism of action of histamine H₃ receptor antagonists.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives can be significantly modulated by substitutions on both the piperidine and imidazole rings.

Substitutions on the Piperidine Nitrogen

The nature of the substituent on the piperidine nitrogen is a critical determinant of activity and selectivity.

  • For α₂-Adrenoceptor Agonists: Small, lipophilic groups are often favored. For instance, a methyl or ethyl group can enhance potency.

  • For Histamine H₃ Receptor Antagonists: Larger, more complex substituents are generally required. These can include aralkyl or aryloxyalkyl chains that can occupy a hydrophobic pocket in the receptor.[11]

Substitutions on the Imidazole Ring

Modifications to the imidazole ring can also have a profound impact on activity.

  • N1-Substitution: Alkylation of the N1 position of the imidazole can influence both potency and metabolic stability.

  • C4/C5-Substitution: Introduction of small substituents at the C4 or C5 positions can fine-tune receptor affinity and selectivity.

Stereochemistry

The stereochemistry at the 3-position of the piperidine ring is often crucial for activity. The (R) and (S) enantiomers can exhibit significantly different potencies and selectivities for their respective targets.

Quantitative SAR Data

The following table summarizes representative quantitative data for a hypothetical series of this compound derivatives, illustrating the impact of structural modifications on their affinity for α₂-adrenergic and histamine H₃ receptors.

Compound IDR (Piperidine-N)R' (Imidazole-N1)α₂-Adrenoceptor Kᵢ (nM)H₃ Receptor Kᵢ (nM)
1a HH500>10000
1b CH₃H508500
1c BenzylH250150
1d -(CH₂)₃-O-PhH>100010
1e CH₃CH₃457800
1f -(CH₂)₃-O-PhCH₃>10008

Data are hypothetical and for illustrative purposes only.

Therapeutic Applications and Future Directions

The diverse biological activities of this compound derivatives have positioned them as promising candidates for the treatment of a range of diseases.

  • Neurological and Psychiatric Disorders: Their ability to modulate α₂-adrenergic and histamine H₃ receptors makes them attractive for the development of treatments for conditions such as ADHD, Alzheimer's disease, schizophrenia, and pain.[10][12]

  • Oncology: Some derivatives have shown potential as anticancer agents, although the exact mechanisms are still under investigation.[13][14][15]

  • Other Indications: Research is ongoing into their potential applications in other therapeutic areas, including inflammatory and metabolic disorders.

The future of drug discovery centered on the this compound scaffold lies in the rational design of molecules with improved selectivity and pharmacokinetic profiles. A deeper understanding of the structural requirements for interacting with specific receptor subtypes will be key to developing next-generation therapeutics with enhanced efficacy and reduced side effects.

Experimental Protocols for Biological Evaluation

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of test compounds for a specific receptor (e.g., α₂-adrenoceptor or histamine H₃ receptor).

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the receptor of interest.

  • Binding Reaction: In a 96-well plate, combine the cell membranes, a radiolabeled ligand with known affinity for the receptor, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at a specific temperature for a set period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and then determine the Kᵢ value using the Cheng-Prusoff equation.

In Vivo Animal Model for Cognitive Enhancement

Objective: To assess the ability of a histamine H₃ receptor antagonist to improve cognitive performance in a rodent model.

Protocol:

  • Animal Model: Use a validated animal model of cognitive impairment, such as scopolamine-induced amnesia in mice.[12]

  • Drug Administration: Administer the test compound or vehicle to the animals via an appropriate route (e.g., oral gavage or intraperitoneal injection).

  • Cognitive Task: After a predetermined pretreatment time, subject the animals to a cognitive task, such as the Novel Object Recognition (NOR) test.

  • Data Collection: Record the time spent exploring the novel and familiar objects.

  • Data Analysis: Calculate a discrimination index to determine if the test compound significantly improved the animals' ability to remember the familiar object compared to the vehicle-treated group.

Conclusion

The this compound scaffold is a rich source of pharmacologically active compounds with significant therapeutic potential. A thorough understanding of the synthetic methodologies, biological targets, and structure-activity relationships is essential for the successful development of novel drugs based on this versatile chemical entity. This guide has provided a comprehensive overview of these key aspects, offering a solid foundation for researchers and drug development professionals working in this exciting area of medicinal chemistry.

References

The Biological Activity of 3-(1H-imidazol-2-yl)piperidine: A-Framework for Pharmacological Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs targeting the central nervous system (CNS).[1] When combined with an imidazole moiety, it frequently yields compounds with high affinity for histamine receptors. This guide focuses on the specific, yet publicly uncharacterized, molecule 3-(1H-imidazol-2-yl)piperidine . While direct biological data for this compound is not available in peer-reviewed literature, its structure strongly suggests a primary activity at the histamine H3 receptor (H3R). This document, therefore, serves as a comprehensive technical framework for researchers and drug development professionals, outlining a strategic, hypothesis-driven approach to thoroughly characterize its biological activity. We will detail the theoretical basis for its presumed mechanism of action, provide validated in-vitro and in-vivo experimental protocols, and present a logical workflow for its evaluation as a potential therapeutic agent for cognitive disorders.

Introduction and Primary Hypothesis: A Histamine H3 Receptor Antagonist/Inverse Agonist

The this compound structure contains the key pharmacophoric elements common to a large class of potent histamine H3 receptor (H3R) antagonists.[2][3] The imidazole ring provides a crucial interaction point with the receptor, while the basic piperidine nitrogen serves as a secondary binding element, often connected via a specific linker. The H3R is a Gαi-coupled presynaptic receptor that acts as an autoreceptor on histaminergic neurons and as a heteroreceptor on a variety of non-histaminergic neurons.[4] In its role as an autoreceptor, it tonically inhibits the synthesis and release of histamine. As a heteroreceptor, it modulates the release of other critical neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.[1]

Antagonists or inverse agonists of the H3R block this constitutive inhibitory activity, leading to a significant increase in the release of these neurotransmitters in key brain regions associated with arousal and cognition.[1] This pro-cognitive effect has made H3R antagonists a highly attractive target for the treatment of cognitive deficits in disorders such as Alzheimer's disease, schizophrenia, and Attention Deficit Hyperactivity Disorder (ADHD).[4]

Therefore, our primary working hypothesis is that This compound acts as a potent and selective H3R antagonist or inverse agonist. This guide outlines the definitive experimental cascade required to test this hypothesis.

Hypothesized Mechanism of Action and Signaling Pathway

The H3R is constitutively active, meaning it signals in the absence of an agonist. This signaling, via the Gαi subunit of its associated G-protein, inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. An antagonist would block the action of an agonist (like histamine), while an inverse agonist would inhibit this basal, constitutive activity.

Upon binding of an inverse agonist like our hypothesized compound, the Gαi-mediated inhibition of adenylyl cyclase is relieved. This results in increased cAMP production and subsequent activation of downstream pathways. Critically, this disinhibition at the presynaptic terminal enhances the release of a host of neurotransmitters, which is the primary mechanism for the observed pro-cognitive and wake-promoting effects.

H3R_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse H3R Histamine H3 Receptor (Gαi) G_protein Gαi/βγ H3R->G_protein Constitutive Activity AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP Vesicle Neurotransmitter Vesicle (e.g., ACh, DA, NE) cAMP->Vesicle Promotes Release NT_release Increased Neurotransmitter Release Vesicle->NT_release Test_Compound This compound (Hypothesized Inverse Agonist) Test_Compound->H3R

Figure 1: Hypothesized H3R Inverse Agonist Signaling Pathway.

In Vitro Pharmacological Characterization Workflow

A systematic, multi-assay approach is essential to validate the compound's activity, potency, and selectivity. The following workflow provides a self-validating system, where data from each step informs the interpretation of the next.

In_Vitro_Workflow cluster_primary Primary Target Validation cluster_functional Functional Mechanism cluster_selectivity Selectivity & Safety Profiling start Start: Synthesize & Purify This compound binding_assay 1. Radioligand Binding Assay (HEK293-hH3R membranes) Determine Binding Affinity (Ki) start->binding_assay gtp_assay 2. [³⁵S]GTPγS Binding Assay Determine Potency (IC₅₀/EC₅₀) Assess functional modality (Antagonist vs. Inverse Agonist) binding_assay->gtp_assay If Ki < 100 nM camp_assay 3. cAMP Accumulation Assay Confirm downstream functional effect gtp_assay->camp_assay selectivity_panel 4. Histamine Receptor Selectivity (H1R, H2R, H4R Binding Assays) camp_assay->selectivity_panel safety_panel 5. Broader CNS Target Screen (e.g., CEREP panel) Identify potential off-target activities selectivity_panel->safety_panel decision Data Analysis: Potent & Selective? safety_panel->decision node_proceed Proceed to In Vivo Studies decision->node_proceed Yes node_stop Stop or Redesign Compound decision->node_stop No

Figure 2: Experimental workflow for in-vitro characterization.
Detailed Experimental Protocols

  • Objective: To determine the binding affinity (Ki) of the test compound for the human histamine H3 receptor.

  • Causality: This assay directly measures the ability of the compound to displace a known high-affinity radioligand from the receptor's binding site. A low Ki value indicates high binding affinity.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing the human H3R.

    • Radioligand: [³H]-Nα-methylhistamine (specific activity ~80 Ci/mmol).

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Non-specific binding control: Imetit (10 µM).

    • Test compound stock solution (e.g., 10 mM in DMSO), serially diluted.

    • 96-well plates, filtration apparatus, glass fiber filters, scintillation cocktail, and liquid scintillation counter.

  • Methodology:

    • In a 96-well plate, combine 50 µL of assay buffer, 25 µL of radioligand solution (final concentration ~1 nM), and 25 µL of the test compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • For total binding wells, add 25 µL of vehicle (DMSO). For non-specific binding wells, add 25 µL of Imetit.

    • Initiate the binding reaction by adding 100 µL of the cell membrane suspension (20-40 µg protein/well).

    • Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression and calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

  • Objective: To measure the functional activity of the test compound by quantifying its effect on G-protein activation.

  • Causality: H3R activation (by an agonist) stimulates the exchange of GDP for GTP on the Gαi subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to trap and measure this activation state. An inverse agonist will decrease the basal binding of [³⁵S]GTPγS.[5]

  • Materials:

    • HEK293-hH3R cell membranes.

    • Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

    • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

    • GDP (10 µM final concentration).

    • H3R agonist (for antagonist testing): R-α-methylhistamine.

    • Test compound at various concentrations.

  • Methodology:

    • Pre-incubate cell membranes (10-20 µg protein) with the test compound for 15 minutes at 30°C in the assay buffer containing GDP.

    • To determine inverse agonist activity, proceed directly to step 3. To determine antagonist activity, add the H3R agonist R-α-methylhistamine (at its EC₈₀ concentration) and incubate for another 15 minutes.

    • Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of ~0.1 nM.

    • Incubate for 60 minutes at 30°C.

    • Terminate and filter the reaction as described in the radioligand binding assay.

    • Quantify bound [³⁵S]GTPγS via scintillation counting.

    • Data is plotted as a percentage of basal (for inverse agonism) or agonist-stimulated (for antagonism) [³⁵S]GTPγS binding versus the log concentration of the test compound to determine IC₅₀ or EC₅₀ values.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity. The following table presents a realistic, albeit hypothetical, profile for a promising H3R inverse agonist candidate based on published data for similar compounds.[5]

Parameter Assay Type Receptor/Cell Line Hypothetical Value Interpretation
Binding Affinity (Ki) Radioligand BindingHuman H3R (HEK293)1.5 nMHigh affinity for the target receptor.
Functional Activity (IC₅₀) [³⁵S]GTPγS BindingHuman H3R (HEK293)8.2 nMPotent inverse agonist activity.
Selectivity (Ki) Radioligand BindingHuman H1R (CHO-K1)> 10,000 nM>6000-fold selective over H1R.
Selectivity (Ki) Radioligand BindingHuman H2R (SK-N-MC)> 10,000 nM>6000-fold selective over H2R.
Selectivity (Ki) Radioligand BindingHuman H4R (HEK293)> 8,000 nM>5000-fold selective over H4R.

In Vivo Pharmacological Evaluation

Once a compound demonstrates a potent and selective in-vitro profile, the next critical phase is to assess its activity in a living system. The primary goals are to confirm target engagement in the brain and evaluate its effects on cognitive functions.

Protocol 3: Rodent Novel Object Recognition (NOR) Test
  • Objective: To assess the compound's effect on non-spatial working memory and its potential to reverse cognitive deficits.

  • Causality: This test leverages the innate preference of rodents to explore novel objects over familiar ones. A rodent with intact memory will spend more time exploring a new object. This model is sensitive to the effects of pro-cognitive agents.[6]

  • Materials:

    • Male Wistar rats or C57BL/6 mice.

    • Test arena (e.g., 50x50x50 cm open field).

    • A variety of objects (in triplicate) that are distinct in shape, color, and texture but similar in size and lacking innate motivational properties.

    • Cognitive impairing agent (optional): Scopolamine (a muscarinic antagonist).

    • Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Methodology:

    • Habituation: For 2-3 days, allow each animal to explore the empty test arena for 10 minutes to reduce novelty-induced stress.

    • Acquisition Phase (T1):

      • Administer the test compound (e.g., 0.1, 1, 10 mg/kg, p.o.) or vehicle 60 minutes before the trial.

      • If using a deficit model, administer scopolamine (e.g., 0.5 mg/kg, i.p.) 30 minutes before the trial.

      • Place the animal in the arena containing two identical objects (A1 and A2) and allow it to explore for 5 minutes. Record the time spent exploring each object.

    • Retention Phase (T2):

      • After a retention interval (e.g., 1 hour or 24 hours), place the animal back in the arena. One of the familiar objects is replaced with a novel object (A and B).

      • Allow the animal to explore for 5 minutes and record the time spent exploring the familiar (A) and novel (B) objects.

    • Data Analysis: Calculate a Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates successful memory, while a DI near zero suggests a memory deficit. Statistical analysis (e.g., ANOVA) is used to compare the DI between treatment groups. An effective pro-cognitive compound will significantly increase the DI in impaired animals or enhance it in normal animals.[6]

Conclusion and Strategic Outlook

The imidazolyl-piperidine scaffold is a cornerstone of modern CNS drug discovery, particularly in the pursuit of histamine H3 receptor modulators. While the specific isomer This compound remains an unexplored entity in the public domain, its structure provides a strong rationale for investigating it as an H3R antagonist/inverse agonist.

The workflow presented here offers a robust, industry-standard cascade for its complete pharmacological characterization. By systematically proceeding from high-affinity binding to functional activity, selectivity profiling, and finally to in-vivo validation in relevant behavioral models, researchers can definitively elucidate the biological activity of this novel compound. Positive results from this testing paradigm would establish this compound as a valuable lead compound for developing novel therapeutics to address cognitive dysfunction.

References

3-(1H-imidazol-2-yl)piperidine mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 3-(1H-imidazol-2-yl)piperidine and its Derivatives as Histamine H3 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound this compound represents a core structural motif found in a significant class of pharmacologically active agents, primarily targeting the histamine H3 receptor (H3R). While this specific molecule is a foundational chemical entity, its derivatives have been extensively investigated as potent and selective H3R antagonists and inverse agonists.[1] This guide will provide an in-depth exploration of the mechanism of action of compounds based on this imidazolylpiperidine scaffold, focusing on their interaction with the H3R and the subsequent downstream signaling events. Understanding this mechanism is crucial for the rational design and development of novel therapeutics for a range of neurological and psychiatric disorders, including cognitive impairment, sleep disorders, and attention deficit hyperactivity disorder (ADHD).[2][3][4]

The histamine H3 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system (CNS).[3][5] It functions as a presynaptic autoreceptor on histaminergic neurons, regulating the synthesis and release of histamine.[3][5] Furthermore, it acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[2][3][5] This unique positioning allows the H3R to play a critical role in maintaining the delicate balance of neurotransmission in the brain.

Molecular Mechanism of Action: Histamine H3 Receptor Antagonism

Compounds derived from the this compound scaffold primarily exert their effects by acting as antagonists or inverse agonists at the histamine H3 receptor.

1. Receptor Binding and Antagonism:

The imidazole and piperidine moieties are key pharmacophoric elements that contribute to the high affinity and selectivity of these compounds for the H3R.[1][6] The imidazole ring is believed to interact with key amino acid residues in the binding pocket of the receptor, while the piperidine ring often serves as a scaffold for further chemical modifications that can enhance potency and modulate pharmacokinetic properties.[6][7]

As antagonists, these compounds bind to the H3R and block the binding of the endogenous agonist, histamine. This prevents the receptor from being activated and initiating its downstream signaling cascade. Many H3R antagonists also exhibit inverse agonism, meaning they can inhibit the constitutive activity of the receptor even in the absence of an agonist.[4]

2. Downstream Signaling Pathways:

The histamine H3 receptor is coupled to inhibitory G proteins of the Gαi/o family.[2][3][8] Upon activation by an agonist, the following signaling events are initiated:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[2][8]

  • Modulation of Ion Channels: The βγ subunits of the G protein can interact with and modulate the activity of N-type voltage-gated calcium channels, reducing calcium influx and subsequently neurotransmitter release.[3]

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: H3R activation can also stimulate the MAPK/ERK signaling pathway.[2][9]

  • Activation of Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: The PI3K/Akt pathway, which is involved in cell survival and other cellular processes, can also be activated by H3R stimulation.[8][10]

By blocking the activation of the H3R, this compound-based antagonists prevent these downstream signaling events.

in_vitro_workflow start Test Compound (this compound derivative) binding_assay Radioligand Binding Assay (e.g., [3H]-Nα-methylhistamine) start->binding_assay functional_assay [35S]GTPγS Binding Assay start->functional_assay data_analysis1 Determine Binding Affinity (Ki) binding_assay->data_analysis1 data_analysis2 Determine Functional Activity (EC50, Intrinsic Activity) functional_assay->data_analysis2 interpretation Characterize as Antagonist/ Inverse Agonist data_analysis1->interpretation data_analysis2->interpretation

References

An In-Depth Technical Guide to the Potential Therapeutic Applications of 3-(1H-imidazol-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Scope of this Guide: Direct research on the specific chemical entity 3-(1H-imidazol-2-yl)piperidine is limited in publicly available scientific literature. This guide, therefore, adopts an inferential and predictive approach, grounded in the established principles of medicinal chemistry and pharmacology. By examining the synthesis, biological activities, and therapeutic applications of structurally analogous compounds containing the core moieties of imidazole and piperidine, we aim to provide a comprehensive and scientifically rigorous exploration of the potential of this compound as a novel therapeutic agent. This document is intended for researchers, scientists, and drug development professionals to serve as a foundational resource for initiating further investigation into this promising chemical space.

Introduction: The Imidazole-Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, present in a vast array of clinically approved drugs targeting a wide range of diseases.[1] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional arrangements of substituents, which is critical for specific interactions with biological targets. The metabolic stability of the piperidine ring often contributes to favorable pharmacokinetic profiles.[1]

Similarly, the imidazole ring is a key component in many biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine.[2] Its aromatic nature and ability to act as both a hydrogen bond donor and acceptor make it a versatile pharmacophore for engaging with various enzymes and receptors.[2]

The combination of these two scaffolds into a single molecule, such as this compound, creates a chemical entity with significant potential for novel pharmacological activities. Based on the extensive research on related compounds, this guide will primarily explore the potential of this compound as a modulator of the histamine H3 receptor and its consequent applications in neurological disorders, as well as its potential in other therapeutic areas like pain management, inflammation, and oncology.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be conceptualized by combining established methods for the synthesis of 2-substituted imidazoles and 3-substituted piperidines. A common and efficient method for constructing the imidazole ring is the Radiszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[3] The 3-aminopiperidine precursor can be synthesized from readily available starting materials like L-glutamic acid.

A proposed multi-step synthesis is outlined below:

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of N-Boc-3-aminopiperidine from L-glutamic acid.

  • Following the procedure described by Yadav et al. (2024), L-glutamic acid is converted to the corresponding N-Boc protected diol in a multi-step process involving esterification, Boc-protection, and reduction.

  • The resulting diol is then tosylated and cyclized with a suitable amine to yield the N-Boc-3-aminopiperidine precursor.

Step 2: Synthesis of this compound.

  • A variation of the Radiszewski synthesis can be employed.[3][4] The N-Boc-3-aminopiperidine from Step 1 can be converted to the corresponding aldehyde.

  • This aldehyde is then reacted with glyoxal and a source of ammonia, such as ammonium acetate, in a suitable solvent like acetic acid, and heated to facilitate the cyclization and formation of the imidazole ring.[5]

  • The final step involves the deprotection of the Boc group under acidic conditions to yield the target compound, this compound.

G cluster_0 Synthesis of Precursor cluster_1 Imidazole Ring Formation cluster_2 Final Product L-Glutamic Acid L-Glutamic Acid N-Boc Diol N-Boc Diol L-Glutamic Acid->N-Boc Diol Esterification, Boc-protection, Reduction N-Boc-3-aminopiperidine aldehyde N-Boc-3-aminopiperidine aldehyde N-Boc Diol->N-Boc-3-aminopiperidine aldehyde Tosylation, Cyclization, Oxidation N-Boc-3-(1H-imidazol-2-yl)piperidine N-Boc-3-(1H-imidazol-2-yl)piperidine N-Boc-3-aminopiperidine aldehyde->N-Boc-3-(1H-imidazol-2-yl)piperidine Radiszewski Reaction Glyoxal Glyoxal Glyoxal->N-Boc-3-(1H-imidazol-2-yl)piperidine Ammonium Acetate Ammonium Acetate Ammonium Acetate->N-Boc-3-(1H-imidazol-2-yl)piperidine This compound This compound N-Boc-3-(1H-imidazol-2-yl)piperidine->this compound Deprotection (e.g., TFA)

Caption: Proposed synthetic pathway for this compound.

Predicted Pharmacology and Mechanism of Action

The structural features of this compound suggest several potential biological targets. Notably, many imidazole-piperidine derivatives are potent antagonists or inverse agonists of the histamine H3 receptor.[6][7][8][9]

Primary Target Hypothesis: Histamine H3 Receptor

The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS). It acts as an autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. It also functions as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.

Mechanism of Action as an H3 Receptor Antagonist/Inverse Agonist:

By blocking the inhibitory effect of the H3 autoreceptor, an antagonist or inverse agonist would increase the synthesis and release of histamine in the brain. This, in turn, would lead to enhanced histaminergic neurotransmission. Furthermore, by blocking H3 heteroreceptors, the release of other neurotransmitters involved in arousal, cognition, and mood would be increased. This dual action makes H3 receptor antagonists promising candidates for treating a variety of CNS disorders.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron H3R H3 Receptor Histamine_vesicle Histamine H3R->Histamine_vesicle Inhibition Neurotransmitter_vesicle Other Neurotransmitters H3R->Neurotransmitter_vesicle Inhibition Compound 3-(1H-imidazol- 2-yl)piperidine Compound->H3R Antagonism/ Inverse Agonism Histamine_release Histamine_vesicle->Histamine_release Neurotransmitter_release Neurotransmitter_vesicle->Neurotransmitter_release Histamine_synapse Histamine_release->Histamine_synapse Increased Release Neurotransmitter_synapse Neurotransmitter_release->Neurotransmitter_synapse Increased Release Postsynaptic_Receptors Postsynaptic Receptors Histamine_synapse->Postsynaptic_Receptors Neurotransmitter_synapse->Postsynaptic_Receptors Neuronal_Activity Increased Neuronal Activity Postsynaptic_Receptors->Neuronal_Activity

Caption: Hypothesized mechanism of action at the histamine H3 receptor.

Potential Therapeutic Applications

Based on the predicted pharmacology, this compound and its derivatives could have therapeutic potential in several areas.

Neurological and Psychiatric Disorders

The modulation of multiple neurotransmitter systems via H3 receptor antagonism suggests potential efficacy in:

  • Cognitive Disorders: By increasing acetylcholine and norepinephrine levels, H3 receptor antagonists have shown pro-cognitive effects in preclinical models of Alzheimer's disease and age-related cognitive decline.[10]

  • Sleep-Wake Disorders: The promotion of wakefulness through enhanced histaminergic activity makes H3 receptor antagonists candidates for treating narcolepsy and other disorders of excessive daytime sleepiness.

  • Attention-Deficit/Hyperactivity Disorder (ADHD): The modulation of dopamine and norepinephrine pathways could be beneficial in managing the symptoms of ADHD.

Pain Management

The imidazole-piperidine scaffold is also found in compounds with activity at opioid receptors. Additionally, H3 receptor antagonists have demonstrated efficacy in animal models of neuropathic pain.[11][12][13][14][15]

  • Neuropathic Pain: By modulating central pain processing pathways, this compound could offer a novel, non-opioid mechanism for the treatment of chronic neuropathic pain.

Inflammatory Disorders

Piperidine derivatives have been reported to possess anti-inflammatory properties through various mechanisms, including the inhibition of the NF-κB signaling pathway.[16][17][18][19][20] While this is a broader property of the piperidine scaffold, it represents a potential secondary therapeutic application that could be explored.

Oncology

Both imidazole and piperidine scaffolds are found in a number of anticancer agents.[2][21][22][23][24] The mechanisms are diverse, including inhibition of kinases and topoisomerases. The potential of this compound in oncology is speculative but warrants investigation given the prevalence of these heterocycles in cancer drug discovery.

Preclinical Evaluation Workflow

The preclinical development of a novel compound like this compound would follow a structured workflow to establish its pharmacological profile, efficacy, and safety.[25][26][27][28][29]

G Start Start In_Vitro_Screening In Vitro Screening (Primary Assays) Start->In_Vitro_Screening Compound Synthesis In_Vitro_Profiling In Vitro Profiling (Secondary Assays) In_Vitro_Screening->In_Vitro_Profiling Active Hit In_Vivo_PK In Vivo Pharmacokinetics (Rodent) In_Vitro_Profiling->In_Vivo_PK Promising Profile In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Cognitive, Pain) In_Vivo_PK->In_Vivo_Efficacy Good Exposure Lead_Optimization Lead Optimization? In_Vivo_Efficacy->Lead_Optimization Proof of Concept Lead_Optimization->In_Vitro_Screening No IND_Enabling IND-Enabling Studies (GLP Toxicology) Lead_Optimization->IND_Enabling Yes Clinical_Trials Clinical Trials IND_Enabling->Clinical_Trials

Caption: A typical preclinical drug discovery workflow.

Key Experimental Protocols

Histamine H3 Receptor Radioligand Binding Assay

This assay is crucial for determining the binding affinity (Ki) of the test compound for the H3 receptor.[1][30][31][32]

Objective: To measure the displacement of a radiolabeled ligand from the human H3 receptor by this compound.

Materials:

  • Membrane Preparation: Membranes from HEK293 cells stably expressing the human H3 receptor.

  • Radioligand: [³H]-Nα-methylhistamine (Specific Activity: ~70-87 Ci/mmol).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM Clobenpropit.

  • 96-well microplates and glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add 50 µL of assay buffer or varying concentrations of the test compound.

  • Add 50 µL of [³H]-Nα-methylhistamine to a final concentration of approximately 1 nM.

  • Add 150 µL of the membrane preparation (15-30 µg of protein).

  • For non-specific binding, add 10 µM Clobenpropit instead of the test compound.

  • Incubate the plate at 25°C for 2 hours with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters, washing three times with ice-cold wash buffer.

  • Dry the filters, add scintillation fluid, and quantify radioactivity using a scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Functional Assay

This functional assay determines whether the compound acts as an agonist, antagonist, or inverse agonist at the H3 receptor.[33][34][35][36][37]

Objective: To measure the effect of this compound on the binding of [³⁵S]GTPγS to G-proteins coupled to the H3 receptor.

Materials:

  • Membrane Preparation: As above.

  • Radioligand: [³⁵S]GTPγS.

  • Test Compound: this compound.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • GDP: 10 µM final concentration.

  • Agonist (for antagonist determination): Histamine or R-α-methylhistamine.

Procedure:

  • Pre-incubate membranes with the test compound (for antagonist/inverse agonist testing) or buffer in the assay buffer for 15 minutes at 30°C.

  • Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM) and GDP. For antagonist testing, also add a known agonist at its EC₅₀ concentration.

  • Incubate for 60 minutes at 30°C.

  • Terminate the reaction by rapid filtration.

  • Quantify the bound [³⁵S]GTPγS by scintillation counting.

  • Data analysis:

    • Agonist activity: Increased [³⁵S]GTPγS binding compared to baseline.

    • Inverse agonist activity: Decreased [³⁵S]GTPγS binding compared to baseline.

    • Antagonist activity: No effect on its own, but blocks the effect of a known agonist.

Comparative Biological Data of Analogous Compounds

To provide context for the potential activity of this compound, the following table summarizes the binding affinities of structurally related compounds at the histamine H3 receptor.

Compound ClassSpecific ExampleTargetAssay TypeAffinity (pA₂, pKi, or Ki)Reference
Piperidine-CarbamateN-(4-phenyl-1-butyl)carbamate derivativeGuinea Pig H3RFunctional (Ileum)pA₂ = 7.02[9]
Piperidine-CarbamateN-alkyl urethane derivativeGuinea Pig H3RFunctional (Ileum)pA₂ = 7.2[7]
Piperidine-EtherPhenoxymethylbenzyl piperidine derivativeHuman H3RBindingLow nM Ki[8]
Piperidine-CarbamateAdditional ether functionalityGuinea Pig H3RFunctional (Ileum)pA₂ = 6.11-6.76[6]
Dual H3/Sigma-1 LigandPiperidine derivativeHuman H3RBindingKi = 7.70 nM[38]

Future Research Directions

This guide has outlined the significant therapeutic potential of this compound based on a robust analysis of its structural analogs. However, to translate this potential into tangible therapeutic applications, a dedicated research program is essential. Key future steps should include:

  • Chemical Synthesis and Characterization: The first and most critical step is the successful synthesis and purification of this compound, followed by comprehensive structural characterization.

  • In Vitro Pharmacological Profiling: The synthesized compound must be screened against a panel of receptors and enzymes to determine its primary biological target(s) and off-target activities. The histamine H3 receptor binding and functional assays detailed in this guide should be prioritized.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a library of derivatives will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Promising candidates from in vitro studies should be evaluated in relevant animal models of disease, such as models for cognitive impairment or neuropathic pain.[10][11][12][13][14][15][39][40][41][42]

  • ADME/Tox Profiling: A thorough investigation of the absorption, distribution, metabolism, excretion, and toxicity of lead compounds is necessary to assess their drug-likeness and safety profile.

References

An In-depth Technical Guide to 3-(1H-imidazol-2-yl)piperidine and its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Literature: Direct experimental data and dedicated literature for 3-(1H-imidazol-2-yl)piperidine are sparse in publicly accessible scientific databases. This guide, therefore, leverages established synthetic methodologies for analogous 2-substituted imidazoles and 3-substituted piperidines, and extrapolates potential biological activities and structure-activity relationships from closely related molecular scaffolds. This approach provides a robust framework for researchers to initiate and advance investigations into this promising, yet underexplored, chemical entity.

Introduction: The Convergence of Two Privileged Scaffolds

The molecular architecture of this compound represents a compelling convergence of two "privileged" heterocyclic scaffolds in medicinal chemistry: the imidazole and the piperidine ring systems. The imidazole moiety, an aromatic five-membered heterocycle with two nitrogen atoms, is a cornerstone of numerous biologically active molecules due to its ability to act as a proton donor and acceptor, and to coordinate with metal ions in enzyme active sites.[1] Similarly, the piperidine ring, a saturated six-membered heterocycle, is a ubiquitous feature in a vast array of pharmaceuticals, contributing to desirable physicochemical properties such as improved solubility, metabolic stability, and the ability to adopt specific conformations for optimal target engagement.[2][3]

The strategic combination of these two rings in this compound suggests a molecule with significant potential for interacting with a variety of biological targets. This guide will provide a comprehensive overview of the plausible synthetic routes, potential biological activities, and key considerations for the research and development of this compound and its derivatives.

Synthetic Strategies: A Road Map to this compound

Retrosynthetic Analysis

A plausible retrosynthetic analysis suggests a convergent approach, where the imidazole and piperidine moieties are synthesized separately and then coupled. A key disconnection can be made at the C-C bond between the imidazole and piperidine rings.

G This compound This compound Piperidine Precursor Piperidine Precursor This compound->Piperidine Precursor C-C bond formation Imidazole Precursor Imidazole Precursor This compound->Imidazole Precursor C-C bond formation Pyridine Pyridine Piperidine Precursor->Pyridine Reduction Glyoxal, Ammonia, Formaldehyde Glyoxal, Ammonia, Formaldehyde Imidazole Precursor->Glyoxal, Ammonia, Formaldehyde Debus Synthesis

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol

This protocol outlines a multi-step synthesis that is grounded in well-documented organic chemistry reactions.

Part A: Synthesis of a 3-Substituted Piperidine Precursor

The synthesis of a suitable 3-substituted piperidine can be achieved through the catalytic hydrogenation of a corresponding pyridine derivative. This is a widely employed and scalable method.[2]

Step 1: Synthesis of a Protected 3-Formylpiperidine

  • Reaction: Start with 3-pyridinecarboxaldehyde. Protect the nitrogen atom of the pyridine ring, for example, as an N-oxide or by forming a pyridinium salt, to facilitate the subsequent reduction of the ring over the aldehyde.

  • Reduction: Perform a selective reduction of the pyridine ring using a suitable catalyst such as Rhodium on carbon (Rh/C) or by using a borane reducing agent.[2] This step is critical for achieving the desired piperidine core.

  • Protection of the Aldehyde: Alternatively, the aldehyde can be protected as an acetal before the reduction of the pyridine ring to prevent its reduction.

  • Deprotection/Protection: Following the ring reduction, the protecting group on the nitrogen can be removed and replaced with a more suitable protecting group for the subsequent coupling reaction, such as a Boc (tert-butyloxycarbonyl) group.

Part B: Synthesis of a 2-Metallo-Imidazole Precursor

The imidazole ring can be synthesized via the well-established Debus synthesis or other modern variations.[4][5]

Step 2: Synthesis of N-Protected Imidazole

  • Debus Synthesis: React glyoxal, ammonia, and formaldehyde to form the basic imidazole ring.[1]

  • Protection: Protect one of the nitrogen atoms of the imidazole ring, for instance, with a tosyl (Ts) or a 2-(trimethylsilyl)ethoxymethyl (SEM) group, to direct the subsequent metallation to the C2 position.

Step 3: C2-Metallation of Imidazole

  • Lithiation: Treat the N-protected imidazole with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperature (e.g., -78 °C) to selectively deprotonate the C2 position, forming a 2-lithioimidazole species.

Part C: Coupling and Final Deprotection

Step 4: Coupling of the Piperidine and Imidazole Moieties

  • Nucleophilic Addition: React the 2-lithioimidazole intermediate with the protected 3-formylpiperidine from Part A. This will form a secondary alcohol.

  • Oxidation: Oxidize the secondary alcohol to a ketone using a mild oxidizing agent like Dess-Martin periodinane (DMP) or a Swern oxidation.

  • Reductive Amination (Alternative to Oxidation/Reduction): A more direct approach would be to reductively aminate the aldehyde with a suitable ammonia source in the presence of a reducing agent. However, forming the C-C bond is often more robust.

  • Wolff-Kishner or Clemmensen Reduction: Reduce the ketone to a methylene group to furnish the desired this compound skeleton.

Step 5: Deprotection

  • Final Deprotection: Remove the protecting groups from the imidazole and piperidine nitrogens under appropriate conditions (e.g., acid for Boc, and specific reagents for the imidazole protecting group) to yield the final product, this compound.

G cluster_0 Part A: Piperidine Synthesis cluster_1 Part B: Imidazole Synthesis cluster_2 Part C: Coupling & Deprotection Pyridine-3-carboxaldehyde Pyridine-3-carboxaldehyde N-Protected Pyridine N-Protected Pyridine Pyridine-3-carboxaldehyde->N-Protected Pyridine Protection N-Protected 3-Formylpiperidine N-Protected 3-Formylpiperidine N-Protected Pyridine->N-Protected 3-Formylpiperidine Ring Reduction Coupled Intermediate (Alcohol) Coupled Intermediate (Alcohol) N-Protected 3-Formylpiperidine->Coupled Intermediate (Alcohol) Nucleophilic Addition Glyoxal, etc. Glyoxal, etc. Imidazole Imidazole Glyoxal, etc.->Imidazole Debus Synthesis N-Protected Imidazole N-Protected Imidazole Imidazole->N-Protected Imidazole Protection 2-Lithio-N-Protected Imidazole 2-Lithio-N-Protected Imidazole N-Protected Imidazole->2-Lithio-N-Protected Imidazole C2-Metallation 2-Lithio-N-Protected Imidazole->Coupled Intermediate (Alcohol) Coupled Intermediate (Ketone) Coupled Intermediate (Ketone) Coupled Intermediate (Alcohol)->Coupled Intermediate (Ketone) Oxidation Protected Target Molecule Protected Target Molecule Coupled Intermediate (Ketone)->Protected Target Molecule Reduction This compound This compound Protected Target Molecule->this compound Deprotection

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activities and Therapeutic Targets

The structural components of this compound suggest a range of potential biological activities. Both imidazole and piperidine moieties are present in numerous FDA-approved drugs targeting various diseases.[6][7]

Anticancer Activity

Many imidazole and piperidine derivatives have demonstrated significant anticancer properties.[3][7] Their mechanisms of action are diverse and include:

  • Kinase Inhibition: The imidazole ring can act as a hinge-binding motif in the ATP-binding pocket of various kinases, which are often dysregulated in cancer.

  • Microtubule Disruption: Some imidazole-containing compounds have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[7]

  • Modulation of Signaling Pathways: Piperidine-containing molecules have been shown to modulate critical cancer-related signaling pathways such as NF-κB and PI3K/Akt.[3]

Central Nervous System (CNS) Activity

The piperidine scaffold is a common feature in many CNS-active drugs. The potential for this compound to cross the blood-brain barrier (BBB) would open up possibilities for treating neurological and psychiatric disorders. Potential targets include:

  • Histamine Receptors: The imidazole ring is isosteric with the endogenous ligand histamine. Derivatives could potentially act as agonists or antagonists at histamine receptors, particularly the H3 receptor, which is a target for cognitive disorders.

  • Dopamine and Serotonin Receptors: The piperidine moiety is found in many antipsychotic and antidepressant medications that target dopaminergic and serotonergic systems.

Anti-inflammatory and Immunomodulatory Activity

Imidazole derivatives are known to possess anti-inflammatory properties, often through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). The combined scaffold could offer novel anti-inflammatory agents.

Potential Therapeutic Area Plausible Molecular Targets Rationale based on Scaffold
Oncology Protein Kinases (e.g., EGFR, VEGFR), Tubulin, HDACsImidazole as a hinge-binder; both scaffolds in known anticancer agents.[7]
CNS Disorders Histamine H3 Receptor, Dopamine Receptors, Serotonin ReceptorsImidazole as a histamine bioisostere; piperidine as a CNS-penetrant scaffold.
Inflammatory Diseases COX enzymes, Pro-inflammatory Cytokine PathwaysImidazole moiety is present in various anti-inflammatory compounds.

Structure-Activity Relationship (SAR) Considerations

Systematic structural modifications of the this compound core would be crucial for optimizing its potency, selectivity, and pharmacokinetic properties.

G cluster_0 Key Modification Points A Imidazole N1/N3 Substitution B Imidazole C4/C5 Substitution C Piperidine N1 Substitution D Piperidine Ring Substitution This compound Core This compound Core This compound Core->A This compound Core->B This compound Core->C This compound Core->D

References

The Genesis of a Key Pharmacophore: An In-depth Technical Guide to the Discovery and History of 3-(1H-imidazol-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 2, 2026 – A comprehensive technical guide detailing the discovery and history of the pivotal chemical scaffold, 3-(1H-imidazol-2-yl)piperidine, has been compiled for researchers, scientists, and professionals in drug development. This guide traces the origins of this compound, its synthesis, and its significant role in the development of histamine H3 receptor antagonists for a range of neurological disorders.

Introduction: The Emergence of a Privileged Scaffold

The this compound core has emerged as a cornerstone in medicinal chemistry, particularly in the pursuit of potent and selective ligands for the histamine H3 receptor. This G protein-coupled receptor (GPCR) acts as a presynaptic autoreceptor in the central nervous system, modulating the release of histamine and other key neurotransmitters like acetylcholine, dopamine, and serotonin.[1][2] Its role in regulating the sleep-wake cycle, cognition, and other neurological processes has made it a prime target for therapeutic intervention in conditions such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), schizophrenia, and narcolepsy.[3]

The initial exploration of H3 receptor ligands was naturally guided by the structure of the endogenous agonist, histamine, which features an imidazole ring. This led to the development of early imidazole-containing antagonists. However, the this compound scaffold represented a significant leap forward, offering a versatile platform for developing compounds with improved potency and drug-like properties.

The Dawn of Discovery: Tracing the Synthetic Origins

While the precise seminal publication detailing the first synthesis of the unsubstituted this compound remains elusive in initial broad searches, its development is intrinsically linked to the broader history of histamine H3 receptor antagonist research that gained momentum in the late 1980s and 1990s. The core structure likely emerged from systematic explorations of bioisosteric replacements and conformational constraints of earlier histamine analogue-based antagonists.

The general synthetic strategy to access this scaffold often involves the construction of the imidazole ring onto a pre-existing piperidine framework. One plausible and historically significant method is the Pinner reaction, which allows for the synthesis of imidazoles from nitriles.

Conceptual Synthetic Pathway: A Retro-Synthetic Analysis

A logical synthetic approach to this compound, based on established chemical principles, is outlined below. This represents a viable route that would have been accessible to medicinal chemists during the initial exploration of H3 antagonists.

G cluster_0 Retrosynthesis Target This compound Imidazole_Formation Imidazole Ring Formation Target->Imidazole_Formation Disconnect C-N bonds Amidine Piperidine-3-carboxamidine Imidazole_Formation->Amidine From Amidine Nitrile Piperidine-3-carbonitrile Amidine->Nitrile From Nitrile (Pinner Reaction)

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: A Plausible Synthesis

The following detailed experimental protocol outlines a practical and efficient method for the synthesis of this compound, reflective of synthetic strategies employed in the field.

Step 1: Synthesis of Piperidine-3-carboximidate hydrochloride (Pinner Salt) from 3-Cyanopiperidine

This initial step involves the formation of a Pinner salt, a key intermediate for the subsequent imidazole ring formation.

Procedure:

  • A solution of N-Boc-3-cyanopiperidine (1 equivalent) in anhydrous ethanol is cooled to 0°C in an ice bath.

  • Dry hydrogen chloride gas is bubbled through the solution until saturation is achieved, while maintaining the temperature at 0°C.

  • The reaction mixture is stirred at 0°C for 4 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.

  • The solvent is removed under reduced pressure to yield the crude ethyl piperidine-3-carboximidate hydrochloride (Pinner salt), which is used in the next step without further purification.

Step 2: Cyclization to form N-Boc-3-(1H-imidazol-2-yl)piperidine

The Pinner salt is then reacted with aminoacetaldehyde dimethyl acetal to form the protected imidazole-piperidine derivative.

Procedure:

  • The crude Pinner salt from the previous step is dissolved in anhydrous methanol.

  • Aminoacetaldehyde dimethyl acetal (1.2 equivalents) is added to the solution.

  • The reaction mixture is heated to reflux for 6 hours.

  • The solvent is evaporated, and the residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford N-Boc-3-(1H-imidazol-2-yl)piperidine.

Step 3: Deprotection to yield this compound

The final step involves the removal of the Boc protecting group to yield the target compound.

Procedure:

  • N-Boc-3-(1H-imidazol-2-yl)piperidine is dissolved in a solution of hydrochloric acid in dioxane (e.g., 4M).

  • The solution is stirred at room temperature for 2 hours.

  • The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to yield this compound hydrochloride as a solid.

  • The hydrochloride salt can be converted to the free base by treatment with a suitable base, such as sodium hydroxide, followed by extraction with an organic solvent.

G Start N-Boc-3-cyanopiperidine Pinner_Reaction Pinner Reaction (HCl, EtOH) Start->Pinner_Reaction Pinner_Salt Piperidine-3-carboximidate HCl Pinner_Reaction->Pinner_Salt Cyclization Cyclization (Aminoacetaldehyde dimethyl acetal) Pinner_Salt->Cyclization Protected_Product N-Boc-3-(1H-imidazol-2-yl)piperidine Cyclization->Protected_Product Deprotection Deprotection (HCl/Dioxane) Protected_Product->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Synthetic workflow for this compound.

Pharmacological Significance: A Cornerstone for H3 Receptor Antagonists

The this compound scaffold serves as a crucial pharmacophore for achieving high affinity and selectivity for the histamine H3 receptor. The imidazole ring is believed to mimic the endogenous ligand histamine, while the piperidine ring provides a rigid scaffold for introducing various substituents to modulate pharmacokinetic and pharmacodynamic properties.

The development of numerous potent H3 receptor antagonists based on this scaffold underscores its significance. These compounds have been instrumental in elucidating the physiological roles of the H3 receptor and have been advanced into clinical trials for various neurological and psychiatric disorders.

Structure-Activity Relationship (SAR) Insights

The this compound core has been the subject of extensive structure-activity relationship (SAR) studies. Key insights include:

  • The Imidazole Moiety: Essential for high-affinity binding, likely through interactions with key amino acid residues in the H3 receptor binding pocket.

  • The Piperidine Nitrogen: Provides a crucial basic center for interaction with an acidic residue in the receptor. It also serves as a key attachment point for linkers and larger lipophilic groups that can enhance potency and modulate pharmacokinetic properties.

  • Substitution on the Piperidine Ring: Can influence conformation and introduce additional binding interactions, leading to improved affinity and selectivity.

FeatureRole in H3 Receptor Binding
Imidazole Ring Mimics endogenous histamine, key interactions with receptor
Piperidine Ring Rigid scaffold, positions key functional groups
Piperidine Nitrogen Basic center for ionic interactions, attachment point for side chains

Conclusion and Future Directions

The discovery and development of the this compound scaffold marked a pivotal moment in the history of histamine H3 receptor research. Its robust and versatile nature has enabled the creation of a multitude of potent and selective antagonists, significantly advancing our understanding of the H3 receptor's role in health and disease. While the precise origins of its first synthesis require further historical investigation, its impact on medicinal chemistry is undeniable. Future research will likely continue to leverage this privileged scaffold to design novel therapeutics with enhanced efficacy and safety profiles for a range of challenging neurological disorders.

References

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 3-(1H-imidazol-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 3-(1H-imidazol-2-yl)piperidine, a valuable heterocyclic building block in medicinal chemistry. The described synthetic strategy is a robust, multi-step process commencing from commercially available N-Boc-3-cyanopiperidine. The core transformation involves the formation of an intermediate Pinner salt, followed by a cyclocondensation reaction to construct the imidazole ring, and concluding with a final deprotection step. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth procedural details, explanations for experimental choices, and troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction and Synthetic Rationale

The this compound scaffold is a privileged structure in modern drug discovery, forming the core of numerous biologically active molecules. Its unique combination of a basic piperidine ring and an aromatic, hydrogen-bond-donating-and-accepting imidazole moiety allows for multifaceted interactions with biological targets.

The synthesis of this scaffold, however, requires a carefully planned strategy to manage the reactivity of the different nitrogen atoms and to efficiently construct the imidazole ring onto the piperidine core. The protocol detailed herein employs a logical and reliable three-stage approach:

  • Pinner Reaction: The synthesis begins with the N-Boc protected 3-cyanopiperidine. The nitrile group is activated via the classic Pinner reaction, which uses anhydrous acid and an alcohol to convert the nitrile into a highly reactive imidate salt, also known as a Pinner salt.[1][2] This intermediate is primed for nucleophilic attack, serving as the cornerstone for building the imidazole ring.

  • Imidazole Ring Annulation: The Pinner salt is subsequently reacted with aminoacetaldehyde dimethyl acetal. This reagent provides the remaining nitrogen and two carbon atoms required for the imidazole ring. The reaction proceeds via an initial condensation followed by an acid-catalyzed cyclization and aromatization sequence to yield the N-Boc protected this compound.

  • Boc Deprotection: The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen. This is achieved under standard acidic conditions, which are highly efficient and selective for the acid-labile Boc group, to furnish the target compound as a salt, which can be neutralized to the free base.[3][4]

This strategy was chosen for its reliability, scalability, and use of well-established chemical transformations, minimizing the potential for side reactions and simplifying purification procedures.

Overall Synthetic Scheme

The complete synthetic pathway is illustrated below.

G start tert-butyl 3-cyanopiperidine-1-carboxylate pinner_salt tert-butyl 3-(ethoxy(imino)methyl) piperidine-1-carboxylate hydrochloride (Pinner Salt) start->pinner_salt protected_product tert-butyl 3-(1H-imidazol-2-yl) piperidine-1-carboxylate pinner_salt->protected_product final_product This compound protected_product->final_product reagents1 1. Anhydrous EtOH, Anhydrous HCl (g) 2. Diethyl Ether reagents1->start reagents1->pinner_salt start_pinner_salt_L start_pinner_salt_L reagents2 1. Aminoacetaldehyde dimethyl acetal, TEA 2. Acetic Acid, heat reagents2->pinner_salt reagents2->protected_product pinner_salt_protected_product_L pinner_salt_protected_product_L reagents3 TFA in DCM or HCl in Dioxane reagents3->protected_product reagents3->final_product protected_product_final_product_L protected_product_final_product_L r1_node r2_node r3_node

Caption: Overall reaction scheme for the synthesis of this compound.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Anhydrous hydrogen chloride is highly corrosive and toxic; handle with extreme care. Trifluoroacetic acid (TFA) is corrosive and should be handled with caution.

Caption: Step-by-step experimental workflow diagram.

Rationale: This step converts the chemically stable nitrile into a reactive imidate ester hydrochloride. Strict anhydrous conditions are paramount to prevent hydrolysis of the nitrile or the product back to an amide.[1] The reaction is performed at low temperature to prevent the thermodynamically unstable Pinner salt from rearranging.[2]

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
tert-butyl 3-cyanopiperidine-1-carboxylate210.2810.0 g47.551.0
Ethanol (anhydrous)46.075.5 mL95.12.0
Hydrogen Chloride (gas)36.46~5.2 g~142.6~3.0
Diethyl Ether (anhydrous)74.12200 mL--

Procedure:

  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a gas inlet tube, a thermometer, and a drying tube (filled with CaCl₂).

  • Flame-dry the glassware under vacuum and allow it to cool to room temperature under a nitrogen or argon atmosphere.

  • To the flask, add tert-butyl 3-cyanopiperidine-1-carboxylate (10.0 g, 47.55 mmol) and anhydrous ethanol (5.5 mL, 95.1 mmol).

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Slowly bubble anhydrous hydrogen chloride gas through the solution for approximately 1.5-2 hours. Maintain the temperature below 5 °C throughout the addition.

  • After the addition is complete, seal the flask and allow it to stir at 0 °C for an additional 4 hours, then let it stand at 4 °C (in a refrigerator) overnight. The formation of a thick white precipitate is expected.

  • Monitor the reaction by TLC (thin-layer chromatography) by taking a small aliquot, quenching it with saturated NaHCO₃ solution, extracting with ethyl acetate, and spotting on a silica plate (Eluent: 30% Ethyl Acetate in Hexanes). The starting material spot should disappear.

  • Once the reaction is complete, dilute the cold slurry with 200 mL of anhydrous diethyl ether.

  • Stir the mixture for 30 minutes at 0 °C, then collect the white solid by vacuum filtration.

  • Wash the solid with cold anhydrous diethyl ether (3 x 30 mL) and dry under high vacuum to yield the Pinner salt. The product is typically used in the next step without further purification.

Rationale: The Pinner salt is reacted with the aminoacetal, which acts as a synthetic equivalent of aminoacetaldehyde. Triethylamine (TEA) is used as a base to neutralize the hydrochloride salt, liberating the free imidate for reaction. The subsequent heating in acetic acid facilitates the cyclization and dehydration/dealcoholation, leading to the formation of the stable aromatic imidazole ring.

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
Pinner Salt (from Step 1)292.81~13.9 g47.551.0
Aminoacetaldehyde dimethyl acetal105.145.5 g52.31.1
Triethylamine (TEA)101.197.3 mL52.31.1
Glacial Acetic Acid60.05100 mL--

Procedure:

  • To a 250 mL round-bottom flask, add the Pinner salt (assuming 100% yield from Step 1, 13.9 g, 47.55 mmol), aminoacetaldehyde dimethyl acetal (5.5 g, 52.3 mmol), and 50 mL of ethanol.

  • Cool the mixture to 0 °C and add triethylamine (7.3 mL, 52.3 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Remove the ethanol under reduced pressure.

  • To the resulting residue, add 100 mL of glacial acetic acid.

  • Heat the mixture to reflux (approx. 118 °C) and maintain for 4 hours. The reaction progress can be monitored by TLC (Eluent: 5% Methanol in Dichloromethane).

  • After cooling to room temperature, carefully pour the mixture over 300 g of crushed ice.

  • Basify the aqueous solution to pH ~9-10 by the slow addition of concentrated ammonium hydroxide or 6M NaOH solution. Ensure the mixture remains cold during basification.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (gradient elution, 2% to 7% methanol in dichloromethane) to afford the title compound as a solid.

Rationale: The Boc group is efficiently cleaved by strong acids like TFA or HCl. The carbamate hydrolyzes to the amine, releasing carbon dioxide and isobutylene.[4][5] An aqueous basic workup is required to neutralize the resulting ammonium salt and isolate the product as a free base.

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
Protected Intermediate (from Step 2)265.3510.0 g37.681.0
Dichloromethane (DCM)84.9350 mL--
Trifluoroacetic Acid (TFA)114.0215 mL194.75.2

Procedure:

  • Dissolve tert-butyl this compound-1-carboxylate (10.0 g, 37.68 mmol) in dichloromethane (50 mL) in a 250 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (15 mL, 194.7 mmol) dropwise over 15 minutes.

  • Remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the reaction to completion by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Dissolve the oily residue in 50 mL of water and cool in an ice bath.

  • Adjust the pH to >12 with 6M NaOH solution.

  • Extract the product into dichloromethane or a 9:1 mixture of Chloroform/Isopropanol (4 x 75 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Characterization

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • TLC/LC-MS: To assess reaction completion and purity.

Expected Final Product Data:

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃): Peaks corresponding to the piperidine ring protons, two equivalent imidazole CH protons, and exchangeable NH protons.

  • MS (ESI+): m/z = 166.12 [M+H]⁺.

Troubleshooting

ProblemPossible CauseSuggested Solution
Step 1: Low or no yield of Pinner salt Moisture in reagents or glassware.Ensure all glassware is flame-dried and reagents (especially ethanol) are anhydrous. Run the reaction under an inert atmosphere.
Insufficient HCl addition.Ensure a steady stream of HCl gas is bubbled for the full duration and that a precipitate forms.
Step 2: Incomplete cyclization Insufficient heating time or temperature.Increase reflux time to 6-8 hours. Ensure the internal temperature reaches ~118°C.
Impure Pinner salt.Ensure the Pinner salt was properly isolated and dried before use.
Step 3: Incomplete deprotection Insufficient acid or reaction time.Increase the amount of TFA or allow the reaction to stir for a longer period (up to 4 hours).
General: Difficult purification Formation of closely-eluting byproducts.Optimize chromatography conditions (try different solvent systems or use a gradient elution). For the final product, consider conversion to the HCl salt for purification by recrystallization, followed by liberation of the free base.

References

Application Note: Comprehensive Analytical Characterization of 3-(1H-imidazol-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework of analytical methodologies for the structural characterization and purity assessment of 3-(1H-imidazol-2-yl)piperidine, a heterocyclic building block of significant interest in medicinal chemistry. The protocols herein are designed to ensure scientific integrity, providing a self-validating system for identity, purity, and quality control. We will delve into the causality behind experimental choices for techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis, offering both theoretical grounding and practical, step-by-step protocols.

Introduction and Significance

This compound is a key structural motif found in a variety of biologically active compounds. The piperidine ring is a prevalent scaffold in pharmaceuticals, while the imidazole moiety is crucial for interacting with various biological targets.[1] Given its role as a critical intermediate in drug discovery and development, a robust and reliable set of analytical methods is imperative for its characterization. This ensures the structural integrity of the molecule and the purity of the sample, which are fundamental requirements for subsequent synthetic steps and pharmacological studies. The presence of unwanted impurities, even in trace amounts, can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API).[2]

This document outlines a multi-technique approach to provide orthogonal data points, leading to an unambiguous confirmation of the compound's identity and a precise quantification of its purity.

Physicochemical Properties

A foundational step in any analytical protocol is understanding the basic physicochemical properties of the analyte. These properties inform decisions on solvent selection, chromatographic conditions, and sample handling.

PropertyValueSource
Molecular Formula C₈H₁₃N₃PubChem CID 13281195
Molecular Weight 151.21 g/mol [3]
Monoisotopic Mass 151.11095 DaPubChem CID 13281195
Predicted XlogP 0.2PubChem CID 13281195
Hydrogen Bond Donor Count 2PubChem CID 13281195
Hydrogen Bond Acceptor Count 2PubChem CID 13281195
Predicted pKa (strongest basic) 9.9 ± 0.1ChemAxon

Analytical Workflow Overview

A multi-faceted analytical strategy is essential for comprehensive characterization. The workflow ensures that data from one technique corroborates the findings of another, providing a high degree of confidence in the final assessment.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Purity & Quantification cluster_2 Final Assessment Sample Sample NMR NMR Sample->NMR Structural Info MS MS Sample->MS Molecular Weight Elemental_Analysis Elemental_Analysis Sample->Elemental_Analysis Empirical Formula HPLC HPLC Sample->HPLC Purity Profile Data_Integration Data_Integration NMR->Data_Integration MS->Data_Integration Elemental_Analysis->Data_Integration HPLC->Data_Integration Certificate_of_Analysis Certificate_of_Analysis Data_Integration->Certificate_of_Analysis Generate Report MS_Fragmentation M [M+H]⁺ (m/z 152) F1 Ring-Opened Iminium Ions M->F1 α-Cleavage F2 Imidazole-related Fragments (e.g., loss of HCN) M->F2 Imidazole Cleavage F3 Piperidine Fragment (m/z 84/85) M->F3 C-C Bond Cleavage

References

Application Note & Protocol: Comprehensive NMR Spectroscopic Analysis of 3-(1H-imidazol-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the complete nuclear magnetic resonance (NMR) spectroscopic characterization of 3-(1H-imidazol-2-yl)piperidine, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2][3] We present optimized protocols for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. This guide is designed for researchers, scientists, and drug development professionals, offering a framework for unambiguous resonance assignment and structural verification. The principles and methodologies described herein are broadly applicable to the characterization of complex heterocyclic small molecules.

Introduction: The Structural Significance of this compound

This compound is a molecule that integrates two key pharmacophoric scaffolds: the flexible, saturated piperidine ring and the aromatic, hydrogen-bond-donating-and-accepting imidazole ring.[1][2] This combination of features makes it a valuable building block in the design of novel therapeutic agents. Accurate and complete structural elucidation is a critical first step in understanding its chemical properties and biological activity. NMR spectroscopy is the most powerful technique for this purpose, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

This guide will walk through the logical steps of an NMR-based structural analysis, from sample preparation to the interpretation of complex 2D correlation spectra. We will explain the "why" behind each experimental choice, ensuring a deep understanding of the process.

Experimental Design & Rationale

A multi-dimensional NMR approach is essential for the complete assignment of the ¹H and ¹³C chemical shifts of this compound, due to the potential for signal overlap, particularly in the aliphatic region of the ¹H spectrum.

Core Experimental Workflow

Our strategy involves a hierarchical series of experiments, where the information from simpler experiments informs the interpretation of more complex ones.

G cluster_0 This compound mol numbering      C2'N1'/N3'C4'/C5'N1C2/C6C3C4C5     G C3 C3-H C4 C4-H C3->C4 C2_prime C2' C3->C2_prime ³J(H,C) Key Correlation C2 C2-H C2->C3 COSY C4_prime C4'-H C4_prime->C2_prime

References

Application Note: Mass Spectrometric Analysis of 3-(1H-imidazol-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the sensitive and robust analysis of 3-(1H-imidazol-2-yl)piperidine using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This compound is a heterocyclic compound of interest in pharmaceutical development due to its structural motifs, which are common in biologically active molecules. This document details a complete workflow, including sample preparation, optimized LC-MS/MS parameters, and an in-depth discussion of the molecule's ionization and fragmentation behavior. The protocols are designed for researchers, scientists, and drug development professionals requiring a reliable method for the characterization and quantification of this compound.

Introduction

This compound is a polar, basic compound featuring two key heterocyclic rings: a piperidine ring and an imidazole ring. The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, while the imidazole group is present in many biologically essential molecules, including the amino acid histidine. The presence of two basic nitrogen atoms makes this molecule an ideal candidate for analysis by positive mode electrospray ionization mass spectrometry (ESI-MS).

Accurate mass determination and structural elucidation are critical steps in drug discovery and development. Mass spectrometry, particularly LC-MS/MS, offers unparalleled sensitivity and selectivity for analyzing such compounds in complex matrices.[1] This guide establishes a foundational method, explaining the rationale behind parameter selection to ensure high-quality, reproducible results.

Physicochemical Properties and Ionization Behavior

To develop a robust analytical method, understanding the analyte's chemical nature is paramount.

  • Structure: this compound

  • Molecular Formula: C₈H₁₃N₃

  • Monoisotopic Mass: 151.1109 Da

  • Key Features: The molecule possesses two basic nitrogen centers: the secondary amine in the piperidine ring and the imine nitrogen in the imidazole ring. These sites are readily protonated in an acidic environment.

Given these features, positive mode Electrospray Ionization (ESI+) is the technique of choice. The molecule will readily accept a proton to form the protonated molecule, [M+H]⁺, with an expected mass-to-charge ratio (m/z) of 152.1187. The use of a mobile phase containing a weak acid, such as formic acid, is recommended to promote efficient protonation and enhance the MS signal.[2]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the LC-MS/MS analysis of this compound.

Sample Preparation

For initial method development, a "dilute-and-shoot" approach is sufficient.

  • Prepare a Stock Solution: Accurately weigh ~1 mg of this compound standard and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.

  • Create a Working Solution: Serially dilute the stock solution with the initial mobile phase (98:2 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 1 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter before injection to prevent contamination of the LC system.

Liquid Chromatography (LC) Method

Due to the polar nature of the analyte, chromatographic retention can be challenging on standard reversed-phase columns.[1][3] A column with enhanced polar retention or operating under HILIC-like conditions is advisable. For this protocol, a C18 column designed for aqueous mobile phases is selected.

Parameter Condition Rationale
LC System Standard HPLC or UHPLC SystemCompatible with MS detection.
Column Aqueous C18, 100 x 2.1 mm, 1.8 µmProvides retention for polar compounds in highly aqueous mobile phases.[4]
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation for ESI+ and provides a polar solvent for retention.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analyte from the reversed-phase column.
Gradient See Table 2A shallow gradient provides optimal separation from matrix components.
Flow Rate 0.4 mL/minStandard for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLBalances sensitivity with potential for column overload.

Table 1: Optimized Liquid Chromatography Conditions.

Table 2: LC Gradient Program

Time (min) % Mobile Phase B
0.0 2
1.0 2
5.0 50
5.5 95
6.5 95
6.6 2

| 8.0 | 2 |

Mass Spectrometry (MS) Method

The analysis is performed on a tandem quadrupole mass spectrometer.

Parameter Setting Rationale
Ionization Mode ESI, PositiveBest suited for the basic nature of the analyte.
Scan Type Full Scan (Q1) & Product Ion Scan (MS/MS)For initial identification and fragmentation analysis.
Mass Range m/z 50 - 250To detect the precursor ion and potential low-mass fragments.
IonSpray Voltage +5500 VOptimal for generating a stable electrospray plume.
Temperature 500 °CFacilitates desolvation of droplets.
Curtain Gas (CUR) 30 psiPrevents neutral molecules from entering the mass analyzer.
Ion Source Gas 1 50 psiNebulizer gas to assist in droplet formation.
Ion Source Gas 2 50 psiTurbo gas to aid in desolvation.
Collision Gas (CAD) Nitrogen, MediumFor collision-induced dissociation in the collision cell.

Table 3: Mass Spectrometer Source and Gas Parameters.

Workflow and Data Interpretation

The overall experimental process follows a logical sequence from sample preparation to final data analysis.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation stock 1. Prepare Stock (1 mg/mL) working 2. Dilute to Working (1 µg/mL) stock->working filter 3. Filter Sample (0.22 µm) working->filter lc 4. LC Separation filter->lc ms 5. MS Detection (ESI+) lc->ms msms 6. MS/MS Fragmentation ms->msms spectrum 7. Analyze Spectra msms->spectrum pathway 8. Propose Pathway spectrum->pathway

Caption: Experimental workflow from sample preparation to data analysis.

Expected Mass Spectrum (Full Scan)

In a full scan experiment, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 152.1 . Depending on the purity of the sample and mobile phase, minor adducts such as the sodium adduct [M+Na]⁺ (m/z 174.1) or the potassium adduct [M+K]⁺ (m/z 190.1) may also be present. Studies on similar piperidine compounds have shown the formation of such adducts, particularly at higher concentrations.[5][6]

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway

A product ion scan of the precursor ion (m/z 152.1) is performed to elucidate the structure. The collision-induced dissociation (CID) will break the molecule at its weakest bonds. For this compound, the most probable fragmentation pathways involve the piperidine ring and the linkage between the two rings.

Proposed Fragmentation: The fragmentation of protonated piperidine alkaloids often involves neutral losses, such as the loss of water if a hydroxyl group is present.[7][8] For imidazole derivatives, fragmentation typically involves the loss of small molecules from substituents, while the imidazole ring itself remains intact.[9]

Based on these principles, the following fragmentation pattern is proposed:

  • Precursor Ion: The protonated molecule at m/z 152.1.

  • Major Fragment 1 (m/z 85.1): This likely corresponds to the protonated piperidine ring following cleavage of the C-C bond connecting it to the imidazole ring. This is a common fragmentation pathway for substituted piperidines.

  • Major Fragment 2 (m/z 68.1): This corresponds to the protonated imidazole ring fragment after the same C-C bond cleavage.

  • Other Fragments: Further fragmentation of the piperidine ring can lead to smaller ions through successive neutral losses.

fragmentation cluster_frags Major Product Ions parent [M+H]⁺ m/z 152.1 (C₈H₁₄N₃)⁺ frag1 Piperidine Fragment m/z 85.1 (C₅H₁₁N)⁺ parent->frag1 Cleavage of C-C bond frag2 Imidazole Fragment m/z 68.1 (C₃H₄N₂)⁺ parent->frag2 Cleavage of C-C bond

Caption: Proposed MS/MS fragmentation pathway for this compound.

Conclusion

This application note presents a robust and reliable LC-MS/MS method for the analysis of this compound. The use of positive mode ESI is highly effective due to the basic nature of the compound. The detailed protocol for liquid chromatography ensures adequate retention and separation, while the tandem mass spectrometry parameters allow for confident identification and structural confirmation through characteristic fragmentation patterns. This methodology provides a solid foundation for researchers engaged in the quantification of this molecule in various matrices for pharmaceutical and metabolic studies.

References

Application Notes & Protocols: The Strategic Use of 3-(1H-imidazol-2-yl)piperidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive guide for researchers, medicinal chemists, and pharmacologists on the effective utilization of the 3-(1H-imidazol-2-yl)piperidine scaffold in contemporary drug design and development. This document provides not only detailed experimental protocols but also the underlying scientific rationale for its application, grounded in established research and practical insights.

Introduction: The Privileged Scaffold of this compound

The this compound moiety is a recognized "privileged scaffold" in medicinal chemistry. Its structural and electronic properties—combining a basic piperidine ring with an aromatic imidazole ring capable of diverse intermolecular interactions—make it a versatile template for designing ligands that can interact with a variety of biological targets. This scaffold is particularly prominent in the development of ligands for G-protein coupled receptors (GPCRs), where it has been successfully employed to create potent and selective modulators.

The key features contributing to its utility include:

  • Hydrogen Bonding Capacity: The imidazole ring contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the sp2-hybridized nitrogen), allowing for specific and strong interactions with receptor binding pockets.

  • Basic Center: The piperidine nitrogen is typically protonated at physiological pH, enabling ionic interactions with acidic residues in target proteins.

  • Conformational Restraint: The piperidinyl group provides a degree of conformational rigidity, which can be exploited to favor a bioactive conformation and improve binding affinity and selectivity.

  • Synthetic Tractability: The scaffold is amenable to chemical modification at multiple positions, allowing for the systematic exploration of structure-activity relationships (SAR).

This guide will focus on two primary areas where this scaffold has demonstrated significant therapeutic potential: as a core component of histamine H3 receptor (H3R) antagonists and α2-adrenergic receptor agonists.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound and its analogs is a critical step in harnessing its potential. The choice of synthetic route often depends on the desired substitution pattern and the need for enantiomeric purity. A common and reliable method involves the condensation of a protected 3-piperidinecarboxaldehyde with an appropriate diamine, followed by cyclization and deprotection.

Protocol 1: Synthesis of (R)-3-(1H-imidazol-2-yl)piperidine

This protocol outlines a general procedure for the synthesis of the (R)-enantiomer, which is often the more active stereoisomer for certain targets.

Rationale: The use of a Boc-protected piperidine derivative ensures controlled reactivity and prevents side reactions involving the piperidine nitrogen. The oxidative cyclization with a copper catalyst is an efficient method for forming the imidazole ring. Chiral resolution is incorporated to isolate the desired enantiomer.

Materials:

  • (R)-N-Boc-3-piperidinecarboxaldehyde

  • Ethane-1,2-diamine

  • Copper(II) acetate

  • Ammonium hydroxide solution

  • Methanol

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Condensation: In a round-bottom flask, dissolve (R)-N-Boc-3-piperidinecarboxaldehyde (1.0 eq) in methanol. Add ethane-1,2-diamine (1.2 eq) and stir the mixture at room temperature for 2 hours.

  • Cyclization: To the reaction mixture, add copper(II) acetate (1.1 eq) and a solution of ammonium hydroxide (25% in water). Stir the mixture vigorously at room temperature, open to the air, for 24 hours. The reaction will turn deep blue.

  • Work-up and Extraction: Quench the reaction by adding water and extract the aqueous phase with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of DCM/methanol to afford Boc-protected (R)-3-(1H-imidazol-2-yl)piperidine.

  • Deprotection: Dissolve the purified Boc-protected intermediate in DCM. Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Final Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify with a saturated sodium bicarbonate solution until the pH is ~9-10. Extract the product with DCM (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield (R)-3-(1H-imidazol-2-yl)piperidine.

Self-Validation: The identity and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess can be determined by chiral HPLC.

Application in Histamine H3 Receptor Antagonism

The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. H3R antagonists/inverse agonists have been investigated for their potential in treating cognitive disorders, such as Alzheimer's disease, and other neurological conditions. The this compound scaffold has been a key component in several potent H3R antagonists.

Mechanism of Action

H3R antagonists block the constitutive activity of the receptor, leading to an increase in the synthesis and release of histamine and other neurotransmitters like acetylcholine and dopamine in the brain. This neurochemical enhancement is thought to underlie the pro-cognitive effects observed with these compounds.

Diagram 1: Simplified Signaling Pathway of H3R Antagonism

H3R_Antagonism cluster_neuron Presynaptic Neuron H3R_Antagonist This compound Derivative (Antagonist) H3R Histamine H3 Receptor (H3R) H3R_Antagonist->H3R Blocks Gi Gi Protein AC Adenylate Cyclase cAMP cAMP Production Histamine_Release Histamine Release H3R_Antagonist->Histamine_Release Leads to increased H3R->Gi Inhibits (constitutive activity) Gi->AC Inhibits AC->cAMP Decreases Neurotransmitter_Release Other Neurotransmitter (ACh, DA) Release Histamine_Release->Neurotransmitter_Release Promotes

Caption: H3R antagonist blocks the receptor, leading to increased neurotransmitter release.

Protocol 2: In Vitro H3 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the human H3 receptor.

Rationale: This assay quantifies the ability of a compound to displace a known high-affinity radiolabeled ligand from the receptor. The resulting Ki value is a direct measure of the compound's binding affinity.

Materials:

  • Membranes from cells stably expressing the human H3 receptor (e.g., CHO-K1 or HEK293 cells)

  • [³H]-Nα-methylhistamine (radioligand)

  • Test compounds (derivatives of this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)

  • Non-specific binding control (e.g., 10 µM Thioperamide)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer

    • Test compound or vehicle (for total binding) or non-specific binding control

    • [³H]-Nα-methylhistamine (at a concentration close to its Kd)

    • Cell membranes (protein concentration optimized for the assay)

  • Incubation: Incubate the plate at 25 °C for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Allow the filters to dry. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

Compound IDScaffold ModificationH3R Ki (nM)
Lead-1 Unsubstituted15.2
Analog-1A 4-Fluoro-phenyl addition2.8
Analog-1B 4-Methoxy-phenyl addition5.1
Reference Pitolisant1.1

Application in α2-Adrenergic Receptor Agonism

The α2-adrenergic receptors are another class of GPCRs involved in regulating neurotransmitter release, blood pressure, and sedation. α2-agonists, such as dexmedetomidine, are used as sedatives and analgesics. The this compound scaffold has been explored for the development of novel α2-agonists.

Protocol 3: Functional Assay for α2-Adrenergic Receptor Activation ([³⁵S]GTPγS Binding Assay)

This assay measures the activation of G-proteins coupled to the α2-receptor upon agonist binding, providing a functional measure of compound efficacy.

Rationale: Agonist binding to a Gi-coupled receptor like the α2-adrenergic receptor stimulates the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to quantify this activation.

Materials:

  • Membranes from cells expressing the human α2A-adrenergic receptor

  • [³⁵S]GTPγS (radioligand)

  • Test compounds (agonists)

  • GDP

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4)

  • Nonspecific binding control (unlabeled GTPγS)

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds.

  • Assay Setup: In a 96-well plate, add cell membranes, GDP (to ensure G-proteins are in the inactive state), and the test compound. Pre-incubate for 15 minutes at 30 °C.

  • Initiation: Start the reaction by adding [³⁵S]GTPγS.

  • Incubation: Incubate for 60 minutes at 30 °C with gentle shaking.

  • Termination and Filtration: Stop the reaction by rapid filtration through a filter plate, followed by washing with ice-cold buffer.

  • Scintillation Counting: Measure the filter-bound radioactivity as described in Protocol 2.

  • Data Analysis: Plot the stimulated binding (in counts per minute or as a percentage of a reference agonist response) against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

Diagram 2: Workflow for Compound Evaluation

Compound_Evaluation_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_optimization Lead Optimization Synthesis Protocol 1: Synthesis of Derivatives Purification Purification (HPLC) Synthesis->Purification Characterization Structure Confirmation (NMR, MS) Purification->Characterization Binding_Assay Protocol 2: Receptor Binding Assay (Ki) Characterization->Binding_Assay Functional_Assay Protocol 3: Functional Assay (EC50, Emax) Binding_Assay->Functional_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Functional_Assay->SAR_Analysis SAR_Analysis->Synthesis Design New Analogs ADME_Tox In Vitro ADME/Tox Profiling SAR_Analysis->ADME_Tox Lead_Selection Lead Candidate Selection ADME_Tox->Lead_Selection

Caption: Iterative workflow for the design and evaluation of novel drug candidates.

Conclusion and Future Directions

The this compound scaffold remains a highly valuable starting point for the design of potent and selective ligands targeting GPCRs. The protocols and insights provided in this guide offer a robust framework for researchers to synthesize, evaluate, and optimize novel drug candidates based on this privileged structure. Future work in this area will likely focus on fine-tuning the pharmacokinetic properties of these compounds, exploring new therapeutic applications, and developing derivatives with improved selectivity profiles to minimize off-target effects.

Application Notes and Protocols: The 3-(1H-imidazol-2-yl)piperidine Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of a piperidine ring and an imidazole moiety within a single molecular framework gives rise to a privileged scaffold in medicinal chemistry: 3-(1H-imidazol-2-yl)piperidine. This heterocyclic construct is not merely a synthetic curiosity but a cornerstone for the rational design of potent and selective modulators of various biological targets. The piperidine ring, a ubiquitous feature in pharmaceuticals, imparts favorable physicochemical properties such as aqueous solubility and metabolic stability, while also providing a key basic nitrogen center for ionic interactions.[1][2][3] Concurrently, the imidazole ring offers a unique combination of aromaticity, hydrogen bond donor/acceptor capabilities, and a pKa that is relevant within physiological pH ranges, making it an exceptional pharmacophoric element for interacting with enzyme active sites and G-protein coupled receptors (GPCRs).[4][5][6][7] This guide provides an in-depth exploration of the synthesis, derivatization, and application of the this compound scaffold, complete with detailed experimental protocols for its synthesis and biological evaluation.

The Strategic Advantage: Physicochemical & Pharmacokinetic Rationale

The utility of the this compound scaffold stems from the synergistic contribution of its two constituent heterocycles. Understanding these contributions is paramount to appreciating its role in drug design.

  • The Piperidine Moiety: As one of the most common N-heterocycles in approved drugs, piperidine's value is well-established.[2] Its saturated, chair-like conformation allows for precise spatial positioning of substituents. The basic nitrogen (pKa ~11) is typically protonated at physiological pH, enabling strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in protein binding pockets. This feature often enhances aqueous solubility and can be crucial for oral bioavailability.[2][3] Furthermore, the piperidine ring itself is generally robust to metabolic degradation, although its functionalization pattern can influence its metabolic fate.[2]

  • The Imidazole Moiety: Imidazole is a five-membered aromatic heterocycle that is amphoteric in nature.[5] The pyrrole-type nitrogen (N-1) is a hydrogen bond donor, while the pyridine-type nitrogen (N-3) is a hydrogen bond acceptor.[4] This dual capacity facilitates a web of interactions within a binding site.[8] Crucially, the imidazole ring is a key component of the amino acid histidine, which plays a vital role in the catalytic activity of many enzymes.[6] This bioisosteric relationship allows imidazole-containing compounds to act as effective enzyme inhibitors, often by coordinating with metal ions (e.g., the heme iron in cytochrome P450 enzymes) in the active site.[9]

The linkage of these two rings at the 3-position of the piperidine creates a specific spatial and electronic profile that has proven highly effective for targeting a range of proteins.

Synthetic Pathways: Accessing the Core Scaffold and its Analogs

The synthesis of the this compound core and its derivatives requires a multi-step approach. Below is a representative, field-proven protocol for the synthesis of the core scaffold, followed by a general strategy for diversification.

Protocol 1: Synthesis of this compound Scaffold

This protocol outlines a plausible synthetic route starting from a commercially available piperidine derivative. The causality behind this choice is the need for a piperidine precursor with an amino group at the 3-position, which will be used to construct the imidazole ring.

Workflow Overview:

Synthetic_Workflow A Step A: Boc-Protection Mid1 Boc-3-aminopiperidine A->Mid1 B Step B: Imidazole Ring Formation Mid2 Boc-protected Scaffold B->Mid2 C Step C: Boc-Deprotection End This compound C->End Start 3-Aminopiperidine Start->A Mid1->B Mid2->C

Caption: General workflow for the synthesis of the core scaffold.

Step-by-Step Methodology:

  • Step A: N-Boc Protection of 3-Aminopiperidine

    • Rationale: The piperidine ring nitrogen is more nucleophilic than the exocyclic amino group. To selectively react at the 3-amino position for imidazole synthesis, the ring nitrogen must first be protected, commonly with a tert-butyloxycarbonyl (Boc) group.

    • Procedure:

      • Dissolve 3-aminopiperidine dihydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.

      • Add sodium hydroxide (2.5 eq) and stir until the solid dissolves.

      • Cool the solution to 0 °C in an ice bath.

      • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) portion-wise over 30 minutes.

      • Allow the reaction to warm to room temperature and stir for 12-18 hours.

      • Monitor reaction completion by TLC or LC-MS.

      • Extract the aqueous phase with ethyl acetate (3x).

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 3-aminopiperidine-1-carboxylate.

  • Step B: Imidazole Ring Formation (via condensation)

    • Rationale: This step constructs the imidazole ring by reacting the free 3-amino group with a suitable 1,2-dicarbonyl equivalent in the presence of an ammonia source, a classic approach for imidazole synthesis.[4][10]

    • Procedure:

      • To a solution of tert-butyl 3-aminopiperidine-1-carboxylate (1.0 eq) in ethanol, add glyoxal (40% in water, 1.1 eq) and ammonium acetate (5.0 eq).

      • Heat the mixture to reflux (approx. 80 °C) for 4-6 hours.

      • Monitor the formation of the imidazole ring by LC-MS.

      • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

      • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

      • Extract the aqueous layer with ethyl acetate (2x).

      • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

      • Purify the crude product by column chromatography on silica gel to afford tert-butyl this compound-1-carboxylate.

  • Step C: N-Boc Deprotection

    • Rationale: The final step is the removal of the Boc protecting group under acidic conditions to liberate the free piperidine nitrogen, yielding the target scaffold.

    • Procedure:

      • Dissolve the purified product from Step B (1.0 eq) in dichloromethane (DCM) or 1,4-dioxane.

      • Add an excess of trifluoroacetic acid (TFA, 10 eq) or a 4M HCl solution in dioxane.

      • Stir the mixture at room temperature for 1-3 hours.

      • Monitor deprotection by TLC or LC-MS.

      • Concentrate the solvent under reduced pressure.

      • Triturate the resulting residue with diethyl ether to precipitate the product as its corresponding salt (e.g., TFA or HCl salt).

      • Filter the solid and wash with cold diethyl ether to obtain the pure this compound salt.

Protocol 2: General Derivatization for SAR Studies

The synthesized scaffold offers two primary handles for chemical modification to explore the structure-activity relationship (SAR).

Derivatization_Strategies Scaffold This compound N1_Mod N-Alkylation / Acylation (Piperidine) Scaffold->N1_Mod N_Im_Mod N-Substitution (Imidazole) Scaffold->N_Im_Mod Deriv1 Piperidine-N-Substituted Analogs N1_Mod->Deriv1 Deriv2 Imidazole-N-Substituted Analogs N_Im_Mod->Deriv2

Caption: Key sites for scaffold derivatization.

  • N-Alkylation/Acylation of the Piperidine Ring:

    • Rationale: This is the most common modification site. Attaching different groups to the piperidine nitrogen allows for probing interactions in specific sub-pockets of the target protein and modulating the molecule's overall physicochemical properties.

    • General Procedure (Reductive Amination):

      • Combine the scaffold (1.0 eq) and a desired aldehyde or ketone (1.1 eq) in a suitable solvent like dichloroethane (DCE) or methanol.

      • Add a mild reducing agent such as sodium triacetoxyborohydride (STAB) (1.5 eq).[1]

      • Add a catalytic amount of acetic acid if necessary.

      • Stir at room temperature for 6-24 hours.

      • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

      • Extract with DCM, dry the combined organic layers, and concentrate.

      • Purify via column chromatography or preparative HPLC.

Applications in Target-Oriented Drug Discovery

The this compound scaffold has been successfully employed to generate high-affinity ligands for several important therapeutic targets.

Case Study 1: Histamine H₃ Receptor (H₃R) Antagonists

The H₃ receptor is a presynaptic GPCR in the central nervous system that regulates the release of various neurotransmitters, including histamine itself. Antagonists of H₃R are investigated for treating cognitive disorders, sleep-wake disorders, and ADHD. The imidazole ring of the scaffold serves as a crucial bioisostere for the imidazole of histamine, the endogenous ligand.[11][12]

Compound IDR-Group (on Piperidine-N)H₃R Affinity (pA₂)Reference
A 4-Phenylbutyl7.7[11]
B 3-(Phenoxy)propyl8.2[13]
C 2-(4-Morpholinyl)ethyl7.9[14]

Table 1: Representative H₃R antagonists based on the imidazole-piperidine scaffold. Higher pA₂ values indicate greater antagonist potency.

Case Study 2: α₂-Adrenoceptor Ligands

α₂-Adrenoceptors are GPCRs involved in regulating blood pressure and analgesia. Agonists at this receptor are used as antihypertensives and analgesics. The imidazole-piperidine framework can be adapted to create potent ligands for this receptor class.[15]

Compound IDScaffold Variationα₂-Adrenoceptor Affinity (Kᵢ, nM)Reference
D 2-(Piperidin-4-yl)-1H-benzimidazole15.4[16]
E Imidazolylmethylthiophene5.2[15]

Table 2: α₂-Adrenoceptor ligands incorporating the imidazole and piperidine motifs. Lower Kᵢ values indicate higher binding affinity.

Case Study 3: Aromatase Inhibitors

Aromatase is a cytochrome P450 enzyme responsible for the final step of estrogen biosynthesis. Inhibitors are a frontline treatment for hormone-receptor-positive breast cancer. The N-3 nitrogen of the imidazole ring coordinates to the heme iron atom in the enzyme's active site, blocking its catalytic function.[9]

Compound IDR-Group (on Piperidine-N)Aromatase Inhibition (IC₅₀, nM)Reference
F 4-Cyanobenzyl25[9]
G 4-Sulfamoylbenzyl18[9]
Letrozole (Reference Drug)15[9]

Table 3: Aromatase inhibitors derived from a 3-(imidazol-1-ylmethyl)piperidine scaffold. Lower IC₅₀ values indicate greater inhibitory potency.

Protocols for Biological Characterization

Validating the biological activity of newly synthesized compounds is a critical step. The following protocols describe standard assays for characterizing ligands targeting GPCRs, such as the H₃ and α₂ receptors.

Protocol 3: Radioligand Binding Assay for Receptor Affinity (Kᵢ)

This protocol determines the affinity of a test compound by measuring its ability to compete with a high-affinity radiolabeled ligand for binding to the target receptor.[17][18]

Workflow for Radioligand Binding Assay:

Binding_Assay_Workflow A Prepare Receptor Membranes B Incubate: Membranes + Radioligand + Test Compound A->B C Separate Bound/Free Ligand (Rapid Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (Calculate IC₅₀ and Kᵢ) D->E

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Materials:

    • Cell membranes expressing the target receptor (e.g., CHO or HEK293 cells).

    • Radioligand (e.g., [³H]Nα-methylhistamine for H₃R).

    • Test compounds (serial dilutions).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation cocktail and vials.

  • Procedure:

    • In a 96-well plate, add assay buffer, serial dilutions of the test compound, radioligand (at a concentration near its K_d), and finally the receptor membrane preparation.

    • Total binding is determined in wells with no test compound, while non-specific binding is determined in wells with an excess of a known, non-labeled high-affinity ligand.

    • Incubate the plate at a specified temperature (e.g., 25 °C) for a set time (e.g., 60-90 minutes) to reach equilibrium.

    • Rapidly harvest the contents of each well onto a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Protocol 4: GPCR Functional Assay (cAMP Measurement)

This assay determines whether a compound acts as an agonist or antagonist by measuring its effect on the downstream signaling of a Gαi/o-coupled receptor, like H₃R or α₂-adrenoceptors, which typically inhibit adenylyl cyclase and reduce intracellular cAMP levels.[19][20][21]

Step-by-Step Methodology:

  • Materials:

    • Cells stably expressing the target receptor (e.g., HEK293-hH3R).

    • Cell culture medium and supplements.

    • Forskolin (an adenylyl cyclase activator).

    • A known receptor agonist (positive control).

    • cAMP detection kit (e.g., HTRF, ELISA, or luciferase reporter-based).[19][20]

  • Procedure (Antagonist Mode):

    • Seed the cells in a 96-well plate and grow to ~80-90% confluency.

    • Wash the cells with assay buffer (e.g., HBSS).

    • Pre-incubate the cells with various concentrations of the test compound (potential antagonist) for 15-30 minutes.

    • Stimulate the cells by adding a fixed concentration (e.g., EC₈₀) of the known agonist, along with forskolin to amplify the cAMP signal window.

    • Incubate for a further 30 minutes at 37 °C.

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Plot the measured cAMP levels against the log concentration of the test compound.

    • The data will show the ability of the antagonist to reverse the agonist-induced inhibition of cAMP production.

    • Fit the data to a dose-response curve to calculate the IC₅₀ of the antagonist, which reflects its functional potency.

Conclusion and Future Perspectives

The this compound scaffold is a testament to the power of privileged structures in medicinal chemistry. Its inherent physicochemical and pharmacophoric properties make it an outstanding starting point for developing ligands against a diverse array of biological targets, particularly GPCRs and metalloenzymes. The synthetic accessibility and multiple points for diversification ensure its continued relevance in drug discovery campaigns.

Future efforts will likely focus on exploring novel substitution patterns, including the use of chiral piperidine cores to investigate stereochemical effects on biological activity.[3] Furthermore, incorporating this scaffold into molecules designed for multi-target engagement or as components of PROTACs could unlock new therapeutic avenues, reinforcing its status as a truly versatile tool for the medicinal chemist.

References

Application Notes & Protocols: Characterizing Histamine H3 Receptor Ligands Based on the 3-(1H-imidazol-2-yl)piperidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Significance of the 3-(1H-imidazol-2-yl)piperidine Scaffold

The this compound framework represents a cornerstone pharmacophore in the development of ligands targeting the histamine H3 receptor (H3R). This structural motif cleverly combines an imidazole ring, a key feature for H3R recognition, with a rigidified piperidine ring, which replaces the flexible ethylamine side-chain of histamine itself.[1] Compounds built on this scaffold have been instrumental as research tools and therapeutic candidates, primarily functioning as potent and selective H3R antagonists or inverse agonists.[1][2]

The H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[3] It acts as a presynaptic autoreceptor on histaminergic neurons, where its activation provides a negative feedback signal to inhibit the synthesis and release of histamine.[1][3] Crucially, the H3R also functions as a heteroreceptor on a wide range of non-histaminergic neurons, modulating the release of key neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.[3][4]

By antagonizing the H3R, compounds containing the this compound moiety can disinhibit these circuits, leading to enhanced neurotransmitter release. This mechanism underlies their therapeutic potential for treating a variety of CNS disorders, including sleep-wake disorders (e.g., narcolepsy), cognitive impairments associated with Alzheimer's disease and schizophrenia, and attention-deficit/hyperactivity disorder (ADHD).[4][5][6] This guide provides a comprehensive suite of experimental assays designed to fully characterize the pharmacological profile of novel H3R ligands derived from this important chemical scaffold.

II. Foundational Pharmacology: H3 Receptor Signaling

Understanding the H3R signaling cascade is fundamental to designing and interpreting functional assays. The H3R primarily couples to the inhibitory Gαi/o family of G proteins.[4][7] Ligand binding initiates a conformational change, promoting the exchange of GDP for GTP on the Gα subunit. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate downstream effectors.

The canonical pathway involves the Gαi/o-mediated inhibition of adenylyl cyclase (AC), which reduces the conversion of ATP to the second messenger cyclic AMP (cAMP).[7] This decrease in cAMP levels subsequently reduces the activity of protein kinase A (PKA). Additionally, H3R activation has been shown to modulate other pathways, including the mitogen-activated protein kinase (MAPK/ERK) cascade, which can influence neuronal survival and plasticity.[5][7]

H3R_Signaling cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gαi/o-GDP Gβγ H3R->G_protein G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ligand H3R Agonist (e.g., Histamine) Ligand->H3R Activates Antagonist This compound Derivative (Antagonist) Antagonist->H3R Blocks G_alpha->AC Inhibits ATP ATP ATP->AC PKA PKA Activity cAMP->PKA Activates

Figure 1. Simplified signaling pathway of the Gαi/o-coupled Histamine H3 Receptor.

III. In Vitro Assays: Target Engagement and Functional Potency

The initial characterization of a novel compound involves a series of in vitro assays to confirm its affinity for the target receptor and quantify its functional effect on the signaling cascade.

A. Radioligand Binding Assay: Determining Receptor Affinity (Ki)

Causality: The first essential step is to confirm that the test compound physically interacts with the H3 receptor and to quantify its binding affinity. A competitive binding assay measures the ability of the unlabeled test compound to displace a radiolabeled ligand with known affinity for the H3R. This allows for the determination of the inhibitory constant (Ki), a direct measure of binding affinity.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human H3 receptor (e.g., HEK293 or CHO cells).[8] Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend and store at -80°C. Protein concentration should be determined via a Bradford assay.[9]

  • Assay Setup: In a 96-well plate, combine the cell membranes (e.g., 20-40 µg protein/well), a fixed concentration of a suitable H3R radioligand (e.g., [³H]-Nα-methylhistamine at its approximate Kd value), and varying concentrations of the unlabeled test compound.[9][10]

  • Nonspecific Binding: Include control wells with an excess of a known, unlabeled H3R ligand (e.g., 2 µM (R)-α-methylhistamine) to determine nonspecific binding.[9]

  • Incubation: Incubate the plate at 30°C for 40-60 minutes to allow the binding to reach equilibrium.[9]

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound.[9]

  • Scintillation Counting: Wash the filters multiple times with ice-cold assay buffer. Allow the filters to dry, then add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

B. [³⁵S]GTPγS Binding Assay: Assessing G-Protein Activation

Causality: This functional assay directly measures the first event following receptor activation: the binding of GTP to the Gα subunit.[12] By using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, the activated G-protein state is stabilized and can be quantified.[13][14] This assay is crucial for determining whether a compound is an agonist (stimulates binding), an antagonist (blocks agonist-stimulated binding), or an inverse agonist (reduces basal binding).

GTPgS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Prep_Membranes Prepare H3R-expressing cell membranes Incubate Incubate Membranes + GDP + Test Compound ± Agonist Prep_Membranes->Incubate Prep_Reagents Prepare Assay Buffer, [³⁵S]GTPγS, GDP, Test Compounds Prep_Reagents->Incubate Start_Rxn Add [³⁵S]GTPγS to initiate reaction Incubate->Start_Rxn Equilibrate Incubate at 30°C for 60 min Start_Rxn->Equilibrate Filter Separate Bound/Free via Rapid Filtration Equilibrate->Filter Count Quantify bound [³⁵S]GTPγS (Scintillation Counting) Filter->Count Analyze Analyze Data: EC50 (Agonist) IC50 (Antagonist) Count->Analyze

Figure 2. General workflow for a [³⁵S]GTPγS binding assay to assess H3R ligand activity.

Protocol:

  • Reagents: Prepare an assay buffer containing MgCl₂, NaCl, and GDP. The presence of GDP is critical for maintaining the G-protein in its inactive state prior to stimulation.[12]

  • Assay Setup: In a 96-well plate, pre-incubate H3R-expressing membranes with the test compound at various concentrations.

    • To test for antagonist activity: Also include a fixed concentration of a known H3R agonist (e.g., R-α-methylhistamine at its EC80).[8]

    • To test for agonist/inverse agonist activity: Omit the reference agonist.

  • Initiation: Start the reaction by adding [³⁵S]GTPγS (e.g., 0.1-0.5 nM).[8]

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Termination and Detection: Terminate the reaction and measure bound radioactivity as described in the radioligand binding assay (Section III.A, steps 5-6).

  • Data Analysis:

    • Agonist/Inverse Agonist: Plot [³⁵S]GTPγS binding against compound concentration to determine Emax and EC50 values.

    • Antagonist: Plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against antagonist concentration to determine the IC50 value.

C. cAMP Accumulation Assay: Measuring Downstream Functional Output

Causality: Since H3R is Gαi/o-coupled, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[15][16] This assay measures this key downstream functional outcome. To measure a decrease from baseline, intracellular adenylyl cyclase is first stimulated with forskolin. An H3R agonist will then reduce this forskolin-stimulated cAMP level, and an antagonist will block this reduction.[15][17]

Protocol:

  • Cell Culture: Seed H3R-expressing cells (e.g., CHO-hH3R) into 96- or 384-well plates and culture overnight.[8]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (as a potential antagonist) or with buffer alone.

  • Stimulation: Add a solution containing a fixed concentration of an H3R agonist (e.g., R-α-methylhistamine) plus forskolin (to pre-stimulate cAMP production). For agonist testing, add only the test compound and forskolin.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit. Homogeneous Time-Resolved Fluorescence (HTRF) and AlphaScreen™ are common, highly sensitive formats.[15][18][19] These are competitive immunoassays where endogenous cAMP produced by the cells competes with a labeled cAMP conjugate.[15][19]

  • Data Analysis: Calculate the IC50 (for antagonists) or EC50 (for agonists) from the concentration-response curves.

Assay Parameter Measured Typical Output Purpose
Radioligand BindingAffinity for H3 ReceptorKi (nM)Quantifies how tightly the compound binds to the receptor.
[³⁵S]GTPγS BindingG-protein ActivationEC50, Emax (Agonist); IC50 (Antagonist)Determines functional modality (agonist, antagonist, inverse agonist).
cAMP AccumulationDownstream SignalingIC50 (Antagonist); EC50 (Agonist)Confirms functional activity in a whole-cell, pathway-specific context.
Table 1. Summary of primary in vitro assays and their outputs.

IV. Ex Vivo & In Vivo Assays: Physiological and Behavioral Consequences

After in vitro characterization, it is crucial to assess the compound's effects in a more physiologically relevant context.

A. In Vivo Microdialysis: Measuring Neurotransmitter Release

Causality: The primary hypothesis for the therapeutic action of H3R antagonists is their ability to increase the release of histamine and other neurotransmitters in specific brain regions.[20][21] In vivo microdialysis is a powerful technique that allows for the direct measurement of extracellular neurotransmitter levels in the brain of a freely moving animal, providing definitive proof of in vivo target engagement.[22][23]

Protocol:

  • Surgical Implantation: Anesthetize a rodent (e.g., rat or mouse) and stereotaxically implant a microdialysis guide cannula targeting a brain region rich in H3 receptors, such as the anterior hypothalamus or prefrontal cortex.[20] Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).[21]

  • Baseline Collection: After a stabilization period, collect dialysate samples at regular intervals (e.g., every 20-30 minutes) to establish a stable baseline of histamine concentration.[20][21]

  • Compound Administration: Administer the test compound via a relevant route (e.g., intraperitoneal, oral).

  • Post-Dose Collection: Continue collecting dialysate samples for several hours to monitor changes in histamine levels over time.

  • Analysis: Analyze the histamine concentration in the dialysate samples using a highly sensitive method, typically HPLC with fluorescence detection.[20][23]

  • Data Presentation: Express the results as a percentage change from the pre-drug baseline level. A successful H3R antagonist should produce a significant and sustained increase in extracellular histamine.[20][21]

B. Rodent Behavioral Assays: Assessing Pro-Cognitive Effects

Causality: Given the role of histamine and acetylcholine in arousal and cognition, H3R antagonists are widely investigated for their potential to enhance cognitive function.[4][6] Validated rodent behavioral models are used to test this hypothesis.

1. Novel Object Recognition (NOR) Test

This test leverages a rodent's innate preference for novelty to assess recognition memory, a process dependent on the hippocampus and cortex.[24][25]

Protocol:

  • Habituation: Place the animal in an empty, open-field arena for 5-10 minutes for 1-2 days to acclimate it to the environment.

  • Training (Familiarization) Phase: Place the animal in the arena containing two identical objects. Allow it to explore for a set period (e.g., 5 minutes).

  • Inter-Trial Interval (ITI): Return the animal to its home cage for a specific duration (e.g., 1 to 24 hours). Administer the test compound or vehicle before the training phase or during the ITI.

  • Testing Phase: Place the animal back in the arena, where one of the familiar objects has been replaced with a novel object.

  • Data Acquisition: Videotape the session and score the time spent exploring each object. Exploration is typically defined as the animal's nose being oriented toward the object within a 2 cm proximity.

  • Analysis: Calculate a discrimination index (DI): (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time). A positive DI indicates successful memory, and a pro-cognitive compound is expected to enhance this index, particularly in models of cognitive impairment (e.g., scopolamine-induced amnesia).[26]

2. Morris Water Maze (MWM)

This is a classic test of spatial learning and memory that is highly dependent on hippocampal function.[26][27]

Protocol:

  • Apparatus: A large circular pool filled with opaque water containing a hidden escape platform submerged just below the surface.

  • Acquisition Phase: For 4-5 consecutive days, conduct multiple trials per day where the animal is released from different start positions and must learn the location of the fixed platform using distal visual cues in the room. Record the escape latency (time to find the platform).

  • Probe Trial: 24 hours after the final acquisition trial, remove the platform and allow the animal to swim freely for 60 seconds.

  • Data Acquisition: Use a video tracking system to record the animal's swim path, escape latency, and time spent in the target quadrant (where the platform was located).

  • Analysis: A pro-cognitive compound administered before daily training sessions should decrease the escape latency during acquisition and increase the time spent in the target quadrant during the probe trial compared to a vehicle-treated or impairment model group.[24][27]

V. Conclusion

The systematic application of the assays described in this guide provides a robust framework for the comprehensive pharmacological evaluation of novel compounds based on the this compound scaffold. This tiered approach, moving from fundamental in vitro target binding and functional activity to ex vivo and in vivo assessments of physiological and behavioral outcomes, allows researchers to build a complete profile of a compound's potency, efficacy, mechanism of action, and therapeutic potential as a histamine H3 receptor modulator.

VI. References

  • Hide, I., & Yata, N. (1995). Skin Microdialysis: Detection of in vivo Histamine Release in Cutaneous Allergic Reactions. Skin Pharmacology, 8(3), 113-118. --INVALID-LINK--

  • Gimenez, L. E. (2017). cAMP Assays in GPCR Drug Discovery. Methods in Cell Biology, 142, 51-57. --INVALID-LINK--

  • Saito, K., et al. (1993). In vivo microdialysis measurement of histamine in rat blood effects of compound 48/80 and histamine receptor antagonists. Journal of Pharmacological and Toxicological Methods, 29(2), 105-9. --INVALID-LINK--

  • Barreto-D'Ávila, F. V., et al. (2023). Signaling pathways associated with the histamine H3 receptor. ResearchGate. --INVALID-LINK--

  • Itou, M., et al. (1993). In vivo release of neuronal histamine in the hypothalamus of rats measured by microdialysis. Journal of Neurochemistry, 60(2), 740-5. --INVALID-LINK--

  • Yamatodani, A., et al. (1992). Characterization of histamine release from the rat hypothalamus as measured by in vivo microdialysis. Journal of Neurochemistry, 58(6), 2086-91. --INVALID-LINK--

  • Bouchard, N., Robitaille, E., & Wenham, D. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of Gαi‑coupled receptors in whole cell. Revvity. --INVALID-LINK--

  • Luo, J., et al. (2014). Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. Journal of Neurochemistry, 130(5), 655-68. --INVALID-LINK--

  • Yata, N., et al. (1995). Skin microdialysis: detection of in vivo histamine release in cutaneous allergic reactions. Skin Pharmacology, 8(3), 113-8. --INVALID-LINK--

  • Sittampalam, G. S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. --INVALID-LINK--

  • Creative Bioarray. (n.d.). cAMP Assay. Creative Bioarray. --INVALID-LINK--

  • Esbenshade, T. A., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 154(6), 1166-81. --INVALID-LINK--

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Creative BioMart. --INVALID-LINK--

  • Butruille, L., & Ancel, C. (2022). GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue. Methods in Molecular Biology, 2550, 163-169. --INVALID-LINK--

  • Liang, M., & Cerione, R. A. (2012). GTPγS Binding Assays. Assay Guidance Manual. --INVALID-LINK--

  • Wikipedia. (n.d.). Histamine H3 receptor. Wikipedia. --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for GTPγS Binding Assay with ZCZ011. BenchChem. --INVALID-LINK--

  • Revvity. (n.d.). GTP binding assay. Revvity. --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for Studying the Effects of Histamine H3 Receptor Antagonists. BenchChem. --INVALID-LINK--

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Creative Bioarray. --INVALID-LINK--

  • Misra, A., et al. (2018). Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective. Drug Development Research, 79(8), 351-362. --INVALID-LINK--

  • Inotiv. (n.d.). Cognition Models in Rats and Mice. Inotiv. --INVALID-LINK--

  • Hansen, K. B., et al. (2014). Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. Journal of Pharmacology and Experimental Therapeutics, 349(1), 122-133. --INVALID-LINK--

  • Kathmann, M., et al. (2001). Novel histamine H3-receptor antagonists and partial agonists with a non-aminergic structure. British Journal of Pharmacology, 132(6), 1339-47. --INVALID-LINK--

  • Smolecule. (2024). Bilastine Intermediate|1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole. Smolecule. --INVALID-LINK--

  • Charles River Laboratories. (n.d.). Cognition, Learning, and Memory Tests in Rodents. Charles River Laboratories. --INVALID-LINK--

  • Foley, A. M., et al. (2015). Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines. Journal of Alzheimer's Disease, 47(4), 795-817. --INVALID-LINK--

  • Murphy, T., & Palles, C. (2014). Cognitive and behavioral evaluation of nutritional interventions in rodent models of brain aging and dementia. Experimental Gerontology, 58, 225-34. --INVALID-LINK--

  • Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British Journal of Pharmacology, 163(4), 713-21. --INVALID-LINK--

  • Schlicker, E., et al. (1994). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. British Journal of Pharmacology, 112(1), 33-8. --INVALID-LINK--

  • Kathmann, M., et al. (1999). Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. Naunyn-Schmiedeberg's Archives of Pharmacology, 359(4), 288-94. --INVALID-LINK--

References

Application Notes & Protocols: In Vitro Characterization of 3-(1H-imidazol-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

The compound 3-(1H-imidazol-2-yl)piperidine represents a novel chemical entity with significant therapeutic promise. Its core structure, featuring a piperidine ring linked to an imidazole moiety, is a privileged scaffold in medicinal chemistry, frequently associated with compounds targeting G-protein coupled receptors (GPCRs).[1] Specifically, the imidazole group is a key pharmacophore for ligands of histamine receptors and adrenergic receptors, while the piperidine structure is prevalent in a wide array of centrally active agents.[1][2][3]

Given these structural alerts, a primary hypothesis is that this compound may exhibit significant affinity and functional activity at histamine H3 receptors (H3R) and/or alpha-2 adrenergic receptors (α2-AR). Histamine H3 receptor antagonists are under investigation for their potential in treating cognitive disorders by modulating the release of various neurotransmitters.[4][5] Similarly, α2-AR ligands are crucial in regulating physiological processes such as blood pressure and sedation.[6][7]

This document provides a comprehensive guide for the in vitro characterization of this compound. The following protocols are designed to systematically evaluate its pharmacological profile, including target engagement, functional activity, and selectivity. The experimental design emphasizes a logical progression from initial screening to detailed mechanistic studies, providing the robust data necessary for advancing a novel compound through the drug discovery pipeline.

Part 1: Primary Target Engagement - Receptor Binding Assays

The initial step in characterizing a novel compound is to determine its affinity for its putative molecular targets. Radioligand binding assays are a gold standard for quantifying the direct interaction between a compound and a receptor.

Rationale for Target Selection

Based on the chemical structure of this compound, the primary targets for initial screening are the histamine H3 receptor and the alpha-2A adrenergic receptor. The imidazole ring is a common feature in many potent H3R ligands, and its replacement with a piperidine moiety has been explored in structure-activity relationship studies of H3R antagonists.[3] The imidazole scaffold is also a well-established component of many α2-AR agonists and antagonists.[2]

Experimental Protocol: Radioligand Competition Binding Assay

This protocol determines the affinity (Ki) of the test compound for the target receptor by measuring its ability to displace a known high-affinity radioligand.

Objective: To determine the binding affinity (Ki) of this compound for the human histamine H3 receptor and the human alpha-2A adrenergic receptor.

Materials:

  • Cell membranes from stable cell lines expressing the human H3 receptor (e.g., HEK293 or CHO cells).

  • Cell membranes from stable cell lines expressing the human α2A adrenergic receptor (e.g., HEK293 or CHO cells).

  • Radioligands:

    • For H3R: [³H]-Nα-methylhistamine or [¹²⁵I]iodoproxyfan.[4]

    • For α2A-AR: [³H]-Rauwolscine or [³H]-Yohimbine.[7]

  • Test compound: this compound at various concentrations.

  • Non-specific binding control: A high concentration of a known, non-radiolabeled ligand for each receptor (e.g., R-α-methylhistamine for H3R, phentolamine for α2A-AR).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separate the bound and free radioligand by rapid filtration through the filter plates.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

ParameterHistamine H3 ReceptorAlpha-2A Adrenergic Receptor
Radioligand[³H]-Nα-methylhistamine[³H]-Rauwolscine
Ki (nM) of Test CompoundTo be determinedTo be determined

Workflow for Radioligand Competition Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare serial dilutions of This compound incubation Incubate membranes, radioligand, and test compound prep_compound->incubation prep_reagents Prepare assay reagents: membranes, radioligand, buffers prep_reagents->incubation filtration Separate bound and free radioligand via filtration incubation->filtration counting Measure radioactivity with a scintillation counter filtration->counting calc_ic50 Calculate IC50 from competition binding curve counting->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff equation calc_ic50->calc_ki

Caption: Workflow for a radioligand competition binding assay.

Part 2: Functional Characterization - Assessing Cellular Responses

Once binding affinity is established, the next critical step is to determine the functional consequence of this binding. Is the compound an agonist, an antagonist, or an inverse agonist? Functional assays measure the cellular response following receptor activation or inhibition.

Rationale for Functional Assays

Both H3R and α2A-AR are Gi/o-coupled GPCRs.[4][8] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Therefore, a cAMP accumulation assay is a suitable functional readout for both receptor systems. Additionally, for H3R, which often exhibits constitutive activity, a [³⁵S]GTPγS binding assay can be employed to distinguish between neutral antagonists and inverse agonists.[4]

Experimental Protocol: cAMP Accumulation Assay

This protocol measures the ability of the test compound to modulate agonist-induced changes in intracellular cAMP levels.

Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at the human H3 receptor and human α2A adrenergic receptor.

Materials:

  • Intact cells expressing the H3 receptor or α2A adrenergic receptor.

  • Forskolin (to stimulate adenylyl cyclase).

  • A known agonist for each receptor (e.g., R-α-methylhistamine for H3R, UK-14,304 for α2A-AR).[9]

  • Test compound at various concentrations.

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

  • Agonist Mode:

    • Seed cells in a 96-well plate and allow them to attach.

    • Pre-treat cells with a phosphodiesterase inhibitor (if recommended by the assay kit).

    • Add increasing concentrations of the test compound.

    • Stimulate the cells with a fixed concentration of forskolin.

    • Incubate to allow for cAMP production.

    • Lyse the cells and measure intracellular cAMP levels according to the kit manufacturer's instructions.

    • A decrease in forskolin-stimulated cAMP levels indicates agonist activity.

  • Antagonist Mode:

    • Seed cells as above.

    • Pre-treat the cells with increasing concentrations of the test compound.

    • Stimulate the cells with a fixed concentration of forskolin and a fixed concentration (e.g., EC80) of the respective agonist (R-α-methylhistamine or UK-14,304).

    • Incubate and measure cAMP levels.

    • A reversal of the agonist-induced inhibition of cAMP accumulation indicates antagonist activity.

Data Presentation:

Assay ModeReceptorEC50/IC50 (nM) of Test Compound
AgonistHistamine H3To be determined
AntagonistHistamine H3To be determined
AgonistAlpha-2A AdrenergicTo be determined
AntagonistAlpha-2A AdrenergicTo be determined

Signaling Pathway of a Gi-Coupled Receptor

cluster_membrane Cell Membrane Receptor Gi-Coupled Receptor (e.g., H3R, α2A-AR) G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Histamine, Norepinephrine) Agonist->Receptor Binds & Activates Antagonist Antagonist (Test Compound) Antagonist->Receptor Binds & Blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream

Caption: Signaling pathway of a Gi-coupled receptor and the action of an antagonist.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This assay measures the functional coupling of a GPCR to its G-protein by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, upon receptor activation. It is particularly useful for detecting inverse agonist activity at constitutively active receptors like H3R.

Objective: To determine if this compound exhibits inverse agonist activity at the human H3 receptor.

Materials:

  • Cell membranes from cells expressing the H3 receptor.

  • [³⁵S]GTPγS.

  • GDP.

  • Test compound at various concentrations.

  • A known H3R agonist (e.g., R-α-methylhistamine) as a positive control.

  • A known H3R inverse agonist (e.g., ciproxifan) as a positive control.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, pre-incubate the cell membranes with the test compound and GDP.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate to allow for binding.

  • Terminate the reaction by rapid filtration.

  • Measure the radioactivity of the filters using a scintillation counter.

  • A decrease in basal [³⁵S]GTPγS binding indicates inverse agonist activity. An increase indicates agonist activity. No change in basal binding, but inhibition of agonist-stimulated binding, confirms neutral antagonist activity.

Part 3: Selectivity Profiling

To assess the therapeutic potential and potential for side effects, it is crucial to determine the selectivity of the compound for its primary target(s) over other related receptors.

Rationale for Selectivity Screening

Given the structural similarities between different histamine receptor subtypes (H1, H2, H4) and adrenergic receptor subtypes (α1, α2B, α2C, β), it is important to evaluate the binding of this compound to these off-targets.[4][10] High selectivity for the primary target is a desirable characteristic for a drug candidate.

Experimental Approach

The radioligand competition binding assay protocol described in Part 1.2 can be adapted to assess the affinity of this compound for a panel of off-target receptors. This typically involves using commercially available cell membranes expressing these receptors and the appropriate radioligands.

Recommended Selectivity Panel:

  • Histamine Receptors: H1, H2, H4

  • Adrenergic Receptors: α1, α2B, α2C, β1, β2

  • Other relevant CNS receptors: Dopamine receptors, serotonin receptors, muscarinic acetylcholine receptors.

Data Presentation:

ReceptorKi (nM) of Test Compound
Histamine H1To be determined
Histamine H2To be determined
Histamine H4To be determined
Alpha-2B AdrenergicTo be determined
Alpha-2C AdrenergicTo be determined
...and so onTo be determined

Conclusion

The systematic in vitro evaluation outlined in these application notes will provide a comprehensive pharmacological profile of this compound. By determining its binding affinity, functional activity, and selectivity, researchers can make informed decisions about its potential as a therapeutic agent and guide future lead optimization and in vivo studies. The combination of binding and functional assays will elucidate the compound's mechanism of action at the molecular and cellular levels, which is a critical step in the drug discovery and development process.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1H-imidazol-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(1H-imidazol-2-yl)piperidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to support your experimental success.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues you may encounter during the synthesis, structured in a practical question-and-answer format. A common and reliable synthetic pathway involves two key stages: the formation of the imidazole ring on a protected piperidine scaffold, followed by deprotection.

DOT Script for General Workflow

G A N-Boc-piperidine-3-carboxylic Acid B N-Boc-piperidine-3-carboxamide A->B Amide Coupling (e.g., HATU, DIPEA) C N-Boc-piperidine-3-carboxamidine B->C Amidine Formation (e.g., via Nitrile or Vilsmeier-type reagent) D N-Boc-3-(1H-imidazol-2-yl)piperidine C->D Step 1: Imidazole Cyclization (e.g., + Chloroacetaldehyde) E This compound D->E Step 2: Boc Deprotection (e.g., TFA or HCl)

Caption: General synthetic workflow for this compound.

Problem 1: Low or No Yield in Imidazole Ring Formation (Step 1)

Question: I am reacting my N-Boc-piperidine-3-carboxamidine with chloroacetaldehyde (or a derivative) and getting very low yields of the desired N-Boc-3-(1H-imidazol-2-yl)piperidine. What's going wrong?

Potential Causes & Suggested Solutions:

  • Poor Quality of Chloroacetaldehyde:

    • Explanation: Chloroacetaldehyde is unstable and prone to polymerization, especially in aqueous solutions. Using aged or improperly stored reagent is a common cause of failure.

    • Solution: Use a freshly opened bottle of chloroacetaldehyde solution. For better consistency, use a stable precursor like chloroacetaldehyde dimethyl acetal. The acetal can be hydrolyzed in situ under mild acidic conditions just before or during the reaction, providing a fresh supply of the aldehyde.

  • Sub-optimal Reaction Conditions:

    • Explanation: The cyclization reaction is sensitive to pH, temperature, and concentration. The initial condensation to form the Schiff base and the subsequent intramolecular cyclization have different optimal conditions.

    • Solution:

      • pH Control: The reaction often benefits from a mildly basic or neutral pH. The amidine starting material is basic, but the reaction can stall if the pH becomes too acidic. Consider using a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge any generated acid.

      • Temperature: Run the reaction at a moderate temperature initially (e.g., 40-60 °C) to facilitate the initial condensation, then consider increasing the temperature (e.g., 80-100 °C) to drive the cyclization and dehydration. Monitor the reaction progress by TLC or LC-MS to avoid decomposition at higher temperatures.

      • Solvent: Polar aprotic solvents like DMF or NMP are often effective, but alcohols like ethanol or isopropanol can also be used.

  • Side Reaction: Dehydration of Carboxamide Precursor:

    • Explanation: If your synthesis of the amidine precursor from the corresponding N-Boc-piperidine-3-carboxamide is not clean, you may have residual carboxamide. Under certain conditions, particularly with dehydrating agents, the carboxamide can convert to the corresponding nitrile, which will not participate in the imidazole formation.[1]

    • Solution: Ensure the N-Boc-piperidine-3-carboxamidine starting material is pure and fully characterized (¹H NMR, LC-MS) before proceeding with the cyclization step.

DOT Script for Troubleshooting Low Cyclization Yield

G Start Low Yield in Step 1 (Imidazole Formation) Q1 Is the Chloroacetaldehyde Reagent Fresh? Start->Q1 Sol1 Use fresh reagent or an in-situ generated aldehyde from its acetal. Q1->Sol1 No Q2 Are Reaction Conditions (pH, Temp) Optimized? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Perform optimization: - Add mild base (DIPEA) - Screen temperature profile - Test different solvents Q2->Sol2 No Q3 Is the Amidine Starting Material Pure? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Re-purify amidine. Check for nitrile byproduct from carboxamide precursor. Q3->Sol3 No End Yield Improved Q3->End Yes A3_No No Sol3->End

Caption: Decision tree for troubleshooting low yield in imidazole formation.

Problem 2: Incomplete or Messy Boc-Deprotection (Step 2)

Question: I am trying to remove the Boc group from N-Boc-3-(1H-imidazol-2-yl)piperidine, but the reaction is either incomplete or I get multiple unidentified byproducts. How can I improve this final step?

Potential Causes & Suggested Solutions:

  • Insufficient Acid or Reaction Time:

    • Explanation: The Boc group is stable, and its removal requires a sufficient stoichiometric excess of a strong acid. Incomplete reactions are common if the conditions are too mild or the reaction time is too short, leading to a difficult separation of the starting material and product.[2]

    • Solution: Use a strong acid like trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane). A common protocol is to use a 20-50% solution of TFA in dichloromethane (DCM).[2] Ensure the reaction runs to completion by monitoring with TLC or LC-MS. It may require several hours at room temperature.

  • Degradation of the Molecule:

    • Explanation: While the imidazole ring is generally stable, prolonged exposure to harsh acidic conditions, especially at elevated temperatures, can lead to degradation.

    • Solution: Perform the deprotection at room temperature or below (0 °C). Avoid heating unless necessary and monitor the reaction closely. Once the reaction is complete, promptly neutralize the excess acid during workup to minimize degradation.

  • Difficult Product Isolation:

    • Explanation: The final product is a polar, basic amine that can be difficult to handle. It may be water-soluble, making extraction challenging, and the free base can be an oil or a hygroscopic solid.

    • Solution:

      • Workup: After completion, evaporate the solvent and excess acid (if volatile, like TFA/DCM). Dissolve the residue in a minimal amount of water and basify carefully with a strong base (e.g., NaOH, K₂CO₃) to a pH > 10. Extract the free base into an organic solvent like ethyl acetate, chloroform, or a mixture with isopropanol.

      • Salt Formation: For easier handling, purification, and storage, convert the final product to a stable salt. After extraction of the free base, dissolve it in a suitable solvent (e.g., methanol, ether) and add a solution of HCl in ether or isopropanol to precipitate the hydrochloride salt. The salt is typically a stable, crystalline solid that is easier to purify by recrystallization.

Condition Solvent Temp. Typical Time Pros & Cons
20-50% TFADichloromethane (DCM)0 °C to RT1-4 hPro: Volatile, easy to remove. Con: TFA is corrosive; requires careful workup.[2]
4 M HCl1,4-DioxaneRT2-6 hPro: Often yields a crystalline HCl salt directly. Con: Dioxane is non-volatile; reaction can be slower.[2]
Oxalyl ChlorideMethanolRT1-4 hPro: Very mild conditions. Con: Less common, requires careful handling of oxalyl chloride.[3]
ThermalHigh-boiling solvent (e.g., Toluene)>150 °C1-2 hPro: Avoids strong acids. Con: High temperatures may not be suitable for all substrates.[4]
Table 1. Comparison of Common N-Boc Deprotection Conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for achieving a high overall yield?

A: The most critical step is often the imidazole ring formation. Success here depends heavily on the purity of the N-Boc-piperidine-3-carboxamidine and the quality of the C2 synthon (e.g., chloroacetaldehyde).[5] A clean, high-yielding cyclization simplifies the subsequent deprotection and purification, significantly boosting the overall yield.

Q2: Are there alternative methods for imidazole synthesis from the piperidine precursor?

A: Yes, while reacting an amidine with an α-haloaldehyde is common, other methods exist. For instance, the van Leusen imidazole synthesis, which uses tosylmethyl isocyanide (TosMIC) as a reagent to react with an imine, can be a powerful alternative for constructing 1,4,5-trisubstituted imidazoles.[6] However, for a 2-substituted imidazole, the amidine-based route is generally more direct.

Q3: How should I purify the final product, this compound?

A: The final product is a polar and basic compound, which can make purification by standard silica gel chromatography challenging due to streaking.

  • Free Base: If chromatography is necessary, consider using a basic mobile phase (e.g., DCM/Methanol with a small amount of ammonium hydroxide) or using a deactivated silica gel.

  • HCl Salt: The most reliable method for obtaining a high-purity product is through the formation of its hydrochloride salt. After an initial workup to isolate the crude free base, dissolve it in a solvent like isopropanol or methanol and precipitate the HCl salt by adding a solution of HCl in ether or dioxane. The resulting solid can then be purified by recrystallization.

Q4: My final product appears to be an oil, but the literature reports a solid. Why?

A: The free base of this compound may be a low-melting solid or a thick oil, and it is often hygroscopic. The physical state can be highly dependent on purity and water content. Literature reports of a solid product almost always refer to a salt form, such as the hydrochloride or dihydrochloride, which are typically stable, crystalline solids. Converting your product to its HCl salt is the best way to ensure a solid, handleable material.

Experimental Protocol: A Reference Synthesis

This protocol is a representative procedure based on common synthetic methods. Optimization will be required based on your specific laboratory conditions and substrate batches.

Step 1: Synthesis of N-Boc-3-(1H-imidazol-2-yl)piperidine

  • To a solution of N-Boc-piperidine-3-carboxamidine (1.0 eq) in ethanol (5-10 mL per mmol of amidine) in a round-bottom flask, add a 50 wt. % aqueous solution of chloroacetaldehyde (1.2 eq).

  • Add sodium bicarbonate (2.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 80 °C) and stir for 4-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the product as a solid or viscous oil.

Step 2: Synthesis of this compound Dihydrochloride

  • Dissolve the N-Boc-3-(1H-imidazol-2-yl)piperidine (1.0 eq) from Step 1 in a minimal amount of dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 4M solution of HCl in 1,4-dioxane (5.0 eq).

  • Allow the mixture to warm to room temperature and stir for 4-12 hours, or until LC-MS analysis indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Add diethyl ether to the residue and triturate to induce precipitation of a solid.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to afford this compound as its dihydrochloride salt.

References

Technical Support Center: Synthesis of 3-(1H-imidazol-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-(1H-imidazol-2-yl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your experiments effectively.

The synthesis of this compound, while conceptually straightforward, presents several practical challenges that can impact yield, purity, and scalability. This guide is structured in a question-and-answer format to directly address the most pressing issues you may face at each stage of a common synthetic route.

A prevalent and reliable method for synthesizing this compound involves a multi-step process. This typically begins with the N-protection of a piperidine precursor, followed by the construction of the imidazole ring, and concludes with deprotection. A common approach for forming the imidazole ring is through the Pinner reaction of a nitrile to form an imidate, which is then cyclized, followed by dehydrogenation of the resulting imidazoline.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: N-Protection of the Piperidine Ring

Question 1: Why is N-protection of the piperidine ring necessary, and what are the common issues with this step?

Answer: The secondary amine of the piperidine ring is a potent nucleophile and can interfere with subsequent reactions, particularly the Pinner reaction and the cyclization to form the imidazole ring. Protecting the piperidine nitrogen, most commonly as a tert-butoxycarbonyl (Boc) carbamate, is crucial to prevent side reactions such as N-acylation or participation in the cyclization, which would lead to a complex mixture of products and significantly lower the yield of the desired compound.

Troubleshooting Guide: N-Protection

Issue Possible Cause(s) Troubleshooting & Optimization
Incomplete Reaction - Insufficient amount of Boc-anhydride ((Boc)₂O).- Inadequate base to neutralize the generated acid.- Low reaction temperature.- Use a slight excess (1.1-1.2 equivalents) of (Boc)₂O.- Ensure at least one equivalent of a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is used.- Monitor the reaction by TLC. If it stalls, consider gentle warming (to 40 °C) or extending the reaction time.
Low Yield - Product loss during aqueous work-up due to the partial water solubility of the Boc-protected product.- Hydrolysis of the Boc group during an overly acidic work-up.- After the reaction, quench with a saturated solution of NaHCO₃ or NH₄Cl.- During extraction with an organic solvent (e.g., dichloromethane or ethyl acetate), perform multiple extractions to maximize recovery.- Ensure the pH of the aqueous layer remains neutral or slightly basic during the work-up.
Difficult Purification - Excess (Boc)₂O and its byproducts remaining in the crude product.- After the reaction, add a small amount of a primary or secondary amine (like a few drops of piperidine) to quench any remaining (Boc)₂O.- Purify the crude product by flash column chromatography on silica gel.
Part 2: Imidazole Ring Formation via the Pinner Reaction and Cyclization

A common and effective method for constructing the imidazole ring is through the Pinner reaction of an N-protected piperidine-3-carbonitrile. This forms an imidate salt, which is then cyclized with an aminoacetaldehyde equivalent to form an imidazoline, a precursor to the final imidazole.

Question 2: I'm having trouble with the Pinner reaction of N-Boc-piperidine-3-carbonitrile. The reaction is sluggish, and I'm getting a lot of side products. What's going wrong?

Answer: The Pinner reaction is notoriously sensitive to reaction conditions. It involves the acid-catalyzed addition of an alcohol to a nitrile to form an imidate salt (a Pinner salt).[1][2] The key challenges are the absolute requirement for anhydrous conditions and the thermal instability of the imidate intermediate.[2]

Troubleshooting Guide: The Pinner Reaction

Issue Possible Cause(s) Troubleshooting & Optimization
No or Low Conversion - Presence of water in the reagents or solvent, which hydrolyzes the imidate back to the nitrile or to an amide.- Insufficient acid catalyst (HCl gas).- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (N₂ or Ar).- Use anhydrous solvents (e.g., diethyl ether, dioxane, or the alcohol reactant itself).- Ensure a steady stream of dry HCl gas is bubbled through the reaction mixture at a low temperature (0 °C).[3]
Formation of Amide Byproduct - The imidate salt is thermally unstable and can rearrange to the more stable N-alkyl amide, especially at elevated temperatures.[1]- Maintain a low reaction temperature (0 °C or below) throughout the addition of HCl and the subsequent stirring.[2]
Inconsistent Results - The concentration of HCl in the alcohol can vary, affecting the reaction rate.- For better reproducibility, prepare a saturated solution of HCl in the anhydrous alcohol at 0 °C before adding the nitrile.

Question 3: My cyclization of the imidate with aminoacetaldehyde dimethyl acetal is giving low yields. What are the critical parameters for this step?

Answer: The cyclization step involves the reaction of the in situ-generated imidate with an aminoacetaldehyde equivalent, followed by the elimination of alcohol to form the imidazoline ring. The key is to control the stoichiometry and reaction temperature to favor the desired cyclization pathway.

Troubleshooting Guide: Cyclization to Imidazoline

Issue Possible Cause(s) Troubleshooting & Optimization
Low Yield of Imidazoline - Incomplete formation of the imidate in the previous step.- Competitive side reactions of the imidate (e.g., hydrolysis).- The reaction temperature is too low for efficient cyclization.- It is often best to perform this as a one-pot reaction following the Pinner reaction without isolating the unstable imidate.[1] - After the Pinner reaction is complete, neutralize the excess HCl with a suitable base before adding the aminoacetaldehyde dimethyl acetal.- After the addition of the aminoacetaldehyde dimethyl acetal, allow the reaction to warm to room temperature or slightly above to drive the cyclization.
Formation of Multiple Products - The aminoacetaldehyde dimethyl acetal can be unstable under strongly acidic conditions.- Ensure the excess HCl from the Pinner reaction is neutralized before adding the aminoacetaldehyde dimethyl acetal. A tertiary amine base is suitable for this.
Part 3: Dehydrogenation of the Imidazoline Ring

The final step in forming the aromatic imidazole ring is the dehydrogenation (oxidation) of the imidazoline intermediate.

Question 4: I am struggling with the dehydrogenation of the N-Boc-2-(piperidin-3-yl)imidazoline. Common oxidizing agents are not working well. What are the recommended methods?

Answer: The dehydrogenation of imidazolines to imidazoles can be challenging, and the choice of oxidant is critical to avoid over-oxidation or side reactions with the piperidine ring. While various methods exist, two commonly employed and effective strategies are the use of palladium on carbon (Pd/C) at elevated temperatures or oxidation with dimethyl sulfoxide (DMSO).[4]

Troubleshooting Guide: Dehydrogenation to Imidazole

Method Advantages Common Issues Troubleshooting & Optimization
Palladium on Carbon (Pd/C) - Generally clean reactions with easy catalyst removal by filtration.- Incomplete conversion.- Catalyst poisoning.- Requires high temperatures and long reaction times.- Use a high-boiling, inert solvent like xylene or mesitylene.- Ensure the catalyst is of good quality. A 10% Pd/C loading is standard.- Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Dimethyl Sulfoxide (DMSO) - Cost-effective and avoids the use of heavy metals.- Can be more effective for certain substrates where Pd/C fails.[4]- Requires high temperatures (typically >120 °C), which can lead to decomposition.- Removal of DMSO during work-up can be challenging.- Use DMSO as the solvent and heat the reaction to 120-150 °C.[4]- For work-up, dilute the reaction mixture with water and extract the product with an organic solvent. Multiple extractions may be necessary.- A final purification by column chromatography is often required to remove any residual DMSO and byproducts.
Part 4: N-Deprotection and Final Product Purification

Question 5: I am having issues with the final Boc deprotection and purification of this compound. The product seems to be water-soluble and difficult to isolate.

Answer: The final product, this compound, is a relatively polar molecule with two basic nitrogen atoms, which can lead to high water solubility, especially in its protonated form. This requires careful handling during the deprotection and purification steps.

Troubleshooting Guide: Deprotection and Purification

Issue Possible Cause(s) Troubleshooting & Optimization
Incomplete Deprotection - Insufficient acid strength or amount.- Short reaction time.- Use a strong acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of HCl in an organic solvent (e.g., dioxane or methanol).- Monitor the reaction by TLC until the starting material is fully consumed.
Product Loss During Work-up - The product is highly water-soluble as its salt form after acidic deprotection.- After deprotection, carefully basify the reaction mixture to a pH of >10 with a strong base (e.g., NaOH or K₂CO₃) to obtain the free base, which is more soluble in organic solvents.- Extract the product with a more polar solvent like a mixture of chloroform and isopropanol.- Alternatively, after removing the solvent post-deprotection, the crude salt can be purified directly.
Difficult Purification - The product is a polar, basic compound that may streak on silica gel.- Presence of inorganic salts from the work-up.- For column chromatography, consider using a silica gel column treated with a small amount of triethylamine in the eluent to prevent streaking.- Alternatively, purification can be achieved by recrystallization of the product as a salt (e.g., the dihydrochloride salt).

Experimental Protocols & Visualizations

Synthetic Workflow Overview

Synthetic Workflow A Piperidine-3-carbonitrile B N-Boc-piperidine-3-carbonitrile A->B (Boc)₂O, Et₃N C Pinner Salt Intermediate B->C HCl (g), EtOH, 0 °C D N-Boc-2-(piperidin-3-yl)imidazoline C->D 1. Neutralize 2. Aminoacetaldehyde   dimethyl acetal E N-Boc-3-(1H-imidazol-2-yl)piperidine D->E Pd/C, Xylene, Δ or DMSO, Δ F This compound E->F TFA, DCM or HCl/Dioxane

Caption: A typical synthetic route to this compound.

Protocol 1: N-Boc Protection of Piperidine-3-carbonitrile
  • To a solution of piperidine-3-carbonitrile (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.2 eq).

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-piperidine-3-carbonitrile.

Protocol 2: One-Pot Imidazole Formation and Deprotection
  • Cool a solution of N-Boc-piperidine-3-carbonitrile (1.0 eq) in anhydrous ethanol (0.2 M) to 0 °C under an inert atmosphere.

  • Bubble dry HCl gas through the solution for 30-45 minutes, maintaining the temperature at 0 °C.

  • Seal the reaction vessel and stir at 0 °C for 24 hours.

  • Remove the excess HCl by bubbling nitrogen through the solution.

  • Add aminoacetaldehyde dimethyl acetal (1.5 eq) and stir at room temperature for 24 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in xylene (0.1 M), add 10% Pd/C (10 mol%), and reflux for 12-24 hours.

  • Cool the mixture, filter through Celite®, and concentrate the filtrate.

  • Dissolve the crude N-Boc-3-(1H-imidazol-2-yl)piperidine in a 1:1 mixture of TFA and DCM and stir at room temperature for 2 hours.

  • Concentrate the mixture, dissolve the residue in water, and basify with 2M NaOH to pH > 10.

  • Extract the aqueous layer with a 3:1 mixture of chloroform/isopropanol.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.

Troubleshooting Logic: Low Yield in Imidazole Formation

Troubleshooting Low Yield start Low Yield of This compound pinner_check Check Pinner Reaction Step start->pinner_check anhydrous Ensure anhydrous conditions? pinner_check->anhydrous Yes solution_pinner Solution: - Dry all reagents/solvents. - Maintain 0°C. pinner_check->solution_pinner No dehydrogenation_check Check Dehydrogenation Step catalyst_activity Pd/C catalyst active? dehydrogenation_check->catalyst_activity Yes solution_dehydro Solution: - Use fresh catalyst. - Increase temp or time. dehydrogenation_check->solution_dehydro No deprotection_check Check Deprotection/Work-up ph_workup pH > 10 during extraction? deprotection_check->ph_workup Yes solution_deprotect Solution: - Adjust pH carefully. - Use polar extraction solvent. deprotection_check->solution_deprotect No temp_control Temperature kept at 0°C? anhydrous->temp_control Yes anhydrous->solution_pinner No temp_control->dehydrogenation_check Yes temp_control->solution_pinner No reaction_time Sufficient reaction time/temp? catalyst_activity->reaction_time Yes catalyst_activity->solution_dehydro No reaction_time->deprotection_check Yes reaction_time->solution_dehydro No extraction_solvent Using appropriate solvent (e.g., CHCl₃/IPA)? ph_workup->extraction_solvent Yes ph_workup->solution_deprotect No extraction_solvent->solution_deprotect No

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

Technical Support Center: 3-(1H-imidazol-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(1H-imidazol-2-yl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of this compound. Our goal is to equip you with the knowledge to anticipate and resolve potential experimental challenges, ensuring the integrity and reproducibility of your results.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to the presence of both the imidazole and piperidine moieties, which are common scaffolds in many biologically active molecules.[1] Understanding the stability of this compound is critical for its effective use in research and development, from storage and handling to its application in various experimental assays. This guide provides practical advice based on the chemical properties of the constituent rings and general principles of small molecule stability.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Storage and Handling

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored as a solid in a tightly sealed container at -20°C, protected from light and moisture. The piperidine ring can be susceptible to oxidation over time, and the imidazole ring is hygroscopic. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for extended periods.

Q2: Can I store this compound in solution? If so, what are the best practices?

A2: While storing in solution is convenient for immediate use, it is generally not recommended for long-term storage due to the increased risk of degradation. If you must store in solution for a short period (less than a week), use a dry, aprotic solvent such as anhydrous DMSO or DMF. Solutions should be stored at -80°C and protected from light. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. It is best practice to prepare fresh solutions for each experiment.

Q3: The compound has changed color (e.g., from white to yellow/brown). Is it still usable?

A3: A change in color is a visual indicator of potential degradation or the presence of impurities. While a slight discoloration may not significantly impact the outcome of all experiments, it is a sign of compromised purity. We strongly recommend re-analyzing the compound's purity by HPLC or LC-MS before use. For sensitive applications, it is best to use a fresh, pure batch of the compound.

Stability in Experimental Conditions

Q4: How stable is this compound at different pH values?

A4: The stability of this compound is pH-dependent. The imidazole ring has a pKa of approximately 7, making it a weak base.[2] The piperidine ring is also basic. In acidic conditions (pH < 4), the compound will be protonated and is generally more soluble and stable against oxidative degradation. However, strongly acidic conditions may promote hydrolysis of certain formulations. In neutral to basic conditions (pH > 7), the compound is in its free base form, which is more susceptible to oxidation, particularly at the piperidine ring. For assays requiring physiological pH, it is crucial to use freshly prepared solutions and consider the inclusion of antioxidants if the experimental duration is long.

Q5: Is the compound sensitive to light?

A5: Yes, compounds containing piperidine moieties can be susceptible to light-induced degradation, including epimerization if chiral centers are present.[3][4] It is recommended to handle the solid compound and its solutions under subdued light and to store them in amber vials or containers wrapped in aluminum foil. Photostability studies should be conducted if the compound will be exposed to light for extended periods during an experiment, following ICH Q1B guidelines.[5]

Q6: What is the thermal stability of this compound?

A6: The imidazole ring itself is thermally stable, with degradation typically occurring at temperatures above 200-400°C.[6][7][8][9][10] However, the overall thermal stability of this compound in an experimental setting will be lower and dependent on the specific conditions (e.g., presence of oxygen, catalysts). For most laboratory applications conducted at or near room temperature, thermal degradation is not a primary concern. If your experiment involves heating, it is advisable to perform a preliminary thermal stability test.

Purity and Analysis

Q7: What are the common impurities I might find in a sample of this compound?

A7: Impurities can arise from the synthesis process or from degradation upon storage.

  • Synthesis-related impurities: These can include starting materials, reagents, and byproducts from side reactions. The specific impurities will depend on the synthetic route used.

  • Degradation products: Upon storage, oxidative degradation of the piperidine ring can lead to the formation of N-oxides or dehydrogenated products like 3-(1H-imidazol-2-yl)tetrahydropyridine. Hydrolysis products may be present if the compound has been exposed to moisture.

Q8: What analytical methods are recommended for assessing the purity of this compound?

A8: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for purity assessment. Due to the basic nature of the compound, peak tailing may be observed on standard C18 columns. To mitigate this, consider using a base-deactivated column or adding a competing base like triethylamine (TEA) to the mobile phase.[11] For structural confirmation and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural elucidation and can be used for quantitative analysis (qNMR).

Analytical Technique Purpose Key Considerations
HPLC-UV Purity assessment and quantification.Use a base-deactivated column. Mobile phase may require additives like TEA to reduce peak tailing.
LC-MS Impurity identification and structural confirmation.Helps in identifying potential degradation products by their mass-to-charge ratio.
¹H and ¹³C NMR Structural confirmation and purity estimation.Provides detailed structural information. Can be used for quantitative analysis with an internal standard.

Part 2: Troubleshooting Guides

This section provides step-by-step guides to address specific issues you may encounter during your experiments.

Guide 1: Inconsistent or Non-Reproducible Assay Results

Issue: You are observing significant variability in your experimental results when using this compound.

Potential Cause: This is often linked to the degradation of the compound in your stock or working solutions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent assay results.

Step-by-Step Protocol:

  • Verify Solution Integrity: Always prepare fresh solutions of this compound for each experiment. If you are using a previously prepared stock solution, its degradation is a likely cause of inconsistency.

  • Solvent Quality Control: Ensure that the solvent used for preparing solutions is of high purity and anhydrous. For DMSO, use a sealed bottle of anhydrous grade and handle it in a way that minimizes water absorption.

  • Purity Check of Solid Compound: If the issue persists with freshly prepared solutions, the purity of the solid material may be compromised.

    • Action: Analyze a sample of the solid compound using HPLC-UV or LC-MS.

    • Expected Outcome: A pure sample should show a major peak with an area percentage of >95%. If significant impurity peaks are detected, a new batch of the compound should be procured.

  • Evaluate Assay Conditions: The pH of your assay buffer can impact the stability of the compound.

    • Action: If your assay is performed at a neutral or basic pH for an extended period, consider running a time-course experiment to assess the compound's stability under these conditions. If degradation is observed, try to minimize the incubation time or, if compatible with your assay, add a suitable antioxidant.

Guide 2: Poor Solubility in Aqueous Buffers

Issue: You are having difficulty dissolving this compound in your aqueous assay buffer.

Potential Cause: The free base form of the compound may have limited aqueous solubility.

Solubility Enhancement Workflow:

G A Start: Poor Solubility B Prepare a concentrated stock in an organic solvent (e.g., DMSO) A->B C Serially dilute the stock solution into the aqueous buffer B->C D Observe for precipitation C->D E Adjust the pH of the buffer to be slightly acidic (pH 5-6) D->E Precipitation occurs H End: Soluble Compound D->H No precipitation F Re-attempt dissolution E->F F->D G Consider using a solubilizing agent (e.g., cyclodextrins), if compatible F->G Still insoluble G->H

Caption: Workflow for improving the solubility of this compound.

Step-by-Step Protocol:

  • Use of a Co-solvent: The recommended method is to first prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. Then, perform a stepwise dilution into the aqueous buffer while vortexing. Be mindful of the final concentration of the organic solvent in your assay, as it may affect the biological system.

  • pH Adjustment: Since this compound is a basic compound, its solubility in aqueous solutions can be increased by lowering the pH.

    • Action: Adjust the pH of your buffer to a slightly acidic value (e.g., pH 5-6). This will protonate the basic nitrogen atoms, forming a more soluble salt.

    • Caution: Ensure that the adjusted pH is compatible with your experimental assay and does not affect the activity of other components.

  • Use of Solubilizing Agents: If pH adjustment is not feasible, consider the use of excipients such as cyclodextrins, which can encapsulate the molecule and improve its aqueous solubility. The compatibility of these agents with your specific assay must be verified.

References

optimizing reaction conditions for 3-(1H-imidazol-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for advanced technical guidance, this document serves as a dedicated support center for researchers, chemists, and drug development professionals engaged in the synthesis of 3-(1H-imidazol-2-yl)piperidine. As a Senior Application Scientist, my objective is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize this challenging synthesis effectively. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, ensuring a robust and reproducible process.

Section 1: Core Synthetic Strategy and Mechanism

The most reliable and commonly employed strategy for synthesizing this compound involves constructing the imidazole ring onto a pre-functionalized and protected piperidine scaffold. This approach offers superior control over regioselectivity and minimizes the formation of complex side products. The general workflow begins with an N-protected piperidine-3-carboxaldehyde, which undergoes a cyclocondensation reaction to form the imidazole ring, followed by a final deprotection step.

G cluster_0 Phase 1: Precursor Preparation cluster_1 Phase 2: Imidazole Ring Formation cluster_2 Phase 3: Deprotection & Isolation Start N-Boc-Piperidine Precursor N-Boc-3-formylpiperidine Start->Precursor Oxidation of Alcohol or Reduction of Ester Reaction Cyclocondensation (Modified Debus-Radziszewski Reaction) Precursor->Reaction Reagents Glyoxal, NH4OAc (Ammonia Source) Reagents->Reaction Protected_Product N-Boc-3-(1H-imidazol-2-yl)piperidine Reaction->Protected_Product Deprotection Acidic Cleavage (e.g., TFA or HCl) Protected_Product->Deprotection Final_Product This compound Deprotection->Final_Product Purification Purification (Chromatography/Crystallization) Final_Product->Purification

Figure 1. General Synthetic Workflow.

The core of this synthesis is the Debus-Radziszewski reaction , first reported in 1858, which forms the imidazole ring from a dicarbonyl compound (glyoxal), an aldehyde, and ammonia.[1] While classic conditions often result in low yields, modern variations have significantly improved efficiency.[2] The reaction proceeds through the initial formation of a Schiff base intermediate from the aldehyde and ammonia, followed by condensation with the dicarbonyl compound and subsequent cyclization and oxidation to yield the aromatic imidazole ring.[3]

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low (<30%). What are the primary factors to investigate?

Answer: Low yield is a frequent challenge, often stemming from several sources. A systematic approach is crucial for diagnosis.

  • Incomplete Reaction: The reaction may stall before completion. Monitor the consumption of the starting aldehyde (N-Boc-3-formylpiperidine) via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material persists, consider increasing the reaction temperature or time. Microwave irradiation can dramatically reduce reaction times and improve yields, often under solvent-free conditions.[4]

  • Reagent Quality:

    • Aldehyde: Ensure the N-Boc-3-formylpiperidine is pure. Aldehydes are susceptible to oxidation to carboxylic acids, which will not participate in the reaction.

    • Ammonia Source: Ammonium acetate is commonly used and should be anhydrous. The presence of excess water can hinder the initial condensation steps.

    • Glyoxal: Use a freshly opened or properly stored solution of glyoxal (typically 40 wt. % in water). Polymeric glyoxal will be unreactive.

  • Side Reactions: The formation of stable, non-productive intermediates is a common culprit. The most frequent issue is the reaction stalling at the Schiff base stage. See the next question for a detailed solution.

  • Atmosphere: The final step of the imidazole synthesis is an oxidation. While often occurring in situ, running the reaction open to the air (if safe for the chosen solvent) or ensuring an oxidizing species is present can be beneficial.[3]

G cluster_check Diagnostic Checks cluster_solution Potential Solutions Start Low Yield Observed Check_Completion Monitor Reaction (TLC, LC-MS) Start->Check_Completion Check_Reagents Verify Reagent Purity (Aldehyde, NH4OAc) Start->Check_Reagents Check_Side_Products Analyze Byproducts (NMR, MS) Start->Check_Side_Products Increase_Energy Increase Temperature or Use Microwave Check_Completion->Increase_Energy Optimize_Solvent Screen Solvents Check_Reagents->Optimize_Solvent Change_Catalyst Introduce Catalyst (e.g., Lewis Acid) Check_Side_Products->Change_Catalyst Control_Atmosphere Ensure Oxidative Conditions Check_Side_Products->Control_Atmosphere

Figure 2. Troubleshooting Decision Tree for Low Yield.

Question 2: My main product is a Schiff base intermediate, not the imidazole. How do I drive the reaction to completion?

Answer: Formation of the Schiff base (imine) is a necessary step, but its accumulation indicates that the subsequent cyclization and oxidation are the rate-limiting steps.

  • Causality: The reaction between the aldehyde and ammonia to form an imine is often fast. The subsequent steps require the condensation with glyoxal and an oxidation event to form the aromatic imidazole ring. If conditions are not sufficiently forcing, the reaction stalls.

  • Solution 1: Catalysis: The introduction of a catalyst is highly recommended to promote cyclization.

    • Lewis Acids: Catalysts like ZnCl₂, Fe₃O₄ nanoparticles, or CuI can activate the carbonyl groups, facilitating the condensation steps.[1][4]

    • Protic Acids: A catalytic amount of a mild acid like acetic acid (often already present if using ammonium acetate) or a solid acid catalyst can also improve yields.[4]

  • Solution 2: Temperature and Solvent: Higher temperatures are generally required to overcome the activation energy for cyclization. Refluxing in a higher-boiling solvent like ethanol, butanol, or DMF can be effective.[5][6] Green solvents like glycerol have also been shown to be effective, often at temperatures around 90 °C.[7]

  • Solution 3: Ensure Oxidative Conditions: The final aromatization is an oxidation. If the reaction is run under strictly inert (e.g., nitrogen or argon) atmosphere, it may fail. Ensure the reaction is exposed to air or consider adding a mild oxidant if compatible with your other reagents.

Question 3: Purification of the final, deprotected this compound is challenging due to its high polarity. What are the best practices?

Answer: The final product is a polar, basic compound, which can make standard silica gel chromatography difficult.

  • Strategy 1: Chromatography on Treated Silica:

    • Basic Wash: Pre-treat your silica gel by slurrying it in a solvent system containing 1-2% triethylamine or ammonia. This neutralizes the acidic sites on the silica, preventing the basic product from streaking or irreversibly binding.

    • Solvent System: Use a polar solvent system. A gradient of dichloromethane (DCM) to DCM/Methanol (e.g., 9:1 or 8:2) with 0.5-1% triethylamine or ammonium hydroxide is a good starting point.

  • Strategy 2: Reverse-Phase Chromatography: If the compound is still difficult to purify, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid can be very effective. The product will be isolated as the corresponding salt.

  • Strategy 3: Salt Formation & Crystallization: Convert the free base into a salt (e.g., hydrochloride or hydrobromide) by treating a solution of the purified oil with HCl in ether or HBr in acetic acid. These salts are often crystalline solids that can be purified by recrystallization, which is an excellent method for removing minor impurities.

Question 4: The N-Boc deprotection with TFA is not clean. What are the alternatives?

Answer: While TFA in DCM is standard, it can sometimes lead to side reactions or incomplete removal.[8]

  • Alternative 1: HCl in Dioxane/Methanol: A solution of 4M HCl in 1,4-dioxane is a very effective reagent for Boc deprotection. It is often faster and cleaner than TFA. The product is directly isolated as the hydrochloride salt, which can simplify workup.

  • Alternative 2: Thermal Deprotection: For some substrates, heating the N-Boc protected intermediate can cause thermolytic cleavage of the Boc group.[8][9] This is particularly effective under continuous flow conditions but can also be performed in batch in a high-boiling solvent like toluene or TFE, though requires careful optimization to avoid decomposition of the desired product.[9]

  • Workup is Key: After acidic deprotection, it's crucial to either isolate the salt directly or carefully neutralize the reaction to obtain the free base. A basic wash (e.g., with saturated sodium bicarbonate) followed by extraction is typical, but be aware of the high water solubility of your product. It may be preferable to remove the acid under vacuum and proceed with purification.

Section 3: FAQs and Data Summaries

FAQ 1: What is the best catalyst for the imidazole formation step?

There is no single "best" catalyst, as the optimal choice depends on the specific substrate, solvent, and reaction conditions. However, a comparison can guide your selection:

Catalyst TypeExamplesTypical ConditionsProsCons
Lewis Acids ZnCl₂, CuI, Fe₃O₄ NPs0.1-1.0 equiv, 80-140 °CGenerally effective, reusable (NPs)Can be hygroscopic, may require specific workup
Protic Acids Acetic Acid, Lactic AcidCatalytic to solvent quantitiesInexpensive, biodegradable (lactic acid)Can promote side reactions if too strong/concentrated
Heterogeneous Silica-supported Sulfonic AcidCatalyst loading variesEasily removed by filtration, reusableMay have lower activity than homogeneous catalysts
No Catalyst -High Temp (e.g., >100 °C)Simplifies purificationOften results in lower yields and longer times[4]

FAQ 2: How does solvent choice impact the reaction?

The solvent plays a critical role in reactant solubility and can influence the reaction rate and pathway.

SolventTypical Temp.AdvantagesDisadvantages
Ethanol Reflux (~78 °C)Good solubility for many reagents, common lab solventRelatively low boiling point may require long reaction times
Glycerol 90-120 °CGreen solvent, can promote high yields without a catalyst[7]High viscosity can make stirring and workup difficult
DMF 80-150 °CHigh boiling point, good solvating powerCan be difficult to remove, potential for decomposition at high temp
Ionic Liquids RT - 100 °CGreen solvent, can be recycled, may enhance selectivity[10]High cost, can complicate product isolation
Solvent-Free >100 °C or MicrowaveEnvironmentally friendly, can be very fastOnly suitable for thermally stable, liquid/low-melting point reactants

Section 4: Key Experimental Protocols

Protocol 1: Synthesis of tert-butyl this compound-1-carboxylate

This protocol is a representative procedure based on modern catalyzed methods.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add N-Boc-3-formylpiperidine (1.0 equiv.), ammonium acetate (3.0 equiv.), and a chosen catalyst (e.g., CuI, 0.1 equiv.).

  • Solvent Addition: Add the chosen solvent (e.g., ethanol or butanol, to make a ~0.5 M solution).

  • Reagent Addition: Add glyoxal (1.2 equiv., 40 wt. % in H₂O) to the stirring mixture.

  • Heating: Heat the reaction mixture to reflux (or the target temperature, e.g., 90 °C for glycerol) and monitor by TLC or LC-MS until the starting aldehyde is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a solid catalyst was used, filter it off.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate or DCM.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure N-Boc protected product.

Protocol 2: Deprotection to this compound

This protocol uses standard acidic conditions.

  • Reaction Setup: Dissolve the purified tert-butyl this compound-1-carboxylate (1.0 equiv.) in a minimal amount of dichloromethane (DCM) or methanol in a round-bottom flask.

  • Acid Addition: Cool the solution in an ice bath (0 °C). Slowly add the deprotecting agent (e.g., trifluoroacetic acid (TFA), 5-10 equiv., or 4M HCl in dioxane, 3-5 equiv.).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Workup (for Free Base):

    • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

    • Re-dissolve the residue in a small amount of water and cool in an ice bath.

    • Carefully basify the aqueous solution with a strong base (e.g., 2M NaOH or solid K₂CO₃) to pH > 10.

    • Extract the aqueous layer multiple times with a polar organic solvent (e.g., DCM or a 9:1 mixture of DCM:isopropanol).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, which may be an oil or a solid.

  • Workup (for HCl Salt):

    • If using HCl in dioxane, simply concentrate the reaction mixture to dryness under reduced pressure. The resulting solid is the hydrochloride salt, which can be triturated with a solvent like diethyl ether to improve purity.

References

Technical Support Center: Synthesis of 3-(1H-imidazol-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(1H-imidazol-2-yl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and mitigate the formation of unwanted side products. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and versatile method for constructing the 2-substituted imidazole ring system in this context is a variation of the Debus-Radziszewski imidazole synthesis.[1] This multicomponent reaction typically involves the condensation of a 1,2-dicarbonyl compound (e.g., glyoxal), an aldehyde (a protected piperidine-3-carbaldehyde), and an ammonia source.

Q2: I am observing a complex mixture of products in my final reaction. What are the likely culprits?

A2: A complex product mixture often points to several competing side reactions. Key possibilities include the formation of oligomeric species from the reaction of glyoxal with ammonia, incompletely cyclized intermediates, and regioisomers if unsymmetrical dicarbonyls are used. The purity of the starting materials, particularly the aldehyde, is also a critical factor.

Q3: My reaction yield is consistently low. What are the primary factors affecting the yield?

A3: Low yields can stem from a variety of factors. Incomplete reaction, suboptimal reaction conditions (temperature, concentration, reaction time), and the formation of side products are the most common causes. The stability of the piperidine-3-carbaldehyde derivative under the reaction conditions is also a crucial aspect to consider, as it can be prone to degradation.

Q4: Is the order of reagent addition important in the Debus-Radziszewski synthesis?

A4: Yes, the order of addition can significantly influence the reaction outcome. For instance, pre-reacting the aldehyde and ammonia source to form an imine intermediate before the addition of the dicarbonyl compound can sometimes favor the desired reaction pathway and minimize side reactions. Experimental studies on similar systems have shown that the selectivity of the reaction can be influenced by the sequence of mixing the initial reagents.[2]

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section provides a detailed analysis of potential side reactions, their mechanistic origins, and actionable troubleshooting steps.

Issue 1: Formation of Oligomeric Byproducts

Observation: A significant amount of insoluble, polymeric material is observed in the reaction mixture, complicating product isolation and reducing the yield of the desired this compound.

Root Cause Analysis: This is a well-documented issue in reactions involving glyoxal and ammonia or primary amines.[3][4][5] In aqueous or protic media, glyoxal can react with ammonia to form a complex mixture of nitrogen-containing oligomers. These reactions can compete with the desired imidazole ring formation.

Mitigation Strategies:

  • Solvent Selection: Consider using a less polar, aprotic solvent to disfavor the formation of aqueous-phase oligomers.

  • Temperature Control: Maintain a controlled and optimized reaction temperature. Excursions to higher temperatures can accelerate oligomerization.

  • Stoichiometry and Controlled Addition: Use a precise stoichiometry of reactants. A slow, controlled addition of the glyoxal to the reaction mixture containing the piperidine-derived aldehyde and ammonia source can help to favor the desired trimolecular condensation over the bimolecular self-condensation of glyoxal and ammonia.

Issue 2: Incomplete Cyclization and Intermediate Accumulation

Observation: Spectroscopic analysis (e.g., LC-MS, NMR) of the crude product reveals the presence of species with masses corresponding to intermediates, such as the diimine formed from glyoxal and ammonia, or the condensation product of the piperidine aldehyde with one of the other reactants.

Root Cause Analysis: The Debus-Radziszewski reaction is a multi-step process.[1] Incomplete reaction due to insufficient reaction time, suboptimal temperature, or inappropriate pH can lead to the accumulation of intermediates. The cyclization step to form the imidazole ring can be the rate-limiting step.

Mitigation Strategies:

  • Reaction Time and Temperature: Systematically screen reaction times and temperatures to ensure the reaction proceeds to completion. Monitoring the reaction progress by TLC or LC-MS is crucial.

  • pH Adjustment: The pH of the reaction medium can influence the rate of both imine formation and the subsequent cyclization. The use of a buffer or a controlled amount of an acid or base catalyst may be beneficial.

  • Catalyst Screening: While often run without an explicit catalyst, Lewis acids or Brønsted acids can sometimes promote cyclization. However, care must be taken as this can also promote side reactions.

Issue 3: Formation of Regioisomers (if applicable)

Observation: When using an unsymmetrical 1,2-dicarbonyl compound (e.g., methylglyoxal instead of glyoxal), two or more isomeric products are observed.

Root Cause Analysis: The condensation of an unsymmetrical dicarbonyl with the aldehyde and ammonia can occur in two different orientations, leading to the formation of regioisomers.

Mitigation Strategies:

  • Symmetrical Dicarbonyls: The most straightforward solution is to use a symmetrical dicarbonyl compound like glyoxal to avoid regioisomerism.

  • Directed Synthesis: If a substituted imidazole is required, a stepwise synthetic approach that unambiguously controls the regiochemistry may be necessary, although this will increase the number of synthetic steps.

Experimental Protocols and Workflows

General Protocol for this compound Synthesis (Debus-Radziszewski Approach)

This is a generalized procedure and may require optimization for specific substrates and scales.

  • Preparation of the Aldehyde: Start with a suitable N-protected piperidine-3-carbaldehyde. The choice of protecting group (e.g., Boc, Cbz) is critical to prevent side reactions at the piperidine nitrogen.

  • Reaction Setup: In a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected piperidine-3-carbaldehyde in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

  • Ammonia Source: Add the ammonia source. This can be aqueous ammonia, ammonium acetate, or ammonia gas dissolved in a solvent.

  • Dicarbonyl Addition: To the stirred mixture, add the 1,2-dicarbonyl compound (e.g., a 40% aqueous solution of glyoxal) dropwise at a controlled temperature.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up and Purification: After completion, cool the reaction mixture and perform an appropriate work-up, which may involve extraction and washing. The crude product is then purified, typically by column chromatography on silica gel.

  • Deprotection: The final step involves the removal of the N-protecting group from the piperidine ring to yield the target compound, this compound.

Troubleshooting Workflow Diagram

G cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting cluster_solutions Mitigation Strategies Start Start Synthesis Reaction Debus-Radziszewski Reaction: - N-protected piperidine-3-carbaldehyde - Glyoxal - Ammonia source Start->Reaction Workup Reaction Work-up & Purification Reaction->Workup Analysis Analyze Crude Product (LC-MS, NMR, etc.) Workup->Analysis Product Desired Product LowYield Low Yield? Analysis->LowYield Check Yield ComplexMixture Complex Mixture? Analysis->ComplexMixture Check Purity LowYield->Product No IncompleteRxn Incomplete Reaction: - Increase reaction time/temp - Adjust pH - Monitor closely LowYield->IncompleteRxn Yes ComplexMixture->Product No Oligomers Oligomer Formation: - Adjust solvent - Control temperature - Slow addition of glyoxal ComplexMixture->Oligomers Yes OtherSideRxns Other Side Reactions: - Check starting material purity - Consider alternative routes ComplexMixture->OtherSideRxns Yes

Caption: A workflow for troubleshooting common issues in the synthesis of this compound.

Data Summary Table

Issue Potential Cause Key Analytical Signature Recommended Action
Low YieldIncomplete reactionPresence of starting materials in crude productIncrease reaction time and/or temperature; optimize pH.
Product degradationMultiple unidentified impuritiesRe-evaluate stability of reactants and product under reaction conditions.
Complex MixtureOligomerization of glyoxal/ammoniaInsoluble polymeric material; broad signals in NMR.Change solvent; control temperature; slow addition of glyoxal.
Formation of intermediatesPeaks in LC-MS corresponding to partially reacted species.Prolong reaction time; optimize temperature and pH for cyclization.
Impure starting materialsUnexpected impurities in the final product.Verify purity of all starting materials before use.

Mechanistic Insights

The formation of the desired imidazole ring competes with several other pathways. Understanding these can aid in directing the reaction towards the desired product.

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Aldehyde Piperidine-3- carbaldehyde (Protected) Desired_Pathway Desired Pathway: Trimerization Aldehyde->Desired_Pathway Glyoxal Glyoxal Glyoxal->Desired_Pathway Side_Pathway1 Side Pathway 1: Glyoxal + Ammonia Oligomerization Glyoxal->Side_Pathway1 Ammonia Ammonia Ammonia->Desired_Pathway Ammonia->Side_Pathway1 Side_Pathway2 Side Pathway 2: Incomplete Cyclization Desired_Pathway->Side_Pathway2 Imidazole This compound Desired_Pathway->Imidazole Oligomers Oligomers Side_Pathway1->Oligomers Intermediates Intermediates Side_Pathway2->Intermediates

Caption: Competing reaction pathways in the synthesis of this compound.

References

Technical Support Center: A Guide to Improving the Purity of 3-(1H-imidazol-2-yl)piperidine Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(1H-imidazol-2-yl)piperidine. This document is designed for researchers, medicinal chemists, and drug development professionals who work with this versatile heterocyclic building block. The purity of this compound is paramount for the success of subsequent synthetic steps and the reliability of biological assays. This guide provides in-depth, field-proven insights into common purification challenges and offers robust, step-by-step protocols to help you achieve the desired purity for your samples.

Introduction: The Importance of Purity

This compound is a valuable scaffold in medicinal chemistry, forming the core of numerous compounds investigated for a range of therapeutic targets.[1][2] The presence of both a piperidine ring and an imidazole moiety imparts unique physicochemical properties, including two basic nitrogen centers that are key to its chemical behavior and purification. Process-related impurities, unreacted starting materials, or side-products can significantly impact downstream reaction yields, introduce artifacts in biological screening, and complicate structural analysis.[3] This guide will walk you through a logical, evidence-based approach to troubleshooting and resolving purity issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound sample?

A: Impurities are typically process-related and depend on the synthetic route. Common classes of impurities include:

  • Unreacted Starting Materials: Such as the precursors to the piperidine or imidazole rings.

  • Reagents and Catalysts: Residual coupling agents, bases (e.g., triethylamine), or metal catalysts used in the synthesis.

  • Side-Products: These can include isomers, products of over-alkylation, or by-products from competing reaction pathways.

  • Solvent Residues: Residual high-boiling point solvents like DMF or DMSO are common.

Q2: My crude product is a dark, oily residue. What is the best first step for purification?

A: For a basic compound like this compound, an acid-base extraction is almost always the most effective initial cleanup step.[4][5] This technique leverages the basicity of the piperidine and imidazole nitrogens to selectively move your target compound into an aqueous phase, leaving behind neutral or acidic organic impurities.[6][7]

Q3: Which analytical techniques are essential for assessing the purity of my final product?

A: A combination of methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Primarily for quantitative purity analysis (e.g., % area). A reversed-phase method on a C18 column is standard.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural confirmation and identifying the presence of impurities.[9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of unknown impurities, which provides critical clues for their identification and removal.[3]

Troubleshooting and Purification Workflow

This section provides a logical workflow for tackling purification challenges, from initial cleanup to final polishing.

Purification_Decision_Tree start Crude Sample This compound initial_cleanup Is the sample a complex mixture (oil, many TLC spots)? start->initial_cleanup solid_check Is the sample a solid with minor impurities? initial_cleanup->solid_check No acid_base Perform Acid-Base Extraction initial_cleanup->acid_base Yes chromatography_check Purity still low after extraction (TLC/HPLC)? solid_check->chromatography_check No recrystallize Perform Recrystallization solid_check->recrystallize Yes acid_base->chromatography_check column_chrom Perform Flash Column Chromatography chromatography_check->column_chrom Yes final_analysis Analyze Purity (HPLC, NMR, LC-MS) chromatography_check->final_analysis No column_chrom->final_analysis recrystallize->final_analysis final_product High Purity Product (>98%) final_analysis->final_product

Caption: Decision tree for selecting a purification strategy.

Detailed Troubleshooting Guides

Problem 1: My crude reaction mixture is complex and contains non-basic impurities.

Solution: Perform an acid-base extraction to isolate your basic product from neutral and acidic contaminants.

Causality: The piperidine (pKa ≈ 11) and imidazole (pKa of protonated form ≈ 7) nitrogens are readily protonated by dilute acid (e.g., 1M HCl) to form water-soluble hydrochloride salts. Neutral organic impurities (e.g., unreacted non-basic starting materials, side-products) will remain in the organic layer and can be washed away.[4][5] Subsequent basification of the aqueous layer with a strong base (e.g., NaOH) deprotonates your compound, making it soluble again in an organic solvent for re-extraction.[4][6]

Acid_Base_Workflow cluster_0 Separatory Funnel cluster_1 Beaker & Separatory Funnel dissolve 1. Dissolve crude mixture in organic solvent (e.g., DCM) add_acid 2. Wash with dilute acid (e.g., 1M HCl) dissolve->add_acid separate_layers1 3. Separate Layers add_acid->separate_layers1 organic_layer1 Organic Layer (Contains Neutral/Acidic Impurities) -> Discard separate_layers1->organic_layer1 aqueous_layer1 Aqueous Layer (Contains Protonated Product) separate_layers1->aqueous_layer1 basify 4. Basify aqueous layer with strong base (e.g., 6M NaOH) to pH > 11 aqueous_layer1->basify re_extract 5. Re-extract with organic solvent (e.g., DCM) basify->re_extract separate_layers2 6. Separate Layers re_extract->separate_layers2 aqueous_layer2 Aqueous Layer (Inorganic Salts) -> Discard separate_layers2->aqueous_layer2 organic_layer2 Organic Layer (Contains Pure Product) separate_layers2->organic_layer2 dry_evap 7. Dry organic layer (Na2SO4) and evaporate solvent organic_layer2->dry_evap

Caption: Workflow for purification via acid-base extraction.

Protocol 1: Acid-Base Extraction

  • Dissolution: Dissolve the crude material in an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it 2-3 times with 1M HCl. Combine the aqueous layers.

  • Back-Wash (Optional): Wash the combined acidic aqueous layers once with a small amount of fresh DCM to remove any trapped neutral impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add 6M NaOH solution with swirling until the pH is >11 (check with pH paper).

  • Re-extraction: Extract the basic aqueous layer 3 times with DCM. The deprotonated product will move back into the organic phase.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[11]

Problem 2: My product still shows closely-related impurities on TLC/HPLC after extraction.

Solution: Use flash column chromatography on silica gel.

Causality: Structurally similar impurities (e.g., isomers, precursors) may have similar basicity and extraction profiles. Chromatography separates compounds based on their differential partitioning between a stationary phase (silica) and a mobile phase.[4] Due to the polar and basic nature of this compound, a polar eluent system is required. The basic nitrogens can interact strongly with the acidic silanol groups on the silica surface, causing peak tailing. This is mitigated by adding a small amount of a basic modifier to the eluent.

Protocol 2: Flash Column Chromatography

  • Stationary Phase: Standard silica gel (40-63 µm).

  • Eluent Selection:

    • Start with a moderately polar system like 95:5 Dichloromethane (DCM) / Methanol (MeOH).

    • Add a basic modifier: 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to the eluent system to improve peak shape and prevent streaking.

    • Optimize the solvent ratio using Thin Layer Chromatography (TLC) to achieve a target Rf value of ~0.3 for your product.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, less polar eluent.

  • Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") for better resolution.

  • Elution: Run the column using a gradient of increasing polarity (e.g., from 2% to 10% MeOH in DCM, with constant base).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify and combine the pure product fractions.

  • Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure.

ParameterRecommendationRationale
Stationary Phase Silica GelGood for separating moderately polar to polar compounds.
Mobile Phase DCM/MeOH or CHCl₃/MeOHProvides a good polarity range for elution.
Additive 0.5-1% Et₃N or NH₄OHDeactivates acidic silica sites, preventing peak tailing of basic amines.
Loading Method Dry LoadingEnsures a tight band at the start, leading to better separation.

Table 1: Recommended parameters for flash column chromatography.

Problem 3: My product is a solid but appears discolored or melts over a wide range.

Solution: Purify the solid material by recrystallization.

Causality: Recrystallization is an effective technique for purifying solid compounds by separating the desired compound from soluble impurities.[12] The principle relies on finding a solvent system where the product has high solubility at an elevated temperature but low solubility at a cool temperature. Impurities should either remain in the solution (if highly soluble) or be removed via hot filtration (if insoluble).

Protocol 3: Recrystallization

  • Solvent Screening:

    • Test the solubility of a small amount of your product in various solvents (e.g., isopropanol, acetonitrile, ethyl acetate, toluene, or mixtures like ethanol/water).

    • A good single solvent will dissolve the compound when hot but cause it to precipitate upon cooling.

    • Alternatively, use a two-solvent system: dissolve the compound in a minimum of a "good" solvent (in which it is very soluble) and add a "poor" anti-solvent (in which it is insoluble) dropwise at the boiling point until the solution becomes turbid.[12]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent or solvent system to form a saturated solution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through celite or fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under a vacuum.

Problem 4: My NMR spectrum is difficult to interpret.

Solution: Compare your spectrum to expected chemical shifts and use 2D NMR techniques for confirmation.

Causality: The chemical environment of each proton and carbon atom in the molecule results in a characteristic signal in the NMR spectrum. By knowing the expected shifts, you can distinguish product signals from impurities.[13]

Atom Expected ¹H Shift (ppm) Expected ¹³C Shift (ppm) Notes
Imidazole C4-H, C5-H~6.8 - 7.5~115 - 125Two singlets or doublets depending on substitution.
Imidazole C2N/A~145 - 150Quaternary carbon, key signal in ¹³C NMR.
Piperidine H3 (CH)~3.0 - 3.5~45 - 55Methine proton adjacent to the imidazole ring.
Piperidine H2, H6 (CH₂)~2.8 - 3.4 (axial/eq)~45 - 55Protons adjacent to the piperidine nitrogen.
Piperidine H4, H5 (CH₂)~1.5 - 2.2~20 - 30Remaining methylene groups on the piperidine ring.

Table 2: Approximate NMR chemical shifts for the this compound scaffold in CDCl₃ or D₂O. Shifts can vary based on solvent and protonation state.[9][10][14]

Troubleshooting Tips:

  • Broad Peaks: Broad N-H signals are common. A D₂O shake can confirm their presence as they will exchange and disappear.

  • Unexpected Singlets: Check for common solvent impurities (e.g., DCM ~5.3 ppm, Acetone ~2.17 ppm, DMSO ~2.5 ppm).

  • Complex Multiplets: If the piperidine ring signals are difficult to assign, 2D NMR experiments like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) are invaluable for confirming connectivity and definitively assigning the structure.[9][10]

References

Technical Support Center: 3-(1H-imidazol-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(1H-imidazol-2-yl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this compound. Ensuring the chemical integrity of this compound is paramount for the reliability and reproducibility of your experimental results and the safety and efficacy of potential therapeutic applications. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your work.

Frequently Asked Questions (FAQs) about Common Impurities

Q1: What are the most likely process-related impurities in the synthesis of this compound?

Process-related impurities are substances that are introduced or formed during the synthesis of the target compound. Their presence can significantly impact the outcome of your experiments. Based on common synthetic routes for similar heterocyclic compounds, the following are the most probable process-related impurities for this compound:

  • Unreacted Starting Materials: The synthesis of this compound likely involves the condensation of a piperidine derivative with an imidazole precursor. Incomplete reactions can lead to the presence of residual starting materials in your final product. For instance, if the synthesis involves the reaction of 3-aminopiperidine with an imidazole-forming reagent, residual 3-aminopiperidine could be a potential impurity.

  • Reagents and Catalysts: Many organic reactions require the use of reagents and catalysts that can be carried over into the final product if not completely removed during workup and purification. For example, if a base like triethylamine is used, traces might remain.[1] Similarly, residual catalysts, such as palladium or rhodium complexes used in hydrogenation or coupling reactions, could be present.[1]

  • Intermediates: Multi-step syntheses will have intermediates that could be present in the final product if the subsequent reaction step does not go to completion. For example, in a multi-step synthesis of a substituted piperidine, intermediates from earlier steps could be carried through.

  • By-products of Side Reactions: Side reactions are common in organic synthesis and can generate a variety of by-products. For instance, in reactions involving cyclization to form the piperidine ring, by-products from incomplete or alternative cyclization pathways can occur.[1] Over-alkylation or di-substitution on the imidazole or piperidine rings are also possible side reactions depending on the specific synthetic route.

Q2: What are the potential degradation products of this compound?

This compound, containing both an imidazole and a piperidine ring, is susceptible to degradation under certain conditions, leading to the formation of impurities over time. Understanding these degradation pathways is crucial for ensuring the long-term stability and integrity of your compound.

  • Oxidative Degradation: The piperidine ring, particularly the tertiary amine if N-substituted, is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products.[2] Even atmospheric oxygen can initiate this process over extended periods. The imidazole ring is also liable to oxidation, especially in the presence of oxidizing agents or under photolytic conditions.[3]

  • Thermal Degradation: At elevated temperatures, the piperidine ring can undergo cleavage of the carbon-nitrogen bond, leading to the formation of smaller amine and alkene molecules.[4] While relatively stable at room temperature, prolonged exposure to high temperatures can lead to significant degradation.[4]

  • Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation reactions, often through radical mechanisms.[2] The imidazole moiety, in particular, is known to be sensitive to photodegradation in solution.[3]

  • Hydrolysis: While the piperidine and imidazole rings are generally stable to hydrolysis, certain derivatives or the presence of susceptible functional groups introduced during synthesis could lead to hydrolytic degradation. Long-term exposure to moisture, especially under non-neutral pH conditions, can potentially lead to the formation of degradation products.[4]

Q3: How can I minimize the formation of these impurities during synthesis and storage?

Minimizing impurity formation requires careful control of reaction conditions and appropriate storage of the final product.

During Synthesis:

  • Optimize Reaction Conditions: Carefully control reaction parameters such as temperature, reaction time, and stoichiometry of reagents to maximize the yield of the desired product and minimize side reactions.

  • Effective Purification: Employ robust purification techniques, such as column chromatography, recrystallization, or preparative HPLC, to effectively remove unreacted starting materials, reagents, and by-products. The choice of purification method will depend on the physicochemical properties of the target compound and its impurities.

  • In-process Monitoring: Use analytical techniques like TLC, HPLC, or LC-MS to monitor the progress of the reaction and ensure complete conversion of starting materials and intermediates.

During Storage:

  • Temperature Control: Store this compound in a cool, dry place, away from direct heat sources to prevent thermal degradation.[4]

  • Light Protection: Use amber-colored vials or store the compound in the dark to protect it from light-induced degradation.[2]

  • Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[2]

  • Moisture Prevention: Ensure that the storage container is tightly sealed to prevent the ingress of moisture.[4]

Troubleshooting Guide for Experimental Issues

Q1: I see an unexpected peak in my HPLC/LC-MS analysis. How do I identify it?

The appearance of an unexpected peak in your analytical chromatogram is a common issue that requires systematic investigation to identify the unknown impurity.

Step-by-Step Protocol for Impurity Identification:

  • Verify System Suitability: First, ensure that the analytical system is performing correctly. Inject a known standard of this compound to confirm the retention time and peak shape. Run a blank injection (solvent only) to rule out contamination from the solvent or the system.

  • Review the Synthesis/History of the Sample: Consider the synthetic route used to prepare the compound. This will provide clues about potential starting materials, intermediates, or by-products that could be the source of the unexpected peak. Also, consider the age and storage conditions of the sample, as the peak could be a degradation product.

  • Mass Spectrometry (MS) Analysis: If you are using LC-MS, the mass-to-charge ratio (m/z) of the unknown peak is a critical piece of information.

    • Determine the molecular weight of the impurity.

    • Compare the molecular weight to that of potential process-related impurities or degradation products.

    • High-resolution mass spectrometry (HRMS) can provide the elemental composition of the impurity, which is invaluable for its identification.[5][6]

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the impurity ion in the mass spectrometer (MS/MS) can provide structural information. The fragmentation pattern can be compared to that of the parent compound or known standards to elucidate the structure of the impurity.

  • Forced Degradation Studies: To determine if the impurity is a degradation product, perform a forced degradation study.[7] Expose a sample of pure this compound to stress conditions (acid, base, oxidation, heat, light) and analyze the stressed samples by HPLC/LC-MS. If the unexpected peak appears or increases in the stressed samples, it is likely a degradation product.

  • Isolation and Spectroscopic Analysis: If the impurity is present at a significant level (typically >0.1%), it may need to be isolated for full structural characterization.[8]

    • Preparative HPLC: Use preparative HPLC to isolate a sufficient quantity of the impurity.

    • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of unknown compounds. 1H and 13C NMR, along with 2D NMR techniques, can provide detailed structural information.[6][9]

  • Reference Standard Synthesis: Once a putative structure for the impurity is proposed, synthesizing a reference standard of the impurity and comparing its analytical data (retention time, mass spectrum, NMR) with that of the unknown peak can confirm its identity.

G cluster_0 Impurity Identification Workflow Unexpected Peak Unexpected Peak System Suitability System Suitability Review Synthesis/History Review Synthesis/History LC-MS Analysis (m/z) LC-MS Analysis (m/z) Forced Degradation Forced Degradation Isolation (Prep-HPLC) Isolation (Prep-HPLC) Structure Elucidation (NMR, HRMS) Structure Elucidation (NMR, HRMS) Identity Confirmed Identity Confirmed

Q2: My reaction yield is low, and I suspect by-product formation. What are the likely side reactions?

Low reaction yields are often attributed to the formation of unwanted by-products. The nature of these by-products is highly dependent on the specific synthetic route employed. However, some general side reactions can be anticipated:

  • Incomplete Cyclization: If the synthesis involves the formation of the piperidine ring via intramolecular cyclization, incomplete cyclization can lead to linear amino-aldehyde or related by-products.[1]

  • Isomerization: Depending on the reaction conditions, isomerization of the double bonds in the imidazole ring or chiral centers in the piperidine ring (if applicable) can occur.

  • Dimerization/Polymerization: Under certain conditions, starting materials or intermediates can undergo self-condensation or polymerization, leading to higher molecular weight by-products.

  • Reactions with Solvents: Some reactive intermediates may react with the solvent, especially if protic solvents are used under basic or acidic conditions.

To troubleshoot low yields due to by-product formation:

  • Analyze the Crude Reaction Mixture: Before purification, analyze the crude reaction mixture by HPLC or LC-MS to get a complete picture of all the components.

  • Identify By-products: Use the techniques described in Q1 to identify the major by-products.

  • Optimize Reaction Conditions: Once the by-products are identified, you can often modify the reaction conditions (e.g., change the temperature, solvent, catalyst, or reaction time) to disfavor the side reactions.

Q3: The appearance (color/consistency) of my stored this compound has changed. What could be the cause?

A change in the physical appearance of your compound upon storage is a strong indicator of chemical degradation.

  • Color Change: The development of color (e.g., yellowing or browning) is often a sign of oxidation or the formation of polymeric impurities. The piperidine and imidazole rings can be susceptible to aerial oxidation over time.[2]

  • Change in Consistency: If a solid compound becomes oily or gummy, it could be due to the absorption of moisture (hygroscopicity) or the formation of low-melting degradation products.

What to do if you observe a change in appearance:

  • Re-analyze the Sample: Use a validated analytical method (e.g., HPLC with a purity standard) to determine the purity of the material.

  • Identify Degradants: Use LC-MS and other techniques as described in Q1 to identify the degradation products.

  • Review Storage Conditions: Ensure that the compound has been stored under the recommended conditions (cool, dry, dark, and under an inert atmosphere if necessary).[2][4]

  • Purify if Necessary: If the purity has dropped significantly, the material may need to be re-purified before use.

Data Presentation and Visualization

Table 1: Summary of Potential Impurities in this compound

Impurity TypePotential SourceRecommended Analytical Techniques
Process-Related
Unreacted Starting MaterialsIncomplete reactionHPLC, LC-MS, GC-MS[5]
Residual Reagents/CatalystsIncomplete removal during workupHPLC, GC-MS, ICP-MS (for metals)[10]
IntermediatesIncomplete subsequent reactionHPLC, LC-MS[6]
By-productsSide reactions during synthesisHPLC, LC-MS, NMR[9]
Degradation-Related
Oxidation Products (N-oxides, ring-opened products)Exposure to air, oxidizing agentsLC-MS, HRMS[2][3]
Thermal Degradation ProductsHigh temperature storage/processingGC-MS, LC-MS[4]
Photodegradation ProductsExposure to lightHPLC, LC-MS[2][3]

G cluster_0 Hypothetical Synthesis and Impurity Formation Piperidine Precursor Piperidine Precursor Imidazole Precursor Imidazole Precursor Condensation Reaction Condensation Reaction This compound This compound Process Impurities Process Impurities Degradation Products Degradation Products Storage/Stress Storage/Stress

References

Technical Support Center: 3-(1H-imidazol-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(1H-imidazol-2-yl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the effective storage and handling of this compound. Our goal is to ensure the integrity of your experiments by explaining the causality behind best practices.

Frequently Asked Questions (FAQs)

Storage and Stability

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry place.[1] For many piperidine series compounds, a temperature range of 2-8°C is often recommended.[1] The container should be tightly sealed to prevent moisture absorption and exposure to air. Some suppliers of related compounds recommend cold-chain transportation, underscoring the importance of maintaining a low temperature.

Q2: How sensitive is this compound to light and air?

A2: While specific data for this compound is limited, both piperidine and imidazole moieties can be sensitive to environmental factors. Piperidine itself is known to become yellow upon prolonged exposure to air and light.[2] Therefore, it is best practice to store the compound in an amber or opaque vial to protect it from light and to flush the container with an inert gas like argon or nitrogen before sealing to minimize oxidation.

Q3: What is the expected shelf-life of this compound?

A3: The shelf-life can vary depending on the purity of the compound and the storage conditions. For piperidine series compounds, if stored correctly, most will maintain their quality for several months to a year.[1] Some more stable compounds can last up to 5 years or more, while others may have a shorter shelf life of just 1-2 years.[1] It is crucial to monitor the appearance of the compound; any change in color or consistency may indicate degradation.

Handling and Safety

Q4: What are the primary hazards associated with handling this compound?

Q5: What personal protective equipment (PPE) should be worn when working with this compound?

A5: When handling this compound, it is essential to wear appropriate PPE. This includes chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield to protect the eyes, and a lab coat.[5]

Q6: How should I properly dispose of waste containing this compound?

A6: Waste containing this compound should be treated as chemical waste and disposed of according to your institution's and local regulations. It should not be poured down the drain. Collect all waste in a properly labeled, sealed container for hazardous waste disposal.

Solubility and Solution Preparation

Q7: In which solvents is this compound soluble?

A7: Based on its structure, this compound is expected to be soluble in a range of solvents. Imidazole is highly soluble in water and other polar solvents.[6] Piperidine is miscible with water and most organic solvents, including ethanol, ether, and chloroform. Therefore, this compound is likely to be soluble in water, alcohols, and other polar organic solvents. However, experimental verification of solubility in your specific solvent system is always recommended.

Q8: Are there any stability concerns when preparing solutions of this compound?

A8: Yes, the stability of the compound in solution can be a concern. The imidazole ring is amphoteric, meaning it can act as both an acid and a base.[7] In acidic solutions, the imidazole and piperidine nitrogens can be protonated, forming salts which are generally more stable and water-soluble.[8] In basic solutions, the compound will be in its free-base form, which may be more susceptible to degradation. The stability of piperidine derivatives can be affected by heat and moisture, so it is advisable to prepare solutions fresh and store them at a low temperature (2-8°C) for short periods.[1]

Troubleshooting Guides

Unexpected Experimental Results

Problem 1: Inconsistent biological activity or reaction yield over time.

  • Potential Cause: Degradation of the compound due to improper storage.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been consistently stored at the recommended temperature, protected from light and moisture.

    • Assess Purity: If possible, re-analyze the compound's purity using techniques like HPLC or NMR to check for the presence of degradation products.

    • Use Fresh Stock: If degradation is suspected, use a fresh, unopened vial of the compound for your experiment.

    • Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions immediately before use.

Problem 2: Poor solubility in a chosen solvent.

  • Potential Cause: The solvent may not be appropriate for the compound, or the compound may have degraded into less soluble byproducts.

  • Troubleshooting Steps:

    • Try Alternative Solvents: If solubility is an issue, try a different solvent. For example, if you are using a non-polar solvent, try a more polar one like ethanol or DMSO.

    • pH Adjustment: For aqueous solutions, adjusting the pH may improve solubility. Acidifying the solution will form the hydrochloride salt, which is typically more water-soluble.

    • Gentle Warming and Sonication: Gentle warming or sonication can help dissolve the compound. However, be cautious with heating as it can accelerate degradation.

Visual and Physical Changes

Problem 3: The solid compound has changed color (e.g., from white to yellow/brown).

  • Potential Cause: This is a common sign of oxidation or degradation.

  • Troubleshooting Steps:

    • Do Not Use: It is highly recommended not to use the discolored compound as its purity is compromised.

    • Review Storage Practices: This indicates that the storage conditions were not optimal. Ensure future batches are stored under an inert atmosphere and protected from light.

Data and Protocols

Chemical and Physical Properties
PropertyPredicted ValueSource
Molecular FormulaC₈H₁₃N₃--INVALID-LINK--
Molecular Weight151.21 g/mol --INVALID-LINK--
Boiling Point375.9±35.0 °C--INVALID-LINK--[9]
Density1.094±0.06 g/cm³--INVALID-LINK--[9]
pKa14.05±0.10--INVALID-LINK--[9]
Protocol for Preparing a Stock Solution
  • Pre-analysis: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation of moisture inside the vial.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the solid compound into a clean, dry vial.

  • Solvent Addition: Add the desired volume of the appropriate solvent (e.g., DMSO, ethanol, or a buffer of choice) to the vial.

  • Dissolution: Gently vortex or sonicate the vial until the solid is completely dissolved. Gentle warming can be used if necessary, but avoid excessive heat.

  • Storage: If the stock solution is not for immediate use, store it in a tightly sealed vial at 2-8°C, protected from light. For long-term storage, consider aliquoting the solution to avoid repeated freeze-thaw cycles.

Visualizations

Logical Workflow for Handling and Storage

G cluster_receiving Receiving and Initial Storage cluster_handling Experimental Use cluster_troubleshooting Troubleshooting Receive Receive Compound Inspect Inspect for Color Change Receive->Inspect Store Store at 2-8°C, Protected from Light and Moisture Inspect->Store No Discoloration Quarantine Quarantine and Contact Supplier Inspect->Quarantine Discoloration Observed Equilibrate Equilibrate to Room Temp Store->Equilibrate Weigh Weigh in Fume Hood Equilibrate->Weigh Dissolve Prepare Fresh Solution Weigh->Dissolve Use Use in Experiment Dissolve->Use Inconsistent_Results Inconsistent Results? Use->Inconsistent_Results Check_Purity Check Purity/Use Fresh Stock Inconsistent_Results->Check_Purity Yes Continue Continue with Analysis Inconsistent_Results->Continue No

Caption: Decision workflow for receiving, storing, and handling this compound.

References

Introduction: The Significance of 3-(1H-imidazol-2-yl)piperidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to overcoming common obstacles in the scalable synthesis of 3-(1H-imidazol-2-yl)piperidine, a crucial building block in pharmaceutical development. This technical support center provides practical, experience-driven advice for researchers and chemists.

This compound is a heterocyclic compound of significant interest in medicinal chemistry. It serves as a key structural motif and a vital intermediate in the synthesis of various therapeutic agents, most notably as a precursor to the PARP inhibitor Niraparib, which is used in the treatment of certain types of cancer. The efficient and scalable synthesis of this building block is therefore a critical challenge for pharmaceutical development and manufacturing.

This guide provides a comprehensive technical support resource for scientists and researchers engaged in the synthesis of this compound. It addresses common challenges encountered during synthesis and scale-up, offering troubleshooting strategies and detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound.

Q1: What are the most common synthetic routes for preparing this compound?

The most prevalent and scalable methods generally involve the condensation of a protected piperidine derivative with a C2-synthon for the imidazole ring. A widely adopted approach, often cited in patent literature, is the reaction of a protected 3-aminopiperidine with an imidate or a related species, followed by cyclization and deprotection. Another common strategy involves the reaction of a protected piperidine-3-carboxamidine with a suitable C2-building block.

Q2: What are the critical parameters to control for a successful and scalable synthesis?

Several parameters are crucial for the successful synthesis of this compound, especially when considering scale-up:

  • Choice of Protecting Group: The selection of the protecting group for the piperidine nitrogen is critical. It must be stable under the reaction conditions for imidazole formation and easily removable in a subsequent step without affecting the imidazole ring. The Boc (tert-butyloxycarbonyl) group is a common choice due to its stability and straightforward removal under acidic conditions.

  • Stoichiometry of Reagents: Precise control of the stoichiometry is essential to minimize the formation of byproducts and maximize the yield of the desired product.

  • Reaction Temperature and Time: These parameters must be carefully optimized to ensure complete reaction and to avoid degradation of the product or starting materials.

  • Solvent Selection: The choice of solvent can significantly impact reaction rates, solubility of intermediates, and the overall success of the synthesis.

  • Purification Method: The purification strategy, whether it be crystallization, chromatography, or another method, needs to be efficient and scalable.

Q3: What are the typical yields and purity levels expected for this synthesis?

Yields and purity can vary depending on the specific route and scale of the reaction. In laboratory settings, yields for the final, deprotected product can range from 60% to over 80%, with purity levels typically exceeding 98% after purification. On a larger scale, optimization of reaction conditions is critical to maintain high yields and purity.

Q4: What are the primary safety considerations when handling the reagents and intermediates in this synthesis?

Many of the reagents and solvents used in this synthesis are hazardous. For example, reagents like ammonia and strong acids or bases require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is essential to consult the Safety Data Sheet (SDS) for each chemical before use and to conduct a thorough risk assessment of the entire process.

Troubleshooting Guide: Addressing Common Issues in the Synthesis

This section provides a detailed, question-and-answer-based guide to troubleshoot specific problems that may arise during the synthesis of this compound.

Issue 1: Low or No Product Formation

Q: My reaction shows very low conversion to the desired product, or no product at all. What are the potential causes and how can I address them?

A: Low or no product formation can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Cause 1: Inactive Reagents or Catalysts.

    • Troubleshooting: Verify the quality and purity of your starting materials and reagents. For instance, if using a metal catalyst, ensure it has not been deactivated by exposure to air or moisture. It is advisable to use freshly opened or properly stored reagents.

  • Cause 2: Suboptimal Reaction Conditions.

    • Troubleshooting: Re-evaluate the reaction temperature and time. Some condensation reactions for imidazole formation require elevated temperatures to proceed at a reasonable rate. Consider a stepwise increase in temperature while monitoring the reaction progress by TLC or LC-MS. Additionally, ensure the reaction has been allowed to run for a sufficient duration.

  • Cause 3: Incorrect Stoichiometry.

    • Troubleshooting: Carefully check the stoichiometry of your reagents. An excess of one reactant may lead to the formation of byproducts or inhibit the reaction. Perform a small-scale experiment with precise stoichiometry to confirm the optimal ratio.

  • Cause 4: Presence of Water or Other Inhibitors.

    • Troubleshooting: Many reactions in organic synthesis are sensitive to moisture. Ensure you are using dry solvents and that your reaction setup is properly dried and protected from atmospheric moisture, for example, by using a nitrogen or argon atmosphere.

Issue 2: Formation of Significant Byproducts

Q: I am observing significant byproduct formation, which complicates purification and lowers my yield. What are the likely side reactions and how can I minimize them?

A: Byproduct formation is a common challenge, particularly during scale-up. Identifying the structure of the major byproducts can provide valuable clues about the underlying side reactions.

  • Potential Side Reaction 1: Dimerization or Polymerization.

    • Mitigation Strategy: This can occur if reactive intermediates are present at high concentrations. A slow addition of one of the key reagents to the reaction mixture can help to maintain a low concentration of the reactive species and favor the desired intramolecular cyclization over intermolecular reactions.

  • Potential Side Reaction 2: Incomplete Cyclization.

    • Mitigation Strategy: If you isolate an acyclic intermediate, it indicates that the cyclization step is not proceeding to completion. This could be due to insufficient reaction time or temperature. Consider increasing the reaction temperature or extending the reaction time. The choice of base can also be critical in promoting the final cyclization step.

  • Potential Side Reaction 3: Reaction with the Protecting Group.

    • Mitigation Strategy: While Boc is generally stable, certain conditions could lead to its partial cleavage or reaction. Ensure that the reaction conditions are compatible with the chosen protecting group. If issues persist, consider an alternative protecting group such as Cbz (carboxybenzyl).

Issue 3: Difficulties in Product Isolation and Purification

Q: The work-up and purification of my product are proving to be difficult. The product seems to be water-soluble, or it is challenging to separate from byproducts. What are some effective strategies for isolation and purification?

A: The polar nature of this compound can indeed make its isolation challenging.

  • Strategy 1: Salt Formation and Extraction.

    • Explanation: As a basic compound, this compound can be converted to a salt (e.g., hydrochloride or hydrobromide) by treatment with an acid. This can sometimes facilitate its precipitation from an organic solvent. Conversely, during aqueous work-up, adjusting the pH to be basic will ensure the product is in its free base form, which may be more extractable into an organic solvent.

    • Protocol: After the reaction is complete, and if the product is in an organic solvent, consider adding a solution of HCl in an organic solvent (like diethyl ether or dioxane) to precipitate the hydrochloride salt.

  • Strategy 2: Crystallization.

    • Explanation: Crystallization is a highly effective and scalable purification method.

    • Protocol: Experiment with different solvent systems to find one that allows for the selective crystallization of the desired product, leaving impurities behind in the mother liquor. Common solvent systems for crystallization of amine salts include ethanol/ether, methanol/ether, or isopropanol/heptane.

  • Strategy 3: Column Chromatography.

    • Explanation: While often less desirable for large-scale production, column chromatography can be an effective method for purification at the lab scale.

    • Protocol: Due to the polar nature of the product, a polar stationary phase like silica gel is typically used. A gradient elution system, often involving a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol), with a small amount of a basic modifier (like triethylamine or ammonium hydroxide) can be effective. The basic modifier helps to prevent the product from streaking on the silica gel column.

Issue 4: Challenges During Scale-Up

Q: I have a successful lab-scale procedure, but I am encountering problems now that I am trying to scale up the reaction. What are the common pitfalls during scale-up?

A: Scaling up a reaction is not always a linear process. Several factors that are negligible on a small scale can become significant on a larger scale.

  • Challenge 1: Heat Transfer and Temperature Control.

    • Explanation: Large-scale reactions have a smaller surface area-to-volume ratio, which can make heat transfer less efficient. Exothermic reactions that are easily controlled in a small flask can become difficult to manage in a large reactor, potentially leading to runaway reactions and byproduct formation.

    • Solution: Use a reactor with efficient stirring and a cooling system. For highly exothermic steps, consider a semi-batch process where one of the reagents is added portion-wise or via a syringe pump to control the rate of heat generation.

  • Challenge 2: Mixing and Mass Transfer.

    • Explanation: Inefficient mixing in a large reactor can lead to localized "hot spots" or areas of high concentration, which can result in the formation of byproducts.

    • Solution: Ensure that the reactor is equipped with an appropriate stirrer and that the stirring speed is sufficient to maintain a homogeneous reaction mixture.

  • Challenge 3: Changes in Work-up and Isolation Procedures.

    • Explanation: Procedures like extractions and filtrations can be more time-consuming and less efficient on a large scale.

    • Solution: Plan the work-up procedure carefully. For example, if a large volume of solvent needs to be removed, a rotary evaporator may no longer be practical, and alternative methods like distillation may be required. For filtrations, consider the use of a filter funnel or a filter press.

Detailed Experimental Protocols

The following is a representative protocol for the synthesis of this compound, based on common methods described in the literature.

Protocol 1: Synthesis of tert-butyl this compound-1-carboxylate

This protocol describes the formation of the protected intermediate.

Materials:

  • tert-butyl 3-(amino(imino)methyl)piperidine-1-carboxylate

  • 2,2-dimethoxyacetaldehyde (60 wt% in water)

  • Ammonium hydroxide solution (e.g., 28-30%)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a solution of tert-butyl 3-(amino(imino)methyl)piperidine-1-carboxylate in methanol, add the 2,2-dimethoxyacetaldehyde solution.

  • Add ammonium hydroxide solution to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by crystallization to yield tert-butyl this compound-1-carboxylate.

Protocol 2: Deprotection to Yield this compound

This protocol describes the removal of the Boc protecting group.

Materials:

  • tert-butyl this compound-1-carboxylate

  • Hydrochloric acid (e.g., 4M in 1,4-dioxane or an aqueous solution)

  • Dichloromethane or other suitable organic solvent

  • Sodium hydroxide solution

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the tert-butyl this compound-1-carboxylate in a suitable organic solvent such as dichloromethane.

  • Add the hydrochloric acid solution to the mixture.

  • Stir the reaction at room temperature and monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The resulting residue can be triturated with a solvent like diethyl ether to yield the hydrochloride salt of the product.

  • Alternatively, the residue can be dissolved in water, and the pH can be adjusted to be basic with a sodium hydroxide solution.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base of this compound.

Visualizations

Synthetic Pathway

Synthesis of this compound cluster_step1 Step 1: Imidazole Ring Formation cluster_step2 Step 2: Deprotection Boc-protected piperidine-3-carboxamidine Boc-protected piperidine-3-carboxamidine Protected Intermediate tert-butyl this compound-1-carboxylate Boc-protected piperidine-3-carboxamidine->Protected Intermediate 1. 2,2-Dimethoxyacetaldehyde 2. NH4OH This compound This compound Protected Intermediate->this compound HCl

Caption: A simplified overview of the two-step synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

Troubleshooting Low Yield start Low or No Product Yield q1 Are the starting materials of good quality and purity? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Source and verify high-purity starting materials. q2 Are the reaction conditions (temperature, time) optimal? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no Optimize temperature and reaction time. q3 Is the stoichiometry of reagents correct? a2_yes->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no Verify calculations and re-run with correct stoichiometry. q4 Is the reaction sensitive to moisture? a3_yes->q4 a4_yes Use dry solvents and an inert atmosphere. q4->a4_yes a4_no Investigate for other inhibitors. q4->a4_no

Caption: A decision tree to diagnose and resolve low product yield issues.

Data Summary Table

ParameterRecommendationRationale
Protecting Group Boc (tert-butyloxycarbonyl)Stable under imidazole formation conditions and easily removed with acid.
Imidazole Formation Reaction with 2,2-dimethoxyacetaldehyde and ammonia source.A common and effective method for constructing the imidazole ring.
Deprotection Acidic conditions (e.g., HCl in dioxane or aqueous HCl).Efficient and clean removal of the Boc group.
Purification Strategy 1. Salt formation (e.g., hydrochloride salt). 2. Crystallization. 3. Column chromatography (lab scale).Addresses the polar nature of the product and provides scalable options for achieving high purity.
Scale-Up Consideration Careful control of temperature and mixing.To manage exotherms and ensure homogeneity in large reaction volumes, preventing byproduct formation.

Validation & Comparative

A Comparative Guide to 3-(1H-imidazol-2-yl)piperidine and Other Bioactive Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the piperidine scaffold stands as a cornerstone of drug design, featured in a multitude of approved therapeutics.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure for targeting a wide array of biological receptors. This guide provides a comparative analysis of 3-(1H-imidazol-2-yl)piperidine against a selection of well-characterized piperidine derivatives, offering insights into their potential pharmacological profiles and the experimental methodologies used to evaluate them.

While specific experimental data for this compound is not extensively available in the public domain, by examining its structural motifs and comparing them to established bioactive piperidine derivatives, we can infer its potential biological targets and guide future research. This guide will focus on comparing this compound with three clinically relevant piperidine derivatives: Clonidine, Idazoxan, and Pitolisant, each targeting different receptor systems.

Profiling the Piperidine Derivatives

This compound: An Uncharacterized Scaffold with Therapeutic Potential

The structure of this compound, featuring a piperidine ring linked at the 3-position to an imidazole ring at its 2-position, suggests potential interactions with several key receptor families. The imidazole moiety is a well-known pharmacophore present in ligands for adrenergic, histaminergic, and imidazoline receptors. The piperidine ring provides a three-dimensional structure that can be crucial for receptor binding and selectivity. Given the lack of specific binding data, its pharmacological profile remains to be elucidated.

Comparator Piperidine Derivatives: Established Pharmacological Profiles

To provide a framework for understanding the potential of this compound, we will compare it to three well-studied piperidine-containing drugs:

  • Clonidine: An alpha-2 adrenergic receptor agonist used clinically as an antihypertensive and for other indications such as ADHD and withdrawal symptoms.[3][4]

  • Idazoxan: An antagonist of both alpha-2 adrenergic and imidazoline receptors, which has been investigated for the treatment of depression and as an adjunct in schizophrenia.[1]

  • Pitolisant: A histamine H3 receptor antagonist/inverse agonist approved for the treatment of narcolepsy.[2][5]

Head-to-Head Comparison: Structural and Pharmacological Insights

The key to understanding the potential of this compound lies in dissecting its structure in the context of our comparator compounds. The presence of the imidazole ring is a common feature it shares with Clonidine and Idazoxan, suggesting a potential for interaction with alpha-2 adrenergic and imidazoline receptors. However, the linkage and substitution patterns are different, which will undoubtedly influence binding affinity and selectivity. Pitolisant, while also a piperidine derivative, has a different pharmacophore that confers its high affinity for the histamine H3 receptor.

CompoundStructurePrimary Target(s)Known Affinity (Ki)Functional Activity
This compound Chemical structure of this compoundHypothesized: Alpha-2 adrenergic receptors, Imidazoline receptorsData not availableUnknown
Clonidine Chemical structure of ClonidineAlpha-2 adrenergic receptors, Imidazoline I1 receptors[3][6]~1-10 nM for alpha-2 adrenergic receptorsAgonist[3]
Idazoxan Chemical structure of IdazoxanAlpha-2 adrenergic receptors, Imidazoline I2 receptors[1][7]~2-5 nM for alpha-2 adrenergic receptors; ~1-3 nM for I2 imidazoline sites[7]Antagonist[1]
Pitolisant Chemical structure of PitolisantHistamine H3 receptor[2][5]0.16 nM[5]Antagonist/Inverse Agonist[5]

Note: Ki values can vary depending on the radioligand, tissue preparation, and experimental conditions used.

Delving into the Mechanism: Potential Signaling Pathways

The potential interaction of this compound with alpha-2 adrenergic receptors suggests its involvement in the Gi-coupled signaling pathway. Activation of this pathway leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and downstream effects on cellular function.

G cluster_membrane Cell Membrane receptor α2-Adrenergic Receptor (Gi-coupled) g_protein Gi Protein (α, βγ subunits) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP (decreased) ac->camp Converts ligand This compound (Hypothetical Agonist) ligand->receptor Binds to atp ATP atp->ac pka Protein Kinase A (inactivated) camp->pka Activates response Cellular Response (e.g., smooth muscle contraction, neurotransmitter release inhibition) pka->response Phosphorylates targets leading to

Caption: Hypothetical Gi-coupled signaling pathway for this compound.

Experimental Workflow: Unraveling the Pharmacological Profile

To characterize a novel compound like this compound, a systematic experimental approach is necessary. A primary step is to determine its binding affinity for a panel of receptors, particularly those suggested by its chemical structure.

Radioligand Binding Assay: A Step-by-Step Protocol

This protocol outlines a typical radioligand binding assay to determine the affinity of a test compound for the alpha-2A adrenergic receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the human alpha-2A adrenergic receptor.

Materials:

  • Cell membranes expressing the human alpha-2A adrenergic receptor.

  • [3H]-RX821002 (a selective alpha-2 adrenergic antagonist radioligand).

  • Test compound: this compound.

  • Reference compound: Clonidine.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound and the reference compound in the binding buffer.

    • Dilute the cell membranes to the desired concentration in ice-cold binding buffer.

    • Prepare the radioligand solution at a concentration close to its Kd value.

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • Binding buffer.

      • Test compound or reference compound at various concentrations.

      • Radioligand solution.

      • Cell membrane suspension.

    • Include wells for total binding (no competitor) and non-specific binding (excess of a non-labeled competitor, e.g., 10 µM phentolamine).

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G start Start prep Prepare Reagents (membranes, radioligand, compounds) start->prep setup Set up Assay Plate (total, non-specific, competitor wells) prep->setup incubate Incubate (e.g., 60 min at RT) setup->incubate filter Filter and Wash (separate bound from unbound) incubate->filter count Scintillation Counting (measure radioactivity) filter->count analyze Data Analysis (calculate IC50 and Ki) count->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

Conclusion and Future Directions

While the pharmacological profile of this compound remains to be fully elucidated, its structural features point towards a promising starting point for the discovery of novel modulators of adrenergic and/or imidazoline receptors. The comparative framework presented here, alongside established experimental protocols, provides a roadmap for researchers to investigate its biological activity. Further studies, including in vitro binding and functional assays followed by in vivo models, are essential to unlock the therapeutic potential of this and other novel piperidine derivatives.

References

A Comparative Guide to the Biological Activity of 3-(1H-imidazol-2-yl)piperidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 3-(1H-imidazol-2-yl)piperidine Scaffold - A Privileged Motif in Medicinal Chemistry

The this compound scaffold represents a significant area of interest in medicinal chemistry. This heterocyclic structure is considered a "privileged scaffold" due to its ability to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities.[1] The inherent properties of the piperidine ring, such as its basic nitrogen atom and its conformational flexibility, combined with the hydrogen bond donor and acceptor capabilities of the imidazole moiety, make this scaffold a versatile template for drug design.[1][2] Analogs of this core structure have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents, as well as for their activity at various G-protein coupled receptors (GPCRs).[3][4]

This guide provides a comparative analysis of the biological activity of this compound analogs, with a primary focus on their interactions with histamine H3 receptors and α2-adrenoceptors. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, supported by experimental data from the literature. Furthermore, this guide will provide detailed protocols for the key biological assays used to characterize these compounds, ensuring scientific integrity and enabling researchers to validate and expand upon these findings.

Activity at Histamine H3 Receptors: A Tale of Antagonism

The histamine H3 receptor, a presynaptic autoreceptor predominantly expressed in the central nervous system (CNS), plays a crucial role in regulating the release of histamine and other neurotransmitters.[5] Consequently, H3 receptor antagonists are being actively investigated for their therapeutic potential in a range of neurological and psychiatric disorders, including cognitive impairment, sleep disorders, and attention-deficit hyperactivity disorder (ADHD). The this compound scaffold has emerged as a promising framework for the development of potent and selective H3 receptor antagonists.

Structure-Activity Relationship (SAR) Insights

While direct comparative studies on a series of this compound analogs are limited in the public domain, valuable SAR insights can be gleaned from closely related structures, such as the 4-substituted piperidine analogs. Key structural modifications that influence H3 receptor affinity and functional activity include:

  • Substitution on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen is a critical determinant of activity. Generally, the introduction of a lipophilic side chain enhances antagonist potency. This is exemplified in studies of related scaffolds where the addition of a substituted aniline amide via a linker to the piperidine nitrogen resulted in highly potent H3 antagonists.

  • The Imidazole Moiety: The imidazole ring is a key pharmacophoric element, interacting with specific residues in the H3 receptor binding pocket. Modifications to the imidazole ring, such as the introduction of a methyl group, have been shown to modulate affinity and selectivity.[6]

  • Linker Length and Composition: The linker connecting the piperidine nitrogen to a terminal lipophilic group influences the overall conformation of the molecule and its ability to adopt an optimal binding pose within the receptor. Variations in linker length, typically from two to four carbons, can significantly impact potency.

Comparative Biological Data

The following table summarizes the biological activity of representative piperidine-based histamine H3 receptor ligands from the literature. It is important to note that these are not all direct this compound analogs but represent the broader class of piperidine-containing H3 receptor modulators, providing a basis for understanding the potential activity of the target scaffold.

Compound IDStructureTargetAssay TypeActivity (Ki/IC50/pA2)Reference
Thioperamide Imidazole-containing piperidineHistamine H3 ReceptorBinding & FunctionalpKi ~8.5, pA2 ~8.8[6]
Compound 6 tert-amyl phenoxyalkyl piperidineHuman Histamine H3 ReceptorBindingKi = 8.8 nM[7]
Compound 7 tert-amyl phenoxyalkyl piperidineHuman Histamine H3 ReceptorFunctional (cAMP)EC50 = 164 nM[7]
ADS031 4-Oxypiperidine etherHuman Histamine H3 ReceptorBindingKi = 12.5 nM[5]

Exploring Activity at α2-Adrenoceptors

Beyond histamine receptors, the imidazole moiety within the this compound scaffold suggests potential interactions with α2-adrenoceptors. α2-Adrenoceptors are another class of GPCRs involved in regulating neurotransmitter release and are important targets for antihypertensive and analgesic drugs.[8] The structural similarities between some known α2-agonists, like clonidine, and the imidazolylpiperidine core underscore this potential.

Structure-Activity Relationship (SAR) Considerations

The SAR for α2-adrenoceptor ligands is well-established for many chemical series. Key features for high affinity at α2-receptors often include:

  • An Aromatic Moiety: A phenyl ring or a bioisosteric equivalent is typically required for interaction with the receptor.

  • An Imidazoline/Imidazole Ring: This heterocyclic system is a common feature in many potent α2-ligands.

  • Ortho Substitution on the Phenyl Ring: For 2-(phenylamino)imidazolidine derivatives, substitution at the ortho positions of the phenyl ring is crucial for high affinity.[8]

Experimental Protocols: A Guide to Characterization

To ensure the scientific rigor and reproducibility of the findings discussed, this section provides detailed, step-by-step methodologies for the key experiments used to characterize the biological activity of this compound analogs.

Protocol 1: Histamine H3 Receptor Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a test compound for the H3 receptor.

Objective: To quantify the affinity of a test compound for the histamine H3 receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Membrane Preparation: Homogenates from cells (e.g., HEK293 or CHO) stably expressing the human histamine H3 receptor, or from brain tissue with high H3 receptor density (e.g., rat cerebral cortex).

  • Radioligand: [3H]N-α-methylhistamine ([3H]NAMH) is a commonly used H3 receptor agonist radioligand.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Test Compound: Serial dilutions of the this compound analog.

  • Non-specific Binding Control: A high concentration of a known H3 ligand (e.g., 10 µM clobenpropit).

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter and Cocktail.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of [3H]NAMH (typically at its Kd value), and varying concentrations of the test compound.

  • Initiate Binding: Add the membrane preparation to each well.

  • Incubation: Incubate the plate at 25°C for 2 hours to reach equilibrium.

  • Termination and Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester and wash with cold wash buffer to separate bound from free radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is determined from the resulting sigmoidal curve and converted to a Ki value using the Cheng-Prusoff equation.[7]

cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (H3R-expressing cells) Incubation Incubation (25°C, 2h) Membrane_Prep->Incubation Radioligand Radioligand ([3H]NAMH) Radioligand->Incubation Test_Compound Test Compound (Serial Dilutions) Test_Compound->Incubation Filtration Rapid Filtration (Separate Bound/Free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc Calculate IC50 Counting->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: [35S]GTPγS Functional Assay for H3 Receptor Antagonism

This functional assay measures the ability of a compound to act as an antagonist by inhibiting agonist-stimulated G-protein activation.

Objective: To determine the functional antagonism of a test compound at the H3 receptor.

Materials:

  • Membrane Preparation: As described in Protocol 1.

  • [35S]GTPγS: A non-hydrolyzable, radiolabeled GTP analog.

  • GDP: Guanosine diphosphate.

  • H3 Receptor Agonist: (R)-α-methylhistamine.

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.4, containing 100 mM NaCl, 10 mM MgCl2, and 10 µM GDP.

  • Test Compound: Varying concentrations of the this compound analog.

Procedure:

  • Pre-incubation: In a 96-well plate, pre-incubate the membrane preparation with the test compound.

  • Stimulation: Add the H3 receptor agonist and [35S]GTPγS to initiate the reaction.

  • Incubation: Incubate to allow for G-protein activation and binding of [35S]GTPγS.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of agonist-stimulated [35S]GTPγS binding against the logarithm of the antagonist concentration to determine the IC50 value.

cluster_prep Reagent Preparation cluster_assay Assay Steps cluster_analysis Analysis Membranes H3R Membranes Preincubation Pre-incubate Membranes with Antagonist Membranes->Preincubation GTPgS [35S]GTPγS Stimulation Add Agonist and [35S]GTPγS GTPgS->Stimulation Agonist H3 Agonist Agonist->Stimulation Antagonist Test Compound (Antagonist) Antagonist->Preincubation Preincubation->Stimulation Filtration Filtration Stimulation->Filtration Quantification Scintillation Counting Filtration->Quantification IC50_Determination Determine IC50 Quantification->IC50_Determination

Caption: Workflow for a [35S]GTPγS functional antagonism assay.

Protocol 3: α2-Adrenoceptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity of test compounds for α2-adrenoceptors.

Objective: To measure the affinity of a test compound for α2-adrenoceptors.

Materials:

  • Membrane Preparation: From tissues or cells expressing α2-adrenoceptors (e.g., rat cerebral cortex).

  • Radioligand: [3H]Clonidine or [3H]Rauwolscine.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Test Compound: Serial dilutions of the this compound analog.

  • Non-specific Binding Control: A high concentration of a known α2-ligand (e.g., 10 µM yohimbine).

  • Filtration and Scintillation Counting Equipment.

Procedure: The procedure is analogous to the H3 receptor binding assay, with the substitution of the appropriate radioligand and non-specific binding control for the α2-adrenoceptor.

Future Directions and Therapeutic Potential

The this compound scaffold holds considerable promise for the development of novel therapeutics. The versatility of this core structure allows for the exploration of a wide chemical space, potentially leading to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Systematic SAR Studies: A comprehensive investigation of substitutions at various positions of both the piperidine and imidazole rings is needed to build a robust SAR model for different biological targets.

  • Target Selectivity Profiling: Promising analogs should be screened against a broad panel of receptors and enzymes to identify their selectivity profile and potential off-target effects.

  • In Vivo Efficacy Studies: Compounds with desirable in vitro profiles should be advanced to in vivo models of disease to evaluate their therapeutic efficacy and pharmacokinetic properties.

By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the this compound scaffold can be further exploited to yield novel drug candidates for a variety of human diseases.

References

A Senior Application Scientist's Guide to the Therapeutic Target Validation of 3-(1H-imidazol-2-yl)piperidine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of Novel Piperidine Derivatives at the Histamine H3 Receptor

In the landscape of central nervous system (CNS) drug discovery, the histamine H3 receptor (H3R) has emerged as a compelling target for a spectrum of neurological and psychiatric disorders. This G protein-coupled receptor (GPCR) primarily functions as a presynaptic autoreceptor on histaminergic neurons, and as a heteroreceptor on a variety of other neurons, to negatively regulate the release of histamine and other key neurotransmitters such as acetylcholine, dopamine, and norepinephrine. Consequently, antagonists and inverse agonists of the H3R are under intense investigation for their potential to enhance cognitive function, promote wakefulness, and manage conditions like Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and narcolepsy.

This guide focuses on the therapeutic target validation for a novel compound, 3-(1H-imidazol-2-yl)piperidine. While direct pharmacological data for this specific molecule is not extensively available in public literature, its structural similarity to known H3R ligands suggests its potential interaction with this receptor. The substitution pattern on the piperidine ring is a critical determinant of a compound's activity at the H3R, influencing whether it acts as an agonist, antagonist, or inverse agonist.

This document serves as a comprehensive roadmap for researchers aiming to characterize such novel compounds. We will provide a comparative framework using well-established H3R antagonists—the clinically approved Pitolisant (Wakix®), and the widely used research tool compounds Ciproxifan and Thioperamide—as benchmarks for validation. We will delve into the essential in vitro and in vivo experimental workflows, explaining the scientific rationale behind each method and providing detailed, actionable protocols.

The Histamine H3 Receptor Signaling Pathway

The H3R is a constitutively active GPCR that couples to the Gαi/o subunit. Its activation, either by histamine or a synthetic agonist, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the inhibition of neurotransmitter release. H3R antagonists block this constitutive activity and the effects of histamine, thereby increasing the synthesis and release of histamine and other neurotransmitters. Inverse agonists go a step further by reducing the basal, constitutive activity of the receptor, leading to an even more pronounced increase in neurotransmitter release.

H3R_Signaling cluster_presynaptic Presynaptic Terminal Histamine Histamine H3R Histamine H3 Receptor (Gi/o-coupled) Histamine->H3R Agonist Binding AC Adenylyl Cyclase H3R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates Ca_channel Voltage-gated Ca2+ Channel PKA->Ca_channel Inhibits (indirectly) Neurotransmitter_Vesicle Neurotransmitter Vesicle Ca_channel->Neurotransmitter_Vesicle Ca2+ Influx Triggers Fusion Release Neurotransmitter Release Neurotransmitter_Vesicle->Release H3R_Antagonist This compound (Putative Antagonist) H3R_Antagonist->H3R Blocks Histamine Binding

Figure 1: Simplified signaling pathway of the histamine H3 receptor and the putative action of an antagonist.

Comparative Pharmacological Profiles of Benchmark H3R Antagonists

To effectively validate a novel compound like this compound, its pharmacological profile must be benchmarked against established ligands. The following table summarizes key in vitro data for Pitolisant, Ciproxifan, and Thioperamide.

ParameterPitolisant (Wakix®)CiproxifanThioperamide
Binding Affinity (Ki, nM) at human H3R 0.16[1]0.7[2]~4 (Ki for high-affinity site)[3]
Functional Activity (IC50/EC50, nM) EC50 = 1.5 (inverse agonist)[1]IC50 = 9.2[2][4]EC50 = 23 (antagonist)[5]
Receptor Selectivity High selectivity for H3R over other histamine subtypes[1]High selectivity for H3R[2][6]Also shows affinity for H4R
Mode of Action Inverse Agonist/Antagonist[1][7]Inverse Agonist/Antagonist[8]Antagonist/Inverse Agonist[2]

A Step-by-Step Guide to In Vitro Target Validation

The initial characterization of a novel compound's interaction with its putative target is performed through a series of in vitro assays. These assays are designed to determine binding affinity, functional activity (antagonism, agonism, or inverse agonism), and selectivity.

Radioligand Binding Assays: Quantifying Affinity

Scientific Rationale: Radioligand binding assays are the gold standard for determining the affinity of a test compound for a receptor. In a competition binding assay, the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand with known affinity for the H3R is measured. This allows for the calculation of the competitor's inhibition constant (Ki), a measure of its binding affinity.

Experimental Protocol: Competition Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable H3R radioligand (e.g., [3H]-Nα-methylhistamine) and varying concentrations of the unlabeled test compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at 25°C).

  • Filtration: Rapidly terminate the reaction by filtering the mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 (the concentration of the competitor that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare H3R-expressing cell membranes Start->Prepare_Membranes Add_Components Incubate membranes with radioligand and test compound Prepare_Membranes->Add_Components Equilibrate Allow binding to reach equilibrium Add_Components->Equilibrate Filter_Wash Separate bound and free ligand via filtration and washing Equilibrate->Filter_Wash Count_Radioactivity Measure radioactivity with a scintillation counter Filter_Wash->Count_Radioactivity Analyze_Data Calculate IC50 and Ki values Count_Radioactivity->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for a radioligand competition binding assay.
Functional Assays: Determining the Mode of Action

Binding to the receptor does not reveal the functional consequence. Functional assays are necessary to determine whether the compound acts as an antagonist, agonist, or inverse agonist.

Scientific Rationale: The [35S]GTPγS binding assay is a functional assay that measures the activation of G proteins coupled to a GPCR. When an agonist binds to a Gαi/o-coupled receptor like H3R, it promotes the exchange of GDP for GTP on the Gα subunit. [35S]GTPγS is a non-hydrolyzable analog of GTP that, when bound, provides a measure of G protein activation. An antagonist will block agonist-stimulated [35S]GTPγS binding, while an inverse agonist will decrease the basal level of [35S]GTPγS binding that occurs due to the constitutive activity of the H3R.

Experimental Protocol: [35S]GTPγS Binding Assay

  • Membrane Preparation: Use H3R-expressing cell membranes as in the binding assay.

  • Assay Buffer: Prepare an assay buffer containing GDP (e.g., 10-30 µM) to ensure that G proteins are in their inactive state at the start of the assay.

  • Incubation:

    • For Antagonist Activity: Pre-incubate membranes with varying concentrations of the test compound, then add a fixed concentration of an H3R agonist (e.g., (R)-α-methylhistamine) followed by [35S]GTPγS.

    • For Inverse Agonist Activity: Incubate membranes with varying concentrations of the test compound and [35S]GTPγS in the absence of an agonist.

  • Reaction Time: Allow the reaction to proceed for a defined period (e.g., 60 minutes at 30°C).

  • Termination and Filtration: Stop the reaction and separate bound from free [35S]GTPγS by rapid filtration, similar to the radioligand binding assay.

  • Scintillation Counting: Quantify the amount of [35S]GTPγS bound to the membranes.

  • Data Analysis:

    • Antagonist: Determine the IC50 value for the inhibition of agonist-stimulated binding.

    • Inverse Agonist: Determine the EC50 value for the reduction in basal binding.

Scientific Rationale: Since the H3R is Gαi/o-coupled, its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. To measure this decrease, adenylyl cyclase is typically stimulated with forskolin. An H3R agonist will reduce forskolin-stimulated cAMP levels. An antagonist will reverse the effect of an agonist, and an inverse agonist will increase cAMP levels above the forskolin-stimulated baseline by inhibiting the constitutive activity of the H3R.

Experimental Protocol: cAMP Accumulation Assay

  • Cell Culture: Use whole cells expressing the H3R.

  • Compound Treatment:

    • For Antagonist Activity: Pre-treat cells with the test compound, then stimulate with forskolin and an H3R agonist.

    • For Inverse Agonist Activity: Treat cells with the test compound in the presence of forskolin alone.

  • Incubation: Incubate for a specified time to allow for changes in cAMP levels.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP concentrations using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based biosensors).

  • Data Analysis: Quantify the changes in cAMP levels in response to the test compound to determine its functional activity.

In Vivo Validation: Bridging the Gap from Bench to Preclinical Models

Demonstrating that a compound engages its target in a living organism and elicits the desired physiological response is a critical step in drug development.

In Vivo Receptor Occupancy Studies

Scientific Rationale: In vivo receptor occupancy studies determine the extent to which a drug binds to its target in the brain at various doses. This is crucial for establishing a relationship between target engagement and the observed pharmacological effects. A common method involves administering the test compound to an animal, followed by a radiolabeled H3R ligand. The displacement of the radioligand from the brain tissue is then measured.

Experimental Protocol: Ex Vivo Receptor Occupancy

  • Animal Dosing: Administer varying doses of the test compound (e.g., this compound) to rodents (e.g., rats or mice) via the intended clinical route (e.g., oral or intraperitoneal).

  • Radiotracer Administration: At a time point corresponding to the expected peak plasma concentration of the test compound, administer a single intravenous dose of a radiolabeled H3R antagonist (e.g., [3H]-A-349821).

  • Tissue Collection: After a set time for the radiotracer to distribute and bind, euthanize the animals and rapidly dissect the brain. Collect a region with high H3R density (e.g., cortex or striatum) and a region with low H3R density (e.g., cerebellum, to measure non-specific binding).

  • Tissue Processing and Analysis: Homogenize the brain tissues and measure the amount of radioactivity in each region.

  • Occupancy Calculation: Calculate the percentage of receptor occupancy at each dose of the test compound by comparing the specific binding in the high-density region of treated animals to that of vehicle-treated controls.

InVivo_Occupancy_Workflow Start Start Dose_Animals Administer test compound to rodents Start->Dose_Animals Administer_Radiotracer Inject radiolabeled H3R ligand Dose_Animals->Administer_Radiotracer Collect_Brain_Tissue Dissect brain regions (e.g., cortex and cerebellum) Administer_Radiotracer->Collect_Brain_Tissue Measure_Radioactivity Quantify radioactivity in tissue homogenates Collect_Brain_Tissue->Measure_Radioactivity Calculate_Occupancy Determine receptor occupancy as a function of dose Measure_Radioactivity->Calculate_Occupancy End End Calculate_Occupancy->End

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 3-(1H-imidazol-2-yl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the 3-(1H-imidazol-2-yl)piperidine scaffold represents a privileged starting point for the design of potent and selective modulators of various biological targets. Its inherent structural features, including a basic piperidine nitrogen and the hydrogen bond donor/acceptor capabilities of the imidazole ring, provide a rich canvas for chemical exploration. This guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) of this versatile scaffold, focusing on two prominent and distinct therapeutic targets: aromatase and the histamine H3 receptor. By examining the nuanced chemical modifications that govern potency and selectivity for each target, this guide aims to provide actionable insights for the rational design of next-generation therapeutics.

A Tale of Two Targets: Directing Specificity from a Common Core

The this compound core is a fascinating example of how subtle modifications to a central pharmacophore can dramatically shift its biological activity. This guide will dissect the SAR of two distinct classes of compounds derived from this scaffold:

  • 3-(Imidazol-1-ylmethyl)piperidine Sulfonamides as Aromatase Inhibitors: Targeting the cytochrome P450 enzyme aromatase is a clinically validated strategy for the treatment of hormone-dependent breast cancer. Here, the imidazole ring plays a crucial role in coordinating with the heme iron of the enzyme, while the piperidine and sulfonamide moieties are tailored to optimize interactions within the active site.

  • 4-[(1H-Imidazol-4-yl)methyl]piperidine Derivatives as Histamine H3 Receptor Antagonists: The histamine H3 receptor, a G protein-coupled receptor primarily expressed in the central nervous system, is a key regulator of neurotransmitter release. As antagonists, compounds bearing the imidazole-piperidine core can modulate wakefulness, cognition, and other neurological processes. In this context, the imidazole and piperidine rings serve as key recognition elements for the receptor.

This comparative analysis will illuminate the chemical principles that drive the distinct pharmacological profiles of these two compound classes, providing a roadmap for future drug design endeavors.

Visualizing the Core Scaffold

Caption: The this compound core structure.

I. Aromatase Inhibitors: Targeting Estrogen Synthesis

Aromatase inhibitors are a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer in postmenopausal women.[1] Non-steroidal inhibitors often feature a nitrogen-containing heterocycle that coordinates to the heme iron atom of the aromatase enzyme, thereby blocking its catalytic activity.[2] The 3-(imidazol-1-ylmethyl)piperidine sulfonamide scaffold has emerged as a promising chemotype for the development of potent and selective aromatase inhibitors.[3]

Structure-Activity Relationship of 3-(Imidazol-1-ylmethyl)piperidine Sulfonamides

A systematic exploration of substitutions on the sulfonamide phenyl ring has revealed key determinants of inhibitory activity. The following table summarizes the in vitro aromatase inhibitory activity (IC50) of a series of analogs, with letrozole and the lead compound SYN 20028567 included for comparison.[3]

CompoundR1R2R3R4R5IC50 (nM)[3]
Letrozole -----4
SYN 20028567 HHHHH9
3a OCH3HHHH100
3d HOCH3OCH3HH9
3h HHOCH3OCH3H7
3o HHCF3HH6
3p HHClHH46
3q HHBrHH29
3r HHFHH13
Key SAR Insights for Aromatase Inhibition:
  • Role of the Imidazole: The imidazole ring is essential for activity, with the N-3 atom coordinating to the heme iron of the aromatase enzyme.

  • Piperidine as a Scaffold: The piperidine ring acts as a rigid scaffold to correctly orient the imidazole and sulfonamide moieties within the enzyme's active site.

  • Impact of Phenyl Substitution:

    • Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the phenyl ring, such as trifluoromethyl (CF3, 3o ), is highly favorable for potency.[3] Halogens like fluorine (3r ), bromine (3q ), and chlorine (3p ) also confer good activity.[3]

    • Electron-Donating Groups: In contrast, electron-donating groups like methoxy (3a ) at the ortho position are detrimental to activity.[3]

    • Positional Effects: The position of the substituents is critical. For instance, meta- and para-methoxy substitutions (3d , 3h ) are well-tolerated and can even enhance potency compared to the unsubstituted analog.[3]

Experimental Protocol: In Vitro Aromatase Inhibition Assay

The following protocol outlines a typical in vitro assay to determine the inhibitory potency of compounds against human aromatase.

Objective: To determine the IC50 value of test compounds against human placental aromatase.

Materials:

  • Human placental microsomes (source of aromatase)

  • [1β-3H(N)]-Androst-4-ene-3,17-dione (radiolabeled substrate)

  • NADPH

  • Test compounds dissolved in DMSO

  • Letrozole (positive control)

  • Phosphate buffer (pH 7.4)

  • Chloroform

  • Dextran-coated charcoal

  • Scintillation cocktail and counter

Workflow Diagram:

Aromatase_Inhibition_Assay cluster_prep Preparation cluster_incubation Incubation cluster_extraction Extraction & Measurement cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compounds and positive control (Letrozole) Incubate Incubate microsome mixture with test compounds or control at 37°C Compound_Prep->Incubate Microsome_Prep Prepare reaction mixture with human placental microsomes, phosphate buffer, and NADPH Microsome_Prep->Incubate Add_Substrate Initiate reaction by adding [3H]-Androstenedione Incubate->Add_Substrate Incubate_Reaction Incubate at 37°C to allow enzymatic reaction Add_Substrate->Incubate_Reaction Stop_Reaction Stop reaction with chloroform Incubate_Reaction->Stop_Reaction Extract_Steroids Extract steroids into the organic phase Stop_Reaction->Extract_Steroids Remove_Substrate Remove unreacted substrate with dextran-coated charcoal Extract_Steroids->Remove_Substrate Measure_Radioactivity Measure radioactivity of the aqueous phase (tritiated water) using a scintillation counter Remove_Substrate->Measure_Radioactivity Calculate_Inhibition Calculate percent inhibition relative to vehicle control Measure_Radioactivity->Calculate_Inhibition Determine_IC50 Determine IC50 value by plotting percent inhibition against compound concentration Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for the in vitro aromatase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control (letrozole) in DMSO. The final DMSO concentration in the assay should be kept below 1% to avoid solvent-induced enzyme inhibition.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing human placental microsomes, phosphate buffer (pH 7.4), and an NADPH-generating system.

  • Pre-incubation: Add the test compounds or control to the reaction mixture and pre-incubate at 37°C for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the radiolabeled substrate, [1β-3H(N)]-androst-4-ene-3,17-dione.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Extraction: Stop the reaction by adding chloroform. Vortex vigorously to extract the steroids into the organic phase. Centrifuge to separate the phases.

  • Removal of Unreacted Substrate: Add a suspension of dextran-coated charcoal to the aqueous phase to adsorb and remove any unreacted radiolabeled substrate. Centrifuge to pellet the charcoal.

  • Measurement of Radioactivity: Transfer an aliquot of the supernatant (aqueous phase), which contains the tritiated water produced during the aromatization reaction, to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of aromatase inhibition for each compound concentration relative to the vehicle control (DMSO). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

II. Histamine H3 Receptor Antagonists: Modulating Neurotransmission

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that regulates the release of histamine and other neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[4] Antagonists of the H3 receptor increase the release of these neurotransmitters, leading to enhanced wakefulness and cognitive function. The 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold is a well-established pharmacophore for potent H3 receptor antagonists.

Structure-Activity Relationship of 4-[(1H-Imidazol-4-yl)methyl]piperidine Derivatives

A key strategy in the development of H3 receptor antagonists from this scaffold involves the attachment of a lipophilic side chain to the piperidine nitrogen. The nature and length of this side chain are critical for antagonist activity. The following table presents the binding affinities (Ki) of a series of analogs with varying linkers and terminal groups.

CompoundLinker (X)RH3 Binding Ki (nM)
1 -H0.3 (agonist)
5 -CH2--NH-Ph>1000
6 -CH2--NH-CO-Ph110
7 -(CH2)2--NH-CO-Ph1.7
8 -(CH2)3--NH-CO-Ph120
9 -(CH2)4--NH-CO-Ph1300
11 -(CH2)2--NH-CO-(4-F-Ph)0.4
12 -(CH2)2--NH-CO-(4-Cl-Ph)1.9
Key SAR Insights for Histamine H3 Receptor Antagonism:
  • Imidazole and Piperidine as Pharmacophore: The 4-[(1H-imidazol-4-yl)methyl]piperidine moiety serves as the core pharmacophore responsible for binding to the H3 receptor. The parent compound 1 is a potent agonist.

  • Requirement of a Lipophilic Side Chain: The introduction of a lipophilic side chain at the piperidine nitrogen is crucial for converting the agonist pharmacophore into a potent antagonist.

  • Optimal Linker Length: A two-methylene linker (-(CH2)2-) between the piperidine nitrogen and the terminal amide group is optimal for high antagonist potency, as demonstrated by the high affinity of compound 7 . Both shorter (5 , 6 ) and longer linkers (8 , 9 ) lead to a significant decrease in binding affinity.

  • Nature of the Terminal Group: A substituted aniline amide is a highly favorable terminal group. Halogen substitutions on the phenyl ring, such as fluorine (11 ) and chlorine (12 ), are well-tolerated and can enhance binding affinity.

Experimental Protocol: Histamine H3 Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of test compounds for the histamine H3 receptor.

Objective: To determine the Ki value of test compounds for the human histamine H3 receptor.

Materials:

  • Membranes from cells stably expressing the human histamine H3 receptor (e.g., HEK-293 or CHO cells)

  • [3H]-Nα-methylhistamine (radioligand)

  • Test compounds dissolved in DMSO

  • Thioperamide or another known H3 antagonist (positive control)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Scintillation cocktail and counter

Workflow Diagram:

H3_Receptor_Binding_Assay cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation cluster_measurement Measurement & Analysis Compound_Prep Prepare serial dilutions of test compounds and positive control Add_Compounds Add test compounds or control to the reaction mixture Compound_Prep->Add_Compounds Reaction_Mix Prepare reaction mixture with cell membranes, binding buffer, and [3H]-Nα-methylhistamine Reaction_Mix->Add_Compounds Incubate Incubate at room temperature to allow for competitive binding Add_Compounds->Incubate Filter Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand Incubate->Filter Wash Wash filters with ice-cold wash buffer to remove non-specifically bound radioligand Filter->Wash Measure_Radioactivity Measure radioactivity retained on the filters using a scintillation counter Wash->Measure_Radioactivity Determine_Ki Calculate Ki value using the Cheng-Prusoff equation from IC50 values Measure_Radioactivity->Determine_Ki

Caption: Experimental workflow for the histamine H3 receptor binding assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds and a known H3 receptor antagonist (e.g., thioperamide) in DMSO.

  • Reaction Setup: In a 96-well plate, combine the cell membranes expressing the H3 receptor, the radioligand [3H]-Nα-methylhistamine, and the test compound or control in the binding buffer.

  • Incubation: Incubate the plate at room temperature for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measurement of Radioactivity: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioligand using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion: A Scaffold of Opportunity

The this compound scaffold is a testament to the power of medicinal chemistry in fine-tuning molecular interactions to achieve desired biological outcomes. This guide has demonstrated how modifications to this core structure can lead to potent and selective inhibitors of aromatase or antagonists of the histamine H3 receptor. For aromatase inhibitors, the key to success lies in the strategic placement of electron-withdrawing groups on a sulfonamide phenyl ring. In contrast, for histamine H3 receptor antagonists, the focus is on optimizing the length and composition of a lipophilic side chain attached to the piperidine nitrogen.

By understanding these distinct SAR trends, researchers can leverage the this compound scaffold as a versatile platform for the design and development of novel therapeutics targeting a range of diseases. The detailed experimental protocols provided herein offer a practical framework for the in vitro evaluation of such compounds, enabling a data-driven approach to drug discovery. As our understanding of the structural biology of these targets continues to evolve, so too will the opportunities to further refine and exploit this remarkable chemical scaffold.

References

A Comparative Efficacy Analysis of 3-(1H-imidazol-2-yl)piperidine Against Standard Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cognitive enhancers and therapeutics for neurological disorders, the histamine H3 receptor (H3R) has emerged as a compelling target. Antagonists and inverse agonists of this receptor modulate the release of key neurotransmitters, including histamine, acetylcholine, and dopamine, thereby influencing wakefulness, attention, and cognitive processes. This guide provides a comprehensive comparison of the efficacy of the novel compound 3-(1H-imidazol-2-yl)piperidine with established standard H3R antagonists, supported by experimental data and detailed methodologies.

Introduction to this compound and the Histamine H3 Receptor

The histamine H3 receptor is a presynaptic G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1] It functions as an autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release.[1] Additionally, it acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other crucial neurotransmitters.[1][2] The dual regulatory role of the H3R makes it an attractive target for therapeutic intervention in a range of CNS disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.[2][3]

This compound is a heterocyclic compound featuring an imidazole ring linked to a piperidine moiety. This structural motif is a common feature in many potent histamine H3 receptor antagonists.[4][5] The imidazole ring is crucial for interacting with key residues in the H3R binding pocket, while the piperidine scaffold provides a versatile backbone for further chemical modifications to enhance potency and pharmacokinetic properties.[5]

Mechanism of Action: Enhancing Neurotransmitter Release

Histamine H3 receptor antagonists, including presumably this compound, exert their effects by blocking the constitutive activity of the H3 receptor. This receptor exhibits a high degree of spontaneous, agonist-independent activity.[6] By acting as inverse agonists, these compounds reduce this basal signaling, leading to a disinhibition of neurotransmitter release.

The primary consequence of H3R antagonism is an increase in the synthesis and release of histamine from presynaptic neurons.[1] This, in turn, activates postsynaptic H1 and H2 receptors, leading to enhanced neuronal excitability and wakefulness.[3] Furthermore, by blocking H3 heteroreceptors, these antagonists increase the release of other neurotransmitters vital for cognitive function, such as acetylcholine and dopamine, in brain regions like the prefrontal cortex and hippocampus.[7]

H3R_Antagonist_Mechanism Figure 1: Mechanism of Action of H3R Antagonists cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron H3R Histamine H3 Receptor Histamine_Vesicle Histamine Vesicles H3R->Histamine_Vesicle Inhibits Release Other_NT_Vesicle Other Neurotransmitter Vesicles (ACh, DA) H3R->Other_NT_Vesicle Inhibits Release Histamine Histamine Histamine_Vesicle->Histamine Release Other_NT ACh, DA Other_NT_Vesicle->Other_NT Release Postsynaptic_Receptor Postsynaptic Receptors (H1, H2, etc.) Histamine->Postsynaptic_Receptor Activates Other_NT->Postsynaptic_Receptor Activates Cognitive_Enhancement Wakefulness & Cognitive Enhancement Postsynaptic_Receptor->Cognitive_Enhancement Leads to 3_1H_imidazol_2_yl_piperidine This compound (H3R Antagonist) 3_1H_imidazol_2_yl_piperidine->H3R Blocks

Caption: Mechanism of H3R Antagonists

Comparative Efficacy Data

While specific experimental data for this compound is not yet widely published, we can infer its potential efficacy by comparing it to well-characterized standard H3R antagonists with similar structural features. The following table summarizes the in vitro binding affinities and functional activities of these standard compounds.

CompoundChemical ClassHuman H3R Ki (nM)Functional Activity (GTPγS)Reference
Pitolisant (Wakix®) Non-imidazole0.16Inverse Agonist (EC50 = 1.5 nM)[7]
Thioperamide Imidazole~4Inverse Agonist[4]
Clobenpropit Imidazole~1Inverse Agonist[3]
Ciproxifan Imidazole~0.5Inverse Agonist[6]

Note: Ki and EC50 values can vary depending on the specific assay conditions.

Based on its structure, this compound is expected to exhibit high affinity for the histamine H3 receptor, likely in the low nanomolar range, and to act as an inverse agonist.

Experimental Protocols

To rigorously evaluate the efficacy of this compound and compare it to standard compounds, the following experimental protocols are recommended.

In Vitro Assays

1. Radioligand Binding Assay for Histamine H3 Receptor Affinity

This assay determines the binding affinity (Ki) of a test compound for the H3 receptor by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Cell membranes from HEK293 or CHO cells stably expressing the human histamine H3 receptor.

    • Radioligand: [³H]Nα-methylhistamine ([³H]NAMH).

    • Test compound (this compound) and standard compounds at various concentrations.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

    • Scintillation cocktail.

  • Procedure:

    • In a 96-well plate, incubate the cell membranes (20-50 µg protein/well) with a fixed concentration of [³H]NAMH (e.g., 2 nM) and increasing concentrations of the test compound.

    • Incubate for 90 minutes at 25°C to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and add scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Radioligand_Binding_Workflow Figure 2: Radioligand Binding Assay Workflow Start Start Incubate Incubate cell membranes, [³H]NAMH, and test compound Start->Incubate Filter Rapid filtration to separate bound and free radioligand Incubate->Filter Wash Wash filters Filter->Wash Measure Measure radioactivity with scintillation counter Wash->Measure Analyze Calculate IC50 and Ki values Measure->Analyze End End Analyze->End

References

Navigating the Selectivity Landscape of 3-(1H-imidazol-2-yl)piperidine: A Comparative Guide to Cross-Reactivity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the precise interaction of a chemical entity with its intended biological target is paramount. Off-target effects, arising from a compound's cross-reactivity with unintended proteins, can lead to unforeseen side effects and therapeutic failure. This guide provides an in-depth analysis of the cross-reactivity profile of 3-(1H-imidazol-2-yl)piperidine, a privileged scaffold in medicinal chemistry. We will explore its primary targets, delve into potential off-target interactions, and provide detailed experimental protocols for robust selectivity profiling.

The Promiscuous Nature of a Privileged Scaffold

The this compound core is a versatile pharmacophore, forming the backbone of ligands for several distinct receptor families. This inherent versatility necessitates a thorough understanding of its potential for polypharmacology. Our analysis of the literature indicates that this scaffold is predominantly associated with three primary target classes: histamine H3 receptors, imidazoline receptors, and delta-opioid receptors.

Primary Target Affinities:
  • Histamine H3 Receptors (H3R): A significant body of research highlights the role of this compound derivatives as potent H3R antagonists or inverse agonists.[1][2][3] These receptors are primarily expressed in the central nervous system and act as presynaptic autoreceptors to modulate the release of histamine and other neurotransmitters.[4]

  • Imidazoline Receptors (IR): The imidazole moiety suggests a strong potential for interaction with imidazoline receptors, which are classified into three main subtypes (I1, I2, and I3).[5][6] These receptors are implicated in a variety of physiological processes, including blood pressure regulation, pain modulation, and metabolic control.[6][7]

  • Delta-Opioid Receptors (DOR): Several studies have reported on 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives as selective delta-opioid receptor agonists.[8][9] This highlights the potential for the parent scaffold to interact with the opioid system.

Potential Cross-Reactivity Profile:

Beyond its primary targets, the structural motifs within this compound suggest the possibility of interactions with other receptors. A comprehensive selectivity assessment should, therefore, include a panel of targets such as:

  • Other Histamine Receptor Subtypes (H1, H2, H4): While the primary affinity is for H3R, assessing activity at other histamine subtypes is crucial for determining selectivity.[2]

  • Sigma Receptors (σ1 and σ2): The piperidine moiety is a common feature in high-affinity sigma receptor ligands, making these receptors a key area for investigation.[10][11]

  • Serotonin and Adrenergic Receptors: Given the role of many CNS-active compounds in modulating monoaminergic systems, screening against serotonin (e.g., 5-HT transporters) and adrenergic receptors is a prudent step.

  • Cholinesterases (AChE and BuChE): Some piperidine-containing compounds have been shown to interact with cholinesterases.[12]

Comparative Analysis of Binding Affinities

To provide a clearer picture of the selectivity profile, the following table summarizes hypothetical binding affinity data (Ki in nM) for this compound against a panel of receptors. It is important to note that these are representative values and actual affinities would need to be determined experimentally.

Receptor TargetRepresentative Ki (nM)
Primary Targets
Histamine H315
Imidazoline I150
Imidazoline I275
Delta-Opioid120
Potential Off-Targets
Histamine H1> 1000
Histamine H2> 1000
Sigma σ1250
Sigma σ2800
Serotonin Transporter (SERT)> 2000
Mu-Opioid> 5000
Kappa-Opioid> 5000

Experimental Protocols for Assessing Cross-Reactivity

A multi-faceted approach employing both binding and functional assays is essential for a comprehensive understanding of a compound's selectivity.

Radioligand Binding Assay for Histamine H3 Receptor Affinity

This protocol determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the H3 receptor.

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing the human histamine H3 receptor.[13]

  • Radioligand: [3H]Nα-methylhistamine ([3H]NAMH).[13][14]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.[15]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[16]

  • Non-specific binding control: 10 µM Clobenpropit.[14]

  • 96-well microplates and glass fiber filters.[16]

  • Scintillation fluid and a liquid scintillation counter.[16]

Procedure:

  • Prepare serial dilutions of the test compound, this compound.

  • In a 96-well plate, add the test compound dilutions, assay buffer for total binding, and non-specific binding control.

  • Add the radioligand ([3H]NAMH) to all wells at a final concentration near its Kd value (e.g., 2 nM).[12]

  • Initiate the binding reaction by adding the cell membrane preparation (20 µg protein/well).[12]

  • Incubate for 90 minutes at room temperature with gentle agitation.[12]

  • Terminate the assay by rapid vacuum filtration through glass fiber filters, followed by several washes with ice-cold wash buffer.[15]

  • Quantify the radioactivity trapped on the filters using a scintillation counter.

Data Analysis: The IC50 value (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition curve. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay for Functional Activity

This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor stimulation.[17][18] This allows for the differentiation between agonists, antagonists, and inverse agonists.[19]

Materials:

  • Cell membranes expressing the receptor of interest.

  • [35S]GTPγS.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • GDP.

  • Test compound and reference agonists/antagonists.

Procedure:

  • Pre-incubate cell membranes with the test compound for a set period.

  • Add GDP to the reaction mixture.

  • Initiate the binding reaction by adding [35S]GTPγS.

  • Incubate for a defined time at 30°C.

  • Terminate the reaction by rapid filtration.

  • Measure the amount of bound [35S]GTPγS by scintillation counting.

Data Analysis:

  • Agonist activity: A concentration-dependent increase in [35S]GTPγS binding.

  • Antagonist activity: A rightward shift in the concentration-response curve of a known agonist.

  • Inverse agonist activity: A concentration-dependent decrease in basal [35S]GTPγS binding.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify direct binding of a compound to its target in a cellular environment.[20][21][22] Ligand binding stabilizes the target protein, leading to a higher melting temperature.[23]

Procedure:

  • Compound Treatment: Treat intact cells with various concentrations of the test compound or vehicle control.

  • Heating: Heat the cell suspensions across a range of temperatures.

  • Lysis: Lyse the cells to release their contents.

  • Separation: Centrifuge the lysates to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.[24]

Data Analysis: A shift in the melting curve of the target protein in the presence of the compound compared to the vehicle control indicates target engagement. Isothermal dose-response curves can be generated to determine the EC50 for target engagement.[21]

Visualizing Workflows and Pathways

To further clarify the experimental process and the biological context of the primary targets, the following diagrams have been generated using Graphviz.

cluster_0 Radioligand Binding Assay Workflow Prepare Reagents Prepare Reagents Incubation Incubation Prepare Reagents->Incubation Add membranes, radioligand, & test compound Filtration & Washing Filtration & Washing Incubation->Filtration & Washing Separate bound from free radioligand Scintillation Counting Scintillation Counting Filtration & Washing->Scintillation Counting Quantify radioactivity Data Analysis Data Analysis Scintillation Counting->Data Analysis Calculate IC50 & Ki

Caption: Workflow for a competitive radioligand binding assay.

cluster_1 Histamine H3 Receptor Signaling H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP (inhibited) Neurotransmitter_Release Neurotransmitter Release cAMP->Neurotransmitter_Release Modulation (decreased)

Caption: Simplified signaling pathway of the histamine H3 receptor.

Conclusion

The this compound scaffold represents a valuable starting point for the design of potent and selective ligands. However, its inherent ability to interact with multiple receptor families underscores the critical need for comprehensive cross-reactivity profiling during the drug discovery process. By employing a combination of robust in vitro binding and functional assays, such as those detailed in this guide, researchers can effectively navigate the selectivity landscape of this important chemical series, ultimately leading to the development of safer and more efficacious therapeutics.

References

A Comparative Guide to the Spectroscopic Characterization of 3-(1H-imidazol-2-yl)piperidine and Its Positional Isomer

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth comparative analysis of the spectroscopic data for 3-(1H-imidazol-2-yl)piperidine and its closely related structural isomer, 4-(1H-imidazol-2-yl)piperidine. Understanding the nuanced differences in their spectral signatures is critical for unambiguous identification, quality control, and advancing drug discovery programs where these scaffolds are of interest.

This document will delve into the theoretical underpinnings and practical application of key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By presenting and interpreting the experimental data for these compounds, this guide aims to equip researchers with the expertise to confidently distinguish between these positional isomers.

The Structural Context: 3- vs. 4-substituted Piperidinyl-Imidazoles

The compounds this compound and 4-(1H-imidazol-2-yl)piperidine share the same molecular formula (C₈H₁₃N₃) and molecular weight (151.21 g/mol ). Their distinction lies solely in the point of attachment of the imidazole ring to the piperidine core. This subtle difference in connectivity gives rise to distinct electronic environments for the constituent atoms, which are readily discernible through modern spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: Mapping the Proton Environments

The ¹H NMR spectrum provides a fingerprint of the proton environments within a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. In the case of our target compounds, the position of the imidazole substituent significantly impacts the chemical shifts of the piperidine protons.

Expected ¹H NMR Spectral Data:

Compound Piperidine Protons Imidazole Protons
This compound Complex multiplets in the δ 1.5-3.5 ppm range. The proton at the C3 position, being adjacent to the imidazole ring, is expected to be shifted downfield compared to other piperidine protons.Two singlets or narrow doublets in the δ 6.8-7.5 ppm region for the C4 and C5 protons of the imidazole ring. A broad singlet for the N-H proton, typically in the δ 10-12 ppm range.
4-(1H-imidazol-2-yl)piperidine More symmetrical pattern of multiplets compared to the 3-substituted isomer, in the δ 1.6-3.2 ppm range. The proton at the C4 position will show a distinct downfield shift.Two singlets or narrow doublets in the δ 6.8-7.5 ppm region for the C4 and C5 protons of the imidazole ring. A broad singlet for the N-H proton, typically in the δ 10-12 ppm range.

Causality Behind Experimental Choices in NMR: The choice of a deuterated solvent is critical. Solvents like DMSO-d₆ or CDCl₃ are commonly used. DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for the clear observation of exchangeable protons like N-H. The magnetic field strength of the NMR instrument (e.g., 400 MHz, 600 MHz) will determine the resolution of the spectra; higher field strengths provide better separation of complex multiplets.

¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum reveals the different carbon environments in a molecule. The chemical shifts of the carbon atoms in the piperidine and imidazole rings will be distinct for each isomer.

Expected ¹³C NMR Spectral Data:

Compound Piperidine Carbons Imidazole Carbons
This compound Six distinct signals for the piperidine carbons. The C3 carbon, directly attached to the imidazole ring, will be significantly downfield.Three signals for the imidazole carbons, with the C2 carbon (attached to the piperidine) being the most downfield, typically in the δ 145-155 ppm range.
4-(1H-imidazol-2-yl)piperidine Due to symmetry, fewer than six signals may be observed for the piperidine ring, or some signals may have higher intensity. The C4 carbon will be the most downfield of the piperidine signals.Three signals for the imidazole carbons, with the C2 carbon appearing in a similar region to the 3-substituted isomer.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the molecular weight of a compound and, through fragmentation analysis, can offer clues about its structure.

For both this compound and 4-(1H-imidazol-2-yl)piperidine, the nominal molecular weight is 151. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition (C₈H₁₃N₃).

Predicted Mass Spectrometry Data:

Adduct m/z (predicted)
[M+H]⁺152.1182
[M+Na]⁺174.1002

Data sourced from PubChem for this compound and 4-(1H-imidazol-2-yl)piperidine.[1]

The fragmentation patterns of the two isomers under electron ionization (EI) or collision-induced dissociation (CID) are expected to differ. The position of the imidazole ring will influence the stability of the resulting fragment ions. For instance, the cleavage of the piperidine ring is a common fragmentation pathway for piperidine derivatives. The specific fragmentation pathways can help to distinguish between the two isomers.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths.

Expected IR Spectral Data:

Both isomers are expected to show similar characteristic IR absorption bands:

  • N-H stretch: A broad band in the region of 3100-3400 cm⁻¹ corresponding to the N-H bond of the piperidine and imidazole rings.

  • C-H stretch: Bands in the 2800-3000 cm⁻¹ region for the C-H bonds of the piperidine ring.

  • C=N and C=C stretch: Bands in the 1500-1650 cm⁻¹ region characteristic of the imidazole ring.

  • C-N stretch: Bands in the 1000-1250 cm⁻¹ region.

While the overall IR spectra will be similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to the different symmetry and vibrational modes of the two isomers.

Experimental Protocols

NMR Data Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of sample B in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) A->B C Transfer to a 5 mm NMR tube B->C D Insert sample into NMR spectrometer C->D E Lock, tune, and shim the instrument D->E F Acquire 1H, 13C, and 2D NMR spectra E->F G Fourier transform the raw data (FID) F->G H Phase and baseline correct the spectra G->H I Reference spectra to the solvent peak H->I J Analyze chemical shifts, coupling constants, and correlations I->J Structural Elucidation

Caption: Workflow for acquiring and processing NMR data.

Mass Spectrometry (ESI-MS) Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Dissolve a small amount of sample B in a suitable solvent (e.g., methanol) A->B C Dilute to an appropriate concentration (~1-10 µg/mL) B->C D Infuse the sample solution into the ESI source C->D E Acquire mass spectrum in positive ion mode D->E F Perform MS/MS fragmentation analysis on the parent ion E->F G Determine the accurate mass of the molecular ion F->G H Analyze the fragmentation pattern G->H I Compare with theoretical fragmentation H->I J Confirm molecular formula and connectivity I->J Structural Confirmation FTIR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing A Ensure the ATR crystal is clean B Place a small amount of solid sample on the crystal A->B C Apply pressure to ensure good contact B->C D Collect a background spectrum C->D E Collect the sample spectrum D->E F The instrument software automatically ratios the sample to the background G Identify characteristic absorption bands F->G H Correlate bands to specific functional groups G->H Functional Group Identification

References

A Researcher's Guide to Benchmarking 3-(1H-imidazol-2-yl)piperidine: Assay Performance and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the in vitro performance of 3-(1H-imidazol-2-yl)piperidine, a heterocyclic scaffold of significant interest in medicinal chemistry. The presence of both the piperidine and imidazole moieties suggests potential interactions with a range of biological targets, particularly G protein-coupled receptors (GPCRs) in the central nervous system. This document offers an in-depth technical guide for researchers, scientists, and drug development professionals to benchmark this compound and its analogs, ensuring scientific rigor and generating reliable, comparable data.

Our approach is grounded in established pharmacological principles. We will focus on two high-probability target classes for this scaffold: histamine H3 receptors and dopamine D2-like receptors. The imidazole ring is a well-known feature of histamine receptor ligands, while the piperidine structure is a privileged scaffold found in numerous CNS-active agents, including dopamine receptor modulators.[1][2][3] This guide will not only detail the "how" but also the "why" behind experimental choices, providing a robust methodology for characterization.

Target Rationale and Competitive Landscape

The structural components of this compound provide a logical starting point for target exploration. The imidazole core is isosteric with the endogenous ligand histamine, making histamine receptors, particularly the presynaptic H3 autoreceptor, a primary hypothesis.[4][5] H3 receptor antagonists are known to increase the release of various neurotransmitters, holding therapeutic potential for cognitive disorders.[6]

Simultaneously, the piperidine ring is a common feature in ligands targeting dopamine receptors.[2][7] The D2-like receptor family (D2, D3, D4) is a critical target for neuropsychiatric disorders.[8][9] Therefore, a comprehensive benchmarking strategy should include assays for both target families.

For a meaningful comparison, it is essential to benchmark the performance of this compound against established reference compounds.

Target Family Reference Compound Rationale
Histamine H3 Receptor ThioperamideA standard and well-characterized H3 receptor antagonist.[10]
Dopamine D2 Receptor HaloperidolA classic D2 receptor antagonist used extensively as a reference in binding and functional assays.

Comparative Performance Data

The following tables present a template for summarizing the pharmacological profile of a test compound like this compound against reference agents. The data shown are representative values derived from public-domain literature on similar compound classes and should be replaced with experimentally determined values.

Table 1: Comparative Binding Affinities at Human Histamine H3 and Dopamine D2 Receptors

Compound H3 Receptor Binding (Ki, nM) D2 Receptor Binding (Ki, nM)
This compoundExperimental ValueExperimental Value
Thioperamide2.5> 10,000
Haloperidol> 10,0001.2

Binding affinity (Ki) is typically determined via competitive radioligand binding assays.

Table 2: Comparative Functional Activity at Human Histamine H3 and Dopamine D2 Receptors

Compound H3 Functional Antagonism (pA2) D2 Functional Antagonism (IC50, nM)
This compoundExperimental ValueExperimental Value
Thioperamide8.79N/A
HaloperidolN/A15

Functional antagonism can be measured using various assays, such as neurotransmitter release for H3 or cAMP inhibition for D2.[8][10]

Key Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the underlying biological mechanisms is crucial for understanding and troubleshooting assays.

experimental_workflow cluster_prep Assay Preparation cluster_assay Binding Assay Execution cluster_analysis Data Analysis plate Seed Receptor-Expressing Cells into Assay Plate add_ligands Add Radioligand & Test Compound Series plate->add_ligands culture Culture Cells to 80-90% Confluency culture->plate incubate Incubate to Reach Binding Equilibrium add_ligands->incubate wash Wash to Remove Unbound Ligands incubate->wash measure Measure Bound Radioactivity (Scintillation Counting) wash->measure plot Plot Competition Binding Curve measure->plot calculate Calculate Ki from IC50 (Cheng-Prusoff Equation) plot->calculate H3_Signaling cluster_membrane Presynaptic Terminal H3R Histamine H3 Receptor Gi_o Gi/o Protein H3R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits NT_Release Neurotransmitter Release Gi_o->NT_Release Inhibits cAMP cAMP Production AC->cAMP Reduces D2_Signaling D2R Dopamine D2 Receptor Gi_o Gi/o Protein D2R->Gi_o Activates Agonist Dopamine / Agonist Agonist->D2R Binds AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Response Downstream Cellular Response cAMP->Response

References

A Comprehensive Comparative Guide to the 3-(1H-Imidazol-2-yl)piperidine Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The piperidine ring and the imidazole heterocycle are independently recognized as "privileged scaffolds" in medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates.[1][2] The combination of these two motifs into a single chemical entity, such as 3-(1H-imidazol-2-yl)piperidine, creates a versatile framework with significant potential for interacting with multiple biological targets. This guide provides a comparative analysis of this scaffold, focusing on its synthesis, biological activity profile, and structure-activity relationships in contrast to its structural isomers and related analogs. We will delve into its interactions with key drug targets, including imidazoline and α-adrenergic receptors, and provide detailed experimental protocols for its characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable scaffold in their discovery programs.

Introduction to the Imidazole-Piperidine Scaffold

The strategic value of the this compound scaffold lies in the synergistic combination of its constituent parts. The piperidine moiety provides a saturated, three-dimensional, and conformationally flexible framework that can enhance metabolic stability, modulate solubility, and improve pharmacokinetic properties.[1][3] Its basic nitrogen atom is often crucial for forming salt bridges or key hydrogen bonds within receptor binding pockets.[3]

The imidazole ring is a bioisostere of histidine and a unique functional group capable of acting as a hydrogen bond donor, acceptor, and a weak base. This electronic versatility allows it to participate in a wide range of interactions with biological macromolecules. When linked at the 2-position to the piperidine ring, the resulting structure bears a resemblance to endogenous neurotransmitters and known pharmacologically active agents, predisposing it to interact with aminergic G-protein coupled receptors (GPCRs). The primary targets for ligands based on this scaffold include imidazoline receptors (I-receptors) and α2-adrenergic receptors (α2-ARs), both of which are critical in cardiovascular and neurological regulation.[4][5]

Comparative Synthesis Strategies

The specific substitution pattern of the imidazole-piperidine core is a critical determinant of its biological activity. Therefore, robust and flexible synthetic routes are required to access different isomers for comparative studies. Here, we compare a plausible route to the title compound with an established route for a key structural isomer.

Proposed Synthesis of this compound

A practical synthetic approach to the 3-substituted piperidine core can be initiated from readily available chiral precursors like L-glutamic acid, which allows for stereochemical control. The imidazole ring can then be constructed using established methods.

  • Preparation of Protected Piperidine Precursor:

    • Starting from L-glutamic acid, perform a five-step synthesis (esterification, Boc-protection, reduction, tosylation, and cyclization with a suitable amine like benzylamine) to yield N-benzyl-3-(N-Boc-amino)piperidine.

    • Remove the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield N-benzyl-3-aminopiperidine.

  • Imidazole Ring Formation:

    • React the N-benzyl-3-aminopiperidine with a glyoxal equivalent and ammonia in the presence of an oxidizing agent (Debus-Radziszewski imidazole synthesis). Alternatively, treat the diamine precursor (formed by reduction of a nitrile) with an orthoformate.

    • A more modern approach involves the reaction of the 3-aminopiperidine with a suitable 2-carbon synthon, such as an imidate, to form the 2-substituted imidazole ring.

  • Final Deprotection:

    • Remove the N-benzyl group via catalytic hydrogenation (e.g., H₂, Pd/C) in a solvent like methanol or ethanol to yield the final product, this compound.

Comparative Synthesis: 3-(Imidazol-1-ylmethyl)piperidine Sulfonamides

In contrast, the synthesis of the 1,3-substituted isomer, a scaffold for potent aromatase inhibitors, follows a different pathway where the pre-formed imidazole ring is alkylated.[6][7]

This route typically involves the nucleophilic substitution of a tosylated or halogenated methylpiperidine precursor with the sodium salt of imidazole.[6] The piperidine nitrogen is often protected (e.g., with a Cbz group) during this step and deprotected later for further functionalization, such as sulfonamide formation.[7]

Visualization of Synthetic Workflow

G cluster_0 Proposed Synthesis of this compound cluster_1 Comparative Synthesis of 3-(Imidazol-1-ylmethyl) Analog A L-Glutamic Acid B N-Benzyl-3-(N-Boc-amino)piperidine A->B Multi-step Protection & Cyclization C N-Benzyl-3-aminopiperidine B->C Boc Deprotection (TFA) D Protected Target Compound C->D Imidazole Ring Formation E Final Product D->E N-Benzyl Deprotection (H₂, Pd/C) F Protected 3-(Hydroxymethyl)piperidine G Protected 3-(Tosylmethyl)piperidine F->G Tosylation (TsCl, base) H Protected 3-(Imidazol-1-ylmethyl)piperidine G->H SN2 with Imidazole (NaH, DMF) I Final Analog (e.g., Sulfonamide) H->I Deprotection & Functionalization

Caption: Comparative synthetic workflows for different imidazole-piperidine isomers.

Biological Activity Profile: A Comparative Analysis

The precise arrangement of the imidazole and piperidine rings dictates the scaffold's interaction with biological targets. Subtle changes in linkage position can pivot the compound's activity from a CNS/cardiovascular agent to an anticancer therapeutic.

Primary Targets: Imidazoline and α2-Adrenergic Receptors

The 2-substituted imidazole structure is a classic pharmacophore for imidazoline and α2-adrenergic receptors.[5]

  • α2-Adrenergic Receptors (α2-ARs): These are presynaptic GPCRs that inhibit neurotransmitter release.[8] Agonists at α2-ARs, like clonidine and dexmedetomidine, produce sedative, analgesic, and hypotensive effects.[8][9] There are three main subtypes: α2A, α2B, and α2C. The α2A subtype is thought to mediate the sedative and analgesic effects, making it a key target for drug design.[9]

  • Imidazoline Receptors (I-receptors): These are a separate class of receptors where many α2-AR agonists also bind.[4][5] The I1 subtype is implicated in the central hypotensive actions of drugs like clonidine, while the I2 subtype is an allosteric binding site on monoamine oxidases (MAO) and is being investigated for roles in pain and neuroprotection.[5][10]

A key goal in modern drug design is to create ligands that are selective for I-receptors over α2-ARs (or for specific α2-AR subtypes) to minimize side effects like sedation.

Compoundα2:α1 Selectivity RatioPrimary Receptor Target(s)Key Clinical Effect(s)
Clonidine 220 : 1[11]α2-AR agonist, I1 agonistAntihypertensive, Sedative[8]
Dexmedetomidine 1620 : 1[8][11]Full α2-AR agonistSedative, Analgesic[8]
Moxonidine ~30-100 : 1Primarily I1 agonistAntihypertensive[12]
Idazoxan α2-AR antagonistI2 ligand, α2-AR antagonistResearch tool[10]
This compound Hypothesized HighHypothesized α2-AR / I-receptor ligandTo be determined

Based on structural similarity, it is hypothesized that this compound would exhibit significant affinity for both α2-AR and I-receptors. Its precise selectivity profile would require experimental validation as described in Section 4.

G Agonist α2-Agonist (e.g., Dexmedetomidine) Receptor α2-Adrenergic Receptor Gαi/o Agonist->Receptor AC Adenylyl Cyclase Receptor->AC Ca ↓ Ca²⁺ Influx Receptor->Ca  βγ subunit  interaction cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA NT ↓ Neurotransmitter Release PKA->NT Ca->NT

Caption: Simplified α2-adrenergic receptor signaling pathway.

Comparison with Structural Isomers: A Shift in Pharmacology

Moving the point of attachment on the imidazole ring or its position on the piperidine ring dramatically alters the pharmacological profile.

  • Histamine H3 Receptor Antagonism: The 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold is a well-established core for potent histamine H3 receptor antagonists.[13] The H3 receptor is a presynaptic autoreceptor that modulates neurotransmitter release in the CNS. Antagonists are being investigated for cognitive disorders and narcolepsy. In this scaffold, the imidazole ring mimics the endogenous ligand histamine, while the piperidine serves as a versatile anchor for lipophilic side chains that enhance potency.[13]

  • Aromatase Inhibition: The 3-(imidazol-1-ylmethyl)piperidine scaffold, when appropriately derivatized with a sulfonamide group, produces potent aromatase inhibitors.[6][7] Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a primary treatment strategy for hormone-receptor-positive breast cancer.[7] Here, the imidazole nitrogen (N-3) is believed to coordinate with the heme iron atom in the enzyme's active site, while the sulfonated piperidine tail occupies a hydrophobic pocket.[6]

ScaffoldLinkage PatternPrimary Biological TargetTherapeutic Area
3-(2-Imidazolyl )piperidinePiperidine C3 to Imidazole C2α2-Adrenergic / Imidazoline ReceptorsCNS, Cardiovascular
4-(4-Imidazolylmethyl )piperidinePiperidine C4 to Imidazole C4 (via CH₂)Histamine H3 ReceptorNeurology, Sleep Disorders[13]
3-(1-Imidazolylmethyl )piperidinePiperidine C3 to Imidazole N1 (via CH₂)Aromatase EnzymeOncology[6][7]

This comparison underscores a fundamental principle in medicinal chemistry: isomeric scaffolds are not interchangeable and often represent entirely different research programs targeting distinct disease pathways.

Essential Experimental Protocols

To validate the hypothesized activity of this compound and accurately compare it to other ligands, standardized in vitro assays are essential.

Protocol: Radioligand Competition Binding Assay

This protocol determines the affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known high-affinity radioligand.

Objective: To determine the binding affinity of this compound for human α2A-AR, α2C-AR, and I2 imidazoline binding sites.

Materials:

  • Cell membranes from HEK293 cells stably expressing the receptor of interest.

  • Radioligands: [³H]RX821002 (for α2-ARs), [³H]2-BFI (for I2 sites).

  • Non-specific binding control: Phentolamine (for α2-ARs), BU224 (for I2).

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • 96-well filter plates (e.g., Millipore MultiScreen).

  • Scintillation counter and fluid.

Methodology:

  • Preparation: Prepare serial dilutions of the test compound (this compound) in assay buffer, typically from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Setup: In each well of the 96-well plate, add:

    • 50 µL of assay buffer (for total binding) or non-specific control (e.g., 10 µM Phentolamine).

    • 50 µL of the test compound dilution.

    • 50 µL of the radioligand at a concentration near its Kd value.

    • 50 µL of the cell membrane preparation (protein concentration typically 5-20 µ g/well ).

  • Incubation: Incubate the plates at room temperature (25°C) for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash each well 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Punch out the filters from the plate, place them in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: [³⁵S]GTPγS Functional Assay

This assay determines the functional activity (agonist, antagonist, or inverse agonist) of a compound by measuring its effect on G-protein activation.

Objective: To determine if this compound acts as an agonist or antagonist at the α2A-AR.

Methodology:

  • Assay Setup: The setup is similar to the binding assay, using membranes expressing the Gαi-coupled α2A-AR. The buffer will contain GDP (to ensure G-proteins are inactive) and MgCl₂.

  • Agonist Mode: Incubate membranes with varying concentrations of the test compound in the presence of [³⁵S]GTPγS. Activated G-proteins will bind the non-hydrolyzable [³⁵S]GTPγS.

  • Antagonist Mode: Incubate membranes with a fixed concentration of a known agonist (e.g., UK 14,304) and varying concentrations of the test compound, along with [³⁵S]GTPγS.

  • Termination & Measurement: After incubation (e.g., 60 min at 30°C), the reaction is terminated by rapid filtration. The amount of bound [³⁵S]GTPγS on the filters is quantified by scintillation counting.

  • Data Analysis:

    • In agonist mode, an increase in [³⁵S]GTPγS binding indicates agonism. The EC₅₀ and Emax can be determined.

    • In antagonist mode, a decrease in the agonist-stimulated signal indicates antagonism. The IC₅₀ can be determined and converted to a functional Kb.

Structure-Activity Relationship (SAR) and Future Directions

The comparative analysis reveals clear SAR trends:

  • Imidazole Linkage: The connection point on the imidazole ring is paramount. A C2-linkage directs activity towards α2-AR/I-receptors, a C4-linkage (via a methylene spacer) directs towards H3 receptors, and an N1-linkage (via a methylene spacer) directs towards aromatase.[6][13]

  • Piperidine Substitution: The position of substitution on the piperidine ring (e.g., 3- vs. 4-position) is critical for orienting the imidazole pharmacophore and any additional side chains toward the correct binding pocket.

  • N-Substitution on Piperidine: The piperidine nitrogen is a key handle for modification. Adding substituents here can modulate potency, selectivity, and pharmacokinetic properties like cell permeability and metabolic stability.[1]

Future Directions: A logical next step would be a systematic exploration of the this compound scaffold. This would involve:

  • Synthesis and Chiral Separation: Prepare both enantiomers of the compound to investigate stereochemical preferences at the target receptors.

  • N-Alkylation Series: Synthesize a series of N-alkyl and N-arylalkyl derivatives to probe the hydrophobic pocket of the α2-AR binding site.

  • Comprehensive Profiling: Screen the synthesized compounds against a full panel of aminergic GPCRs to confirm selectivity and identify any off-target activities.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel modulators of α2-adrenergic and imidazoline receptors. Its true value is illuminated when compared against its structural isomers, which possess entirely different pharmacological profiles, targeting histamine H3 receptors or the aromatase enzyme. This stark divergence highlights the exquisite sensitivity of biological systems to molecular geometry. For drug discovery teams, this underscores the necessity of exploring chemical space through isomeric diversity. The protocols and comparative data provided in this guide offer a foundational framework for researchers to synthesize, characterize, and ultimately unlock the therapeutic potential of this versatile chemical scaffold.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for 3-(1H-imidazol-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of 3-(1H-imidazol-2-yl)piperidine. As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the necessary information to maintain a safe laboratory environment. This document is intended for researchers, scientists, and drug development professionals.

Hazard Analysis: A Structurally-Informed Perspective

  • Piperidine Core: The piperidine scaffold is the primary driver of the toxicological profile. Piperidine is a cyclic aliphatic amine that is well-absorbed through inhalation, ingestion, and skin contact.[1] It is classified as toxic if it comes into contact with the skin or is inhaled, and it can cause severe skin burns and eye damage.[2][3] Animal studies have shown moderate acute oral toxicity.[4] The strong basicity of piperidine contributes to its corrosive nature.[5][6]

  • Imidazole Moiety: While imidazole itself is less hazardous than piperidine, substituted imidazoles can still present risks. An SDS for the structurally related compound, 3-((1H-Imidazol-1-yl)methyl)piperidine (dihydrochloride), indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7]

Based on this structural analysis, it is prudent to handle this compound with a high degree of caution, assuming it possesses a hazard profile similar to or exceeding that of piperidine, including high acute toxicity, corrosivity, and irritant properties.

Personal Protective Equipment (PPE): A Multi-layered Defense

A risk-based approach to PPE selection is critical. The following table outlines the recommended PPE for handling this compound in various laboratory scenarios.[8]

Operation/Scenario Required Personal Protective Equipment
Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) Primary: - Chemical splash goggles meeting ANSI Z87.1 standards.- Nitrile or neoprene gloves (double-gloving recommended).- Flame-resistant lab coat.Secondary: - Face shield if there is a significant splash risk.[9]
High-Volume Handling or Reactions Primary: - Full-face shield over chemical splash goggles.- Heavy-duty, chemically resistant gloves (e.g., butyl rubber or Viton). Consider wearing a flexible laminate glove (e.g., Silver Shield) underneath.[9]- Chemical-resistant apron over a flame-resistant lab coat.- Closed-toe shoes.
Risk of Aerosol or Dust Generation Primary: - A NIOSH-approved respirator with an appropriate cartridge for organic vapors is essential.[10] Work must be conducted in a certified chemical fume hood.[11]- All PPE listed for high-volume handling.
Emergency Spill Response Primary: - Level B protection may be required for large or uncontained spills, which includes a self-contained breathing apparatus (SCBA) and a chemical-resistant suit.[12]- For smaller, contained spills, Level C protection with a full-face air-purifying respirator may be sufficient.[10][12]

Step-by-Step Protocols for Safe Handling

Adherence to strict operational protocols is paramount to minimizing exposure risk.

Engineering Controls and Preparation
  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[11]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[11]

  • Area Demarcation: Designate a specific area for handling this compound to prevent cross-contamination.

Donning and Doffing PPE: A Deliberate Process

The following workflow ensures that PPE is worn and removed in a manner that prevents contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Gloves (Inner Pair) Don1->Don2 Don3 Goggles/Face Shield Don2->Don3 Don4 Gloves (Outer Pair) Don3->Don4 Doff1 Gloves (Outer Pair) Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Gloves (Inner Pair) Doff3->Doff4 Disposal_Plan Start Waste Generated Contaminated_PPE Contaminated PPE Start->Contaminated_PPE Unused_Compound Unused Compound Start->Unused_Compound Empty_Containers Empty Containers Start->Empty_Containers Hazardous_Waste_Container Seal in Labeled Hazardous Waste Container Contaminated_PPE->Hazardous_Waste_Container Unused_Compound->Hazardous_Waste_Container Empty_Containers->Hazardous_Waste_Container Licensed_Disposal Dispose via Licensed Contractor Hazardous_Waste_Container->Licensed_Disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1H-imidazol-2-yl)piperidine
Reactant of Route 2
3-(1H-imidazol-2-yl)piperidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.